molecular formula C29H33N3O5 B15581833 SARS-CoV-2 Mpro-IN-19

SARS-CoV-2 Mpro-IN-19

Cat. No.: B15581833
M. Wt: 503.6 g/mol
InChI Key: SEAMCLKHBPMBQU-LSBAASHUSA-N
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Description

SARS-CoV-2 Mpro-IN-19 is a useful research compound. Its molecular formula is C29H33N3O5 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H33N3O5

Molecular Weight

503.6 g/mol

IUPAC Name

benzhydryl (1R,2S,5S)-6,6-dimethyl-2-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C29H33N3O5/c1-29(2)22-16-32(24(23(22)29)27(35)31-21(17-33)15-20-13-14-30-26(20)34)28(36)37-25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-25H,13-16H2,1-2H3,(H,30,34)(H,31,35)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

SEAMCLKHBPMBQU-LSBAASHUSA-N

Origin of Product

United States

Foundational & Exploratory

Discovery and Synthesis of SARS-CoV-2 Mpro-IN-19: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, making it a prime target for antiviral therapeutics. This technical guide details the discovery and synthesis of SARS-CoV-2 Mpro-IN-19 (also referred to as compound MPI94), a potent inhibitor of the SARS-CoV-2 main protease. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and visual representations of key scientific workflows. The information is based on the findings from the primary research publication by Blankenship, L.R., et al., titled "SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme," published in ACS Medicinal Chemistry Letters in 2024.[1][2][3]

Introduction to SARS-CoV-2 Mpro as a Drug Target

The SARS-CoV-2 genome is translated into large polyproteins, which must be cleaved into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[4] The main protease, Mpro, is a cysteine protease responsible for the majority of these cleavage events.[4] Its indispensable role in the viral life cycle, coupled with a lack of close human homologues, makes Mpro an attractive and safe target for antiviral drug development. Mpro functions as a dimer, and its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. Inhibitors are often designed to form a covalent bond with the catalytic Cys145, thereby blocking the enzyme's proteolytic activity.

The active site of Mpro is characterized by several subsites (S1, S2, S3, S4) that accommodate the amino acid residues of the substrate. The discovery of Mpro-IN-19 was part of a research effort to capitalize on unique interactions within the solvent-exposed S3 site of the enzyme, a strategy aimed at developing novel and highly potent inhibitors.[1][5]

Quantitative Data: Inhibitory Potency

Mpro-IN-19 (MPI94) was identified as a highly effective inhibitor of SARS-CoV-2 Mpro. The primary quantitative metric for its efficacy is the half-maximal inhibitory concentration (IC50), which was determined through in vitro enzymatic assays. The data for Mpro-IN-19 and related compounds from the developmental series are summarized below.

Compound IDCommon NameMpro IC50 (µM)Antiviral EC50 (µM)Notes
MPI94 Mpro-IN-19 0.096 Not Reported in AbstractThe primary subject of this guide.[2][3]
MPI57-0.025Not ReportedA precursor compound in the same series.[4]
MI-09--0.86A related bicycloproline-containing inhibitor.
MI-30--0.54A related bicycloproline-containing inhibitor.
Ebselen-0.674.67A reference Mpro inhibitor.

Note: The antiviral EC50 values for Mpro-IN-19 were not available in the abstracts of the primary source material. The table includes data from related compounds for comparative purposes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Mpro-IN-19 and the key assays used for its characterization. These protocols are based on established methods for this class of inhibitors.

Synthesis of this compound (Representative Protocol)

The synthesis of dipeptidyl Mpro inhibitors like Mpro-IN-19 typically involves a multi-step process involving peptide coupling and the introduction of an electrophilic "warhead," such as an aldehyde, which covalently binds to the catalytic cysteine of Mpro.

Materials:

  • Protected amino acid precursors

  • Peptide coupling reagents (e.g., HATU, T3P)

  • De-protection reagents (e.g., TFA)

  • Oxidizing agents for aldehyde formation

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel, HPLC)

Step-by-Step Procedure:

  • Peptide Coupling: The synthesis begins with the coupling of the P2 and P1 amino acid analogues. The C-terminus of the P2 residue is activated using a coupling reagent and then reacted with the N-terminus of the P1 residue.

  • N-terminal Modification: The N-terminal protecting group of the resulting dipeptide is removed. The desired N-terminal capping group, which is crucial for interacting with the S3/S4 sites of Mpro, is then coupled to the free N-terminus.

  • Warhead Formation: The C-terminal end of the dipeptide is modified to introduce the aldehyde warhead. This often involves the reduction of a corresponding carboxylic acid or ester to an alcohol, followed by a mild oxidation to yield the final aldehyde.

  • Purification: The final compound is purified using column chromatography and/or reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.

  • Characterization: The structure of the synthesized Mpro-IN-19 is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mpro Enzymatic Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay is a common and robust method for measuring Mpro activity and inhibition.

Principle: A synthetic peptide substrate is designed to contain the Mpro cleavage sequence flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • Mpro-IN-19 and other test compounds

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Mpro-IN-19 in DMSO, and then dilute further in assay buffer.

  • Enzyme and Compound Incubation: Add a defined concentration of recombinant Mpro (e.g., 150 nM final concentration) to the wells of a 384-well plate. Add the serially diluted Mpro-IN-19 or control (DMSO vehicle) to the wells and incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., Excitation/Emission wavelengths specific to the fluorophore/quencher pair).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of an inhibitor to protect host cells from virus-induced cytopathic effect (CPE).

Materials:

  • Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells)

  • Live SARS-CoV-2 virus

  • Cell culture medium and supplements

  • Mpro-IN-19

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Mpro-IN-19 for 1-2 hours prior to infection.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 48-72 hours at 37°C to allow for viral replication and the development of CPE.

  • Assess Cell Viability: Add a cell viability reagent to the wells and measure the signal (e.g., luminescence) according to the manufacturer's protocol. The signal is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability data against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the half-maximal effective concentration (EC50), which represents the concentration at which the inhibitor protects 50% of the cells from CPE.

Visualizations: Workflows and Pathways

Mpro-IN-19 Discovery and Optimization Workflow

Mpro-IN-19 Discovery Workflow cluster_0 Initial Observation cluster_1 Hypothesis & Design cluster_2 Execution & Evaluation cluster_3 Outcome a X-ray crystallography of Mpro with flexible dipeptide inhibitors b Unexpected binding mode observed: N-terminus occupies S3 site a->b c Hypothesis: Engaging both S3 and S4 sites will increase potency b->c d Design novel inhibitors (e.g., Mpro-IN-19) with moieties targeting S3/S4 c->d e Chemical Synthesis of Mpro-IN-19 (MPI94) d->e f Biochemical Assay (FRET) to determine IC50 e->f g Cell-based Antiviral Assay to determine EC50 f->g h Identification of Mpro-IN-19 as a potent Mpro inhibitor (IC50 = 0.096 µM) g->h General Synthesis of Mpro-IN-19 cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: N-Terminal Modification cluster_2 Step 3: Warhead Synthesis cluster_3 Final Product start1 Protected P2 Amino Acid step1 Peptide Coupling (e.g., HATU, DIPEA) start1->step1 start2 Protected P1 Amino Acid Ester start2->step1 product1 Protected Dipeptide Ester step1->product1 step2a N-terminal Deprotection product1->step2a step2b Coupling of S3/S4-targeting moiety step2a->step2b product2 Fully Assembled Peptide Ester step2b->product2 step3a Ester Reduction (e.g., DIBAL-H) product2->step3a product3 Intermediate Alcohol step3a->product3 step3b Mild Oxidation (e.g., DMP) product3->step3b final Mpro-IN-19 (Dipeptidyl Aldehyde) step3b->final

References

The Mechanism of Action of SARS-CoV-2 Mpro-IN-19: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the COVID-19 pandemic has accelerated research into therapeutic interventions targeting the SARS-CoV-2 virus. A key focus of these efforts has been the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This document provides a detailed technical overview of the mechanism of action of a specific Mpro inhibitor, SARS-CoV-2 Mpro-IN-19, also identified as compound MPI94. This inhibitor demonstrates potent activity against Mpro and leverages unique interactions with the enzyme's active site. This guide synthesizes available data on its inhibitory action, quantitative metrics, and the experimental methodologies used for its characterization, aimed at providing a comprehensive resource for researchers in the field.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease is a cysteine protease that plays a critical role in the viral life cycle.[1] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription.[1] The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41.[1] Due to its vital role in viral maturation and its high conservation among coronaviruses, Mpro is a prime target for antiviral drug development.[1] Inhibition of Mpro activity blocks the processing of the viral polyproteins, thereby halting viral replication.[1]

This compound (MPI94): An Overview

This compound, also known as MPI94, is a potent inhibitor of the SARS-CoV-2 main protease.[2] It was identified and characterized in a study focused on developing inhibitors that leverage unique interactions with the solvent-exposed S3 site of the enzyme.[3] This compound exhibits significant inhibitory activity, highlighting its potential as a candidate for COVID-19 therapeutics.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of the main protease. This inhibition is achieved through the binding of the inhibitor to the active site of the enzyme, preventing it from processing its natural substrates.

Binding and Interaction with the Mpro Active Site

The active site of SARS-CoV-2 Mpro is comprised of several subsites (S1, S2, S3, S4, etc.) that accommodate the amino acid residues of the substrate. Research on Mpro-IN-19 (MPI94) and related compounds has revealed a nuanced binding mechanism that extends beyond the canonical interactions.[3]

While many Mpro inhibitors are designed to interact with the deeper S4 pocket of the active site, crystallographic analyses have shown that some dipeptide inhibitors, including the class to which MPI94 belongs, adopt an unexpected binding mode.[3] The N-terminal group of these inhibitors can assume a twisted conformation, leading to interactions with the solvent-exposed S3 site and the inhibitor component bound at the S1 pocket.[3] This unique interaction with the S3 site is a key aspect of the inhibitory mechanism of Mpro-IN-19.[3] The design of MPI94 and related compounds was specifically engineered to capitalize on these interactions, aiming to engage both the S3 and S4 sites or to adopt a rigid conformation for selective S3 site binding.[3]

dot

Mpro_Inhibition cluster_Mpro SARS-CoV-2 Mpro Mpro Mpro Active Site (S1, S2, S3, S4 pockets) Polyprotein Viral Polyprotein Mpro->Polyprotein Inhibition NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Release CatalyticDyad Catalytic Dyad (Cys145, His41) Inhibitor Mpro-IN-19 Inhibitor->Mpro Binding to S3/S4 sites Polyprotein->Mpro Cleavage Replication Viral Replication NSPs->Replication

Caption: General mechanism of SARS-CoV-2 Mpro inhibition by Mpro-IN-19.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing key metrics for its efficacy.

Compound NameAliasIC50 (μM)
This compoundMPI940.096
Table 1: In vitro inhibitory activity of this compound against the main protease.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the primary research publication. The following is a generalized description of the types of assays commonly employed for evaluating Mpro inhibitors.

Mpro Enzymatic Inhibition Assay (FRET-based)

A common method to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro is a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

General Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • FRET peptide substrate.

    • Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT).

    • Test compound (this compound) at various concentrations.

    • Control inhibitor (e.g., GC376).

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound is serially diluted in the assay buffer.

    • A fixed concentration of Mpro enzyme is pre-incubated with the various concentrations of the test compound for a defined period at a specific temperature (e.g., 30 minutes at room temperature) in the microplate wells.

    • The enzymatic reaction is initiated by adding the FRET peptide substrate to each well.

    • The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

    • The initial velocity of the reaction is calculated for each concentration of the inhibitor.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a control reaction without any inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Serial Dilution of Mpro-IN-19 B Pre-incubation of Mpro with Inhibitor A->B C Addition of FRET Peptide Substrate B->C D Kinetic Measurement of Fluorescence C->D E Calculation of % Inhibition D->E F Determination of IC50 E->F

Caption: Experimental workflow for a FRET-based Mpro inhibition assay.

X-ray Crystallography

To elucidate the precise binding mode of Mpro-IN-19, X-ray crystallography studies are performed.

Principle: This technique determines the three-dimensional atomic structure of a protein-inhibitor complex. By crystallizing the Mpro enzyme in complex with the inhibitor and then diffracting X-rays through the crystal, an electron density map can be generated, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

General Protocol:

  • Protein Expression and Purification: Recombinant SARS-CoV-2 Mpro is expressed (e.g., in E. coli) and purified to high homogeneity.

  • Complex Formation: The purified Mpro is incubated with an excess of Mpro-IN-19 to ensure complete binding.

  • Crystallization: The Mpro-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-diffracting crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic model of the Mpro-IN-19 complex.

Signaling Pathways

While Mpro inhibitors directly target the virus, the downstream effects of inhibiting viral replication can impact host cell signaling pathways that are typically dysregulated during a SARS-CoV-2 infection. A severe COVID-19 infection can trigger a cytokine storm, which is an overreaction of the immune system. This is often mediated by signaling pathways such as NF-κB, MAPKs, and JAK/STAT. By halting viral replication, Mpro inhibitors can indirectly mitigate the activation of these inflammatory pathways.

dot

Signaling_Pathway_Impact SARS_CoV_2 SARS-CoV-2 Infection Viral_Replication Viral Replication SARS_CoV_2->Viral_Replication Inflammatory_Pathways Activation of Inflammatory Signaling Pathways (NF-κB, MAPK, JAK/STAT) Viral_Replication->Inflammatory_Pathways Mpro_IN_19 Mpro-IN-19 Mpro_IN_19->Viral_Replication Inhibition Cytokine_Storm Cytokine Storm Inflammatory_Pathways->Cytokine_Storm

Caption: Indirect impact of Mpro-IN-19 on host inflammatory signaling pathways.

Conclusion

This compound (MPI94) is a potent inhibitor of the viral main protease, acting through a mechanism that involves unique interactions with the S3 and S4 subsites of the enzyme's active site. Its low micromolar IC50 value underscores its potential as a therapeutic agent against COVID-19. The experimental methodologies described provide a framework for the continued evaluation and development of this and other Mpro inhibitors. Further research into the cellular activity and in vivo efficacy of Mpro-IN-19 is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Binding of SARS-CoV-2 Mpro-IN-19 to the Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding characteristics of SARS-CoV-2 Mpro-IN-19, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of SARS-CoV-2 and the development of antiviral therapeutics. This guide details the binding site, quantitative inhibition data, and the experimental protocols used to characterize this inhibitor.

Introduction

The main protease (Mpro), a cysteine protease also known as 3CLpro, is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development. This compound, also identified as compound MPI94, is a novel inhibitor designed to interact with the active site of Mpro.[1] This guide focuses on the specific molecular interactions between Mpro-IN-19 and the Mpro active site.

Data Presentation

The inhibitory activity of this compound and related compounds was quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

Compound IDInhibitor NameIC50 (µM)
MPI94This compound0.096
MPI95->10
MPI97-0.11
MPI101-0.057
MPI105-0.039

Table 1: In vitro inhibition of SARS-CoV-2 Mpro by Mpro-IN-19 (MPI94) and other synthesized inhibitors. Data sourced from Blankenship, et al., 2024.[1]

Binding Site of Mpro-IN-19 on SARS-CoV-2 Mpro

X-ray crystallography studies have revealed the precise binding mode of this compound within the active site of the main protease.[1] The active site of Mpro is characterized by four distinct pockets: S1, S2, S4, and a solvent-exposed S3 site.[1][2][3] Mpro-IN-19 was designed to leverage unique interactions with the solvent-exposed S3 site.[1]

The crystallographic analysis of the Mpro-MPI94 complex shows that the inhibitor binds in a specific conformation that engages with residues in both the S3 and S1 pockets. Contrary to the expectation that the N-terminal group of similar dipeptide inhibitors would engage the deeper S4 pocket, Mpro-IN-19 adopts a twisted conformation.[1][3] This positions its N-terminal group for interactions with the S3 site and the inhibitor component bound at the S1 pocket.[1]

Key interactions observed in the crystal structure of the Mpro-MPI94 complex include:

  • S1 Pocket: The inhibitor's scaffold occupies the S1 pocket, a crucial subsite for substrate recognition.

  • S3 Pocket: The N-terminal moiety of Mpro-IN-19 forms interactions with the solvent-exposed S3 site.

The design of Mpro-IN-19 and its derivatives has highlighted the importance of the S3 site for developing potent Mpro inhibitors.[1][2]

Experimental Protocols

The characterization of this compound involved several key experimental procedures, as detailed below.

Recombinant Mpro Expression and Purification

The SARS-CoV-2 Mpro gene is cloned into an expression vector, such as pET15b, and transformed into a suitable bacterial expression host, for example, E. coli BL21(DE3) pLysS.[4] Protein expression is induced by the addition of isopropyl-β-D-thiogalactoside (IPTG).[5] The bacterial cells are harvested and lysed, and the recombinant Mpro is purified using affinity chromatography, followed by further purification steps to ensure high purity.[4]

In Vitro Mpro Inhibition Assay

A fluorescence resonance energy transfer (FRET)-based assay is a common method to measure Mpro activity and the inhibitory potential of compounds.[6]

Materials:

  • Purified recombinant SARS-CoV-2 Mpro

  • A fluorogenic Mpro substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 50 mM NaCl, 1 mM EDTA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well plates

  • A fluorescence plate reader

Procedure:

  • The test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.

  • Purified Mpro enzyme is added to each well containing the test compound and incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the fluorogenic Mpro substrate.

  • The fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).

  • The rate of substrate cleavage is determined from the increase in fluorescence.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

To determine the three-dimensional structure of Mpro in complex with an inhibitor, X-ray crystallography is employed.[7][8]

Procedure:

  • Purified Mpro is crystallized, often using vapor diffusion methods.

  • The Mpro crystals are soaked in a solution containing the inhibitor (e.g., Mpro-IN-19).

  • The inhibitor-soaked crystals are then cryo-cooled.

  • X-ray diffraction data are collected from the crystals using a synchrotron radiation source.

  • The diffraction data are processed, and the structure of the Mpro-inhibitor complex is solved and refined to reveal the atomic-level interactions between the protein and the inhibitor.

Visualizations

Mpro-IN-19 Binding Site Interaction Diagram

Mpro_IN19_Binding cluster_Mpro SARS-CoV-2 Mpro Active Site cluster_Inhibitor Mpro-IN-19 (MPI94) S1_pocket S1 Pocket His41 His41 Cys145 Cys145 S3_pocket S3 Pocket (Solvent Exposed) CatalyticDyad Catalytic Dyad Inhibitor_Scaffold Inhibitor Scaffold Inhibitor_Scaffold->S1_pocket Occupies N_terminal_group N-terminal Group N_terminal_group->S3_pocket Interacts with

Caption: Interaction of Mpro-IN-19 with the S1 and S3 pockets of the Mpro active site.

Experimental Workflow for Mpro Inhibition Assay

Mpro_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Mpro-IN-19 start->prepare_reagents dispense_inhibitor Dispense Inhibitor into 384-well Plate prepare_reagents->dispense_inhibitor add_mpro Add Purified SARS-CoV-2 Mpro dispense_inhibitor->add_mpro incubate Incubate for Inhibitor Binding add_mpro->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Monitor Fluorescence Over Time add_substrate->measure_fluorescence data_analysis Calculate Percent Inhibition measure_fluorescence->data_analysis calculate_ic50 Determine IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

References

Covalent vs. Non-Covalent Inhibition of SARS-CoV-2 Mpro: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex interplay of viral and host cellular machinery for its replication and propagation. A critical component of the viral life cycle is the main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is indispensable for the proteolytic processing of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for the assembly of the viral replication and transcription complex.[1][2] The highly conserved nature of Mpro among coronaviruses and its lack of a close human homolog make it an attractive and validated target for the development of antiviral therapeutics.[1][2][3]

Inhibitors of SARS-CoV-2 Mpro can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors form a stable chemical bond with a nucleophilic residue in the active site of the enzyme, typically the catalytic cysteine (Cys145), leading to irreversible or slowly reversible inhibition.[2][4] In contrast, non-covalent inhibitors bind to the active site through a network of reversible interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2][5] Both strategies have distinct advantages and disadvantages in the context of drug design and development. This technical guide provides an in-depth comparison of covalent and non-covalent inhibition of SARS-CoV-2 Mpro, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Comparative Analysis of Inhibitors

The development of SARS-CoV-2 Mpro inhibitors has yielded a diverse array of chemical scaffolds with varying potencies and modes of action. The following tables summarize quantitative data for representative covalent and non-covalent inhibitors.

Table 1: Covalent Inhibitors of SARS-CoV-2 Mpro
InhibitorWarhead TypeIC50 (µM)Antiviral Activity (EC50, µM)Reference
Nirmatrelvir (PF-07321332) Nitrile0.00330.077[6]
GC-376 Aldehyde bisulfite adduct0.040.49[1]
Boceprevir α-ketoamide8.04.98[7]
Calpain Inhibitor II Aldehyde0.0530.48[1]
Calpain Inhibitor XII Aldehyde0.0290.35[1]
Carmofur Carbamoyl1.82Not Reported[8]
Ebselen Organoselenium0.674.67[8]
Table 2: Non-Covalent Inhibitors of SARS-CoV-2 Mpro
InhibitorChemical ClassIC50 (µM)Antiviral Activity (EC50, µM)Reference
ML188 Pyridinyl ester2.5Not Reported[7]
X77 Non-peptidic0.1Not Reported[2]
Quercetin Flavonoid12.87Not Reported[9]
Rhein Anthraquinone15.31Not Reported[9]
Nelfinavir Peptidomimetic17.1Not Reported[9]
Lopinavir Peptidomimetic10.4Not Reported[9]
Ritonavir Peptidomimetic4.5Not Reported[9]

Experimental Protocols

The characterization of SARS-CoV-2 Mpro inhibitors involves a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of SARS-CoV-2 Mpro

Objective: To produce highly pure and active Mpro for in vitro assays.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (NSP5) is codon-optimized for expression in Escherichia coli and synthesized. The gene is then cloned into an expression vector, such as pGEX-6P-1 or pET, often with an N-terminal cleavable tag (e.g., GST or His-tag) to facilitate purification.

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[10]

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged Mpro or Glutathione-Sepharose for GST-tagged Mpro). The column is washed extensively with a wash buffer to remove non-specifically bound proteins. The tagged Mpro is then eluted with an elution buffer containing a high concentration of imidazole (B134444) (for His-tagged protein) or reduced glutathione (B108866) (for GST-tagged protein).

  • Tag Cleavage and Further Purification: The affinity tag is removed by incubation with a specific protease (e.g., PreScission Protease or TEV protease). The protein solution is then subjected to a second round of affinity chromatography to remove the cleaved tag and any remaining uncleaved protein.

  • Size-Exclusion Chromatography: As a final purification step, the protein is loaded onto a size-exclusion chromatography (SEC) column to separate the Mpro from any remaining impurities and aggregates. The purity of the final protein is assessed by SDS-PAGE.

In Vitro Mpro Inhibition Assay (FRET-based)

Objective: To determine the inhibitory potency (IC50) of compounds against Mpro.

Methodology:

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 Mpro.

    • Fluorogenic substrate: A synthetic peptide containing the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) where the fluorescence of Edans is quenched by Dabcyl. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[11]

    • Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Test compounds dissolved in DMSO.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in DMSO.

    • In a 384-well plate, a small volume (e.g., 1 µL) of the compound solution is added to each well.

    • A solution of Mpro in assay buffer is added to the wells, and the plate is incubated at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the FRET substrate to a final concentration near its Km value.

    • The fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) is monitored kinetically over time using a fluorescence plate reader.

    • The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

    • The percent inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC50 value is determined by fitting the dose-response curve of percent inhibition versus compound concentration to a four-parameter logistic equation.[11]

X-ray Crystallography of Mpro-Inhibitor Complex

Objective: To determine the three-dimensional structure of an inhibitor bound to the Mpro active site.

Methodology:

  • Protein-Inhibitor Complex Formation: Purified Mpro is incubated with a molar excess of the inhibitor to ensure complete binding. The complex may be purified by SEC to remove unbound inhibitor.

  • Crystallization: The Mpro-inhibitor complex is concentrated to a high concentration (e.g., 5-10 mg/mL). Crystallization screening is performed using various commercially available or in-house prepared crystallization screens via sitting-drop or hanging-drop vapor diffusion methods. The crystallization plates are incubated at a constant temperature (e.g., 20°C).

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size and quality are obtained, they are carefully harvested from the crystallization drop. To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures, the crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol).[12]

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer in a synchrotron X-ray beamline. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[12]

  • Data Processing and Structure Determination: The diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The structure is solved by molecular replacement using a previously determined Mpro structure as a search model.[12]

  • Structure Refinement and Analysis: The initial model is refined against the experimental data to improve the fit and the overall quality of the structure. The inhibitor molecule is then built into the electron density map. The final refined structure provides detailed insights into the binding mode of the inhibitor and its interactions with the active site residues of Mpro.[8]

Signaling Pathways and Experimental Workflows

Visualizing the broader context of Mpro's function and the specific steps in its inhibition analysis can aid in understanding the significance of targeting this enzyme.

SARS-CoV-2 Replication Cycle and Mpro Inhibition

SARS_CoV_2_Replication_and_Mpro_Inhibition cluster_host_cell Host Cell cluster_inhibition Therapeutic Intervention Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Mpro_activity Mpro-mediated Polyprotein Cleavage Translation->Mpro_activity RTC_assembly Replication/Transcription Complex (RTC) Assembly Mpro_activity->RTC_assembly Replication Viral RNA Replication & Transcription RTC_assembly->Replication Protein_synthesis Synthesis of Structural Proteins Replication->Protein_synthesis Assembly Virion Assembly Replication->Assembly Protein_synthesis->Assembly Egress Virion Egress Assembly->Egress Inhibitor Mpro Inhibitor (Covalent or Non-covalent) Inhibitor->Mpro_activity Blocks Cleavage Inhibition Inhibition Mpro_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay FRET-based Assay cluster_analysis Data Analysis cluster_validation Hit Validation A1 Recombinant Mpro Expression & Purification B2 Add Mpro Enzyme & Pre-incubate A1->B2 A2 Compound Library Preparation B1 Dispense Compound to Assay Plate A2->B1 A3 FRET Substrate Synthesis/Procurement B3 Initiate Reaction with FRET Substrate A3->B3 B1->B2 B2->B3 B4 Kinetic Fluorescence Reading B3->B4 C1 Calculate Initial Reaction Velocities B4->C1 C2 Determine Percent Inhibition C1->C2 C3 Generate Dose-Response Curves C2->C3 C4 Calculate IC50 Values C3->C4 D1 Orthogonal Assays (e.g., SPR, ITC) C4->D1 D2 Structural Studies (X-ray, Cryo-EM) C4->D2 D3 Cell-based Antiviral Assays C4->D3

References

Structural Basis of SARS-CoV-2 Mpro-IN-19 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of SARS-CoV-2 main protease (Mpro) inhibition by the non-covalent inhibitor IN-19, also identified as MPI94. The document outlines the quantitative inhibitory data, detailed experimental methodologies, and visual representations of the inhibitor's interaction with the enzyme, offering a comprehensive resource for researchers in virology and drug discovery.

Quantitative Inhibition Data

The inhibitory potency of IN-19 (MPI94) and its analogs against SARS-CoV-2 Mpro has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data, facilitating a comparative analysis of these compounds. The primary study leveraged a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) values.

Compound IDAlternative IDIC50 (μM)[1]
IN-19MPI940.096
MPI57-0.025
MPI95-0.094
MPI96-0.28
MPI105-0.039

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of IN-19's inhibitory activity and its structural interaction with SARS-CoV-2 Mpro.

Recombinant Expression and Purification of SARS-CoV-2 Mpro

The main protease of SARS-CoV-2 is recombinantly expressed and purified to obtain a homogenous and active enzyme for structural and inhibition studies. A common method involves the use of an E. coli expression system.

Protocol:

  • Transformation: The plasmid containing the SARS-CoV-2 Mpro gene, often with an N-terminal His-SUMO tag for purification, is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until an optimal optical density (OD600) is reached. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight.

  • Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing Tris-HCl, NaCl, and imidazole, and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged Mpro binds to the resin, and non-specific proteins are washed away. The target protein is then eluted with a buffer containing a high concentration of imidazole.

  • Tag Cleavage and Further Purification: The His-SUMO tag is cleaved by a specific protease (e.g., SENP1 protease). A second Ni-NTA chromatography step is performed to remove the cleaved tag and the protease.

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to separate the Mpro from any remaining impurities and aggregates, yielding a highly pure and active enzyme.

In Vitro Mpro Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) based assay is a widely used method to measure the enzymatic activity of Mpro and to determine the potency of inhibitors.

Protocol:

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 Mpro.

    • FRET substrate peptide with a fluorophore and a quencher at its termini.

    • Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

    • Test compounds (e.g., IN-19) dissolved in DMSO.

    • 384-well assay plates.

    • A microplate reader capable of measuring fluorescence.

  • Assay Procedure:

    • A solution of the Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer for a defined period at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate to each well.

    • The fluorescence intensity is monitored over time at specific excitation and emission wavelengths. The cleavage of the FRET substrate by Mpro separates the fluorophore and the quencher, resulting in an increase in fluorescence.

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model) using software like GraphPad Prism.

X-ray Crystallography

To elucidate the structural basis of inhibition, the co-crystal structure of SARS-CoV-2 Mpro in complex with IN-19 (MPI94) was determined.

Protocol:

  • Crystallization: The purified Mpro is incubated with a molar excess of IN-19. The complex is then subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, buffers, and temperatures) typically by the sitting-drop or hanging-drop vapor diffusion method.

  • Data Collection: Crystals of the Mpro-IN-19 complex are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined Mpro structure as a search model. The model is then refined, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric quality.

Visualizing the Basis of Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of the experimental workflow and the structural basis of Mpro inhibition by IN-19.

Experimental Workflow for Inhibitor Characterization

experimental_workflow cluster_protein Protein Production cluster_inhibition Inhibition Assay cluster_structure Structural Analysis p1 Mpro Gene Cloning p2 Recombinant Expression in E. coli p1->p2 p3 Cell Lysis & Lysate Clarification p2->p3 p4 Affinity & Size-Exclusion Chromatography p3->p4 p5 Purified Mpro Enzyme p4->p5 i1 Incubate Mpro with IN-19 p5->i1 s1 Co-crystallize Mpro-IN-19 Complex p5->s1 i2 Add FRET Substrate i1->i2 i3 Measure Fluorescence i2->i3 i4 Calculate IC50 i3->i4 s4 Analyze Binding Interactions i4->s4 s2 X-ray Diffraction Data Collection s1->s2 s3 Structure Solution & Refinement s2->s3 s3->s4

Caption: Workflow for Mpro production, inhibition analysis, and structural determination.

SARS-CoV-2 Mpro Catalytic Mechanism and Inhibition

Mpro_inhibition cluster_native Native Catalytic Cycle cluster_inhibition Inhibition by IN-19 Mpro_active Active Mpro (Cys145-His41 dyad) ES_complex Enzyme-Substrate Complex Mpro_active->ES_complex Binding EI_complex Mpro-IN-19 Complex Mpro_active->EI_complex Substrate Viral Polyprotein Substrate->ES_complex Cleavage Peptide Bond Cleavage ES_complex->Cleavage Cleavage->Mpro_active Regeneration Products Functional Viral Proteins Cleavage->Products IN19 IN-19 (MPI94) IN19->EI_complex EI_complex->Mpro_active Reversible Binding

Caption: Mpro's catalytic cycle and its competitive inhibition by IN-19.

Structural Basis of IN-19 Binding to Mpro Active Site

binding_interactions cluster_s1 S1 Subsite cluster_s2 S2 Subsite cluster_s3 S3 Subsite (Solvent Exposed) cluster_s4 S4 Subsite IN19 IN-19 (MPI94) His163 His163 IN19->His163 H-bond Phe140 Phe140 IN19->Phe140 Hydrophobic His41 His41 IN19->His41 Hydrophobic Met49 Met49 IN19->Met49 Hydrophobic Met165 Met165 IN19->Met165 Unique Interaction Gln189 Gln189 IN19->Gln189 Unique Interaction Glu166 Glu166 IN19->Glu166 H-bond

Caption: Key interactions of IN-19 within the Mpro active site subsites.

The structural analysis of the SARS-CoV-2 Mpro-IN-19 complex reveals that the inhibitor occupies the active site cleft, making specific interactions with residues in the S1, S2, S3, and S4 subsites. A key finding is the unique engagement of the solvent-exposed S3 site, which is not as commonly targeted by other Mpro inhibitors. This interaction is thought to contribute significantly to the binding affinity and specificity of IN-19 and its analogs. The design of IN-19, with a phenyl group extending from the benzylic carbon of a carboxybenzyl (CBZ) group, was intended to probe the S4 pocket but instead revealed a preference for a twisted conformation that interacts with the S3 site. This observation provides a new avenue for the rational design of future Mpro inhibitors with improved potency and pharmacokinetic properties.[1]

References

In-Depth Technical Guide: In Silico Modeling of SARS-CoV-2 Mpro Interaction with Non-Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of interactions between the SARS-CoV-2 main protease (Mpro or 3CLpro) and non-covalent inhibitors. While the initial aim was to focus specifically on the inhibitor SARS-CoV-2 3CLpro-IN-19 (also known as Compound C5a) , a thorough literature search did not yield a specific, publicly available research article detailing a comprehensive in silico analysis of this particular compound.

Identified as a non-covalent, non-peptide inhibitor of SARS-CoV-2 3CLpro with a reported IC50 of 0.7 μM and broad-spectrum activity against Omicron subvariants (EC50 values between 30-69 nM), the detailed computational studies for IN-19 are not readily accessible in the public domain. Therefore, this guide has been broadened to provide a detailed framework for such an investigation, using the general knowledge accumulated from numerous in silico studies on other non-covalent SARS-CoV-2 Mpro inhibitors. The protocols and data presented herein are representative of the current state-of-the-art in the field and can be directly adapted for the study of IN-19 or any other non-covalent Mpro inhibitor.

Introduction to SARS-CoV-2 Mpro as a Drug Target

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription. Due to its critical role and the fact that there are no human proteases with similar cleavage specificity, Mpro is a prime target for the development of antiviral therapeutics. Non-covalent inhibitors are of particular interest as they can offer advantages in terms of reversibility and potentially fewer off-target effects compared to their covalent counterparts.

Generalized Workflow for In Silico Modeling of Mpro-Inhibitor Interactions

The in silico investigation of a non-covalent inhibitor's interaction with SARS-CoV-2 Mpro typically follows a multi-step computational workflow. This process allows for the prediction of binding modes, estimation of binding affinities, and assessment of the stability of the protein-ligand complex.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB structure retrieval, cleaning) docking Molecular Docking (Predict binding pose and score) p_prep->docking l_prep Ligand Preparation (2D to 3D conversion, energy minimization) l_prep->docking md_sim Molecular Dynamics Simulation (Assess complex stability) docking->md_sim Best pose binding_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_sim->binding_energy interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) md_sim->interaction_analysis

Caption: Generalized workflow for in silico modeling of Mpro-inhibitor interactions.

Methodologies for Key Experiments

This section details the typical protocols for the core components of an in silico analysis of a non-covalent Mpro inhibitor.

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of SARS-CoV-2 Mpro and the inhibitor for subsequent docking and simulation.

Protocol:

  • Protein Structure Retrieval: Obtain the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). A common choice is the PDB ID 6LU7, which is a high-resolution structure of the native enzyme.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).

    • Repair any missing side chains or loops using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Suite.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Structure Preparation:

    • Obtain the 2D structure of the inhibitor (e.g., from PubChem or a chemical database).

    • Convert the 2D structure to a 3D conformation.

    • Generate possible ionization states and tautomers at physiological pH.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94 or OPLS).

Molecular Docking

Objective: To predict the preferred binding orientation and conformation of the inhibitor within the Mpro active site and to estimate the binding affinity.

Protocol:

  • Grid Generation: Define the binding site on the Mpro structure. This is typically a grid box centered on the catalytic dyad (Cys145 and His41) and large enough to accommodate the inhibitor.

  • Docking Algorithm: Use a validated docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

  • Docking Parameters:

    • Exhaustiveness: Set the level of search thoroughness (e.g., exhaustiveness = 8 in AutoDock Vina is a common starting point).

    • Number of Poses: Generate a set number of binding poses (e.g., 10-20) to be evaluated.

  • Pose Analysis: Analyze the resulting docking poses based on their predicted binding scores (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most likely. Further analysis should include visual inspection of the interactions with key active site residues.

Molecular Dynamics (MD) Simulation

Objective: To assess the dynamic stability of the Mpro-inhibitor complex and to refine the binding pose obtained from molecular docking.

Protocol:

  • System Setup:

    • Place the docked Mpro-inhibitor complex in a periodic box of a suitable water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Force Field: Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using the antechamber module in AMBER or CGenFF for CHARMM).

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and temperature are stable.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically 100-200 ns or longer) to observe the behavior of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory for:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the inhibitor and Mpro over time.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity than that provided by docking scores.

Protocol:

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used post-processing techniques on MD simulation trajectories.

  • Calculation: These methods calculate the binding free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy. The calculation is performed for the complex, the protein, and the ligand individually, and the binding free energy is determined by taking the difference.

Quantitative Data Presentation (Hypothetical Data for a Generic Inhibitor)

As specific data for IN-19 is unavailable, the following tables present hypothetical but representative quantitative data for a generic non-covalent Mpro inhibitor.

Table 1: Molecular Docking Results

ParameterValue
Docking ProgramAutoDock Vina
Binding Affinity (kcal/mol)-8.5
Interacting Residues (within 4 Å)HIS41, CYS145, MET49, GLY143, GLU166
Number of Hydrogen Bonds3

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

MetricAverage ValueStandard Deviation
Protein RMSD (Å)1.80.3
Ligand RMSD (Å)1.20.2
Radius of Gyration (Rg) (Å)22.50.2

Table 3: Binding Free Energy Calculations

Energy Component (kcal/mol)Average Value
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy35.5
Non-polar Solvation Energy-4.1
Binding Free Energy (ΔG_bind) -34.6

Visualization of Key Interactions

The following diagram illustrates the key interactions between a hypothetical non-covalent inhibitor and the active site of SARS-CoV-2 Mpro, as would be revealed by the in silico modeling process.

G cluster_mpro SARS-CoV-2 Mpro Active Site HIS41 His41 CYS145 Cys145 GLU166 Glu166 MET49 Met49 GLY143 Gly143 Inhibitor Non-covalent Inhibitor Inhibitor->HIS41 H-bond Inhibitor->CYS145 Hydrophobic Inhibitor->GLU166 H-bond Inhibitor->MET49 Hydrophobic Inhibitor->GLY143 van der Waals

Caption: Key interactions between a non-covalent inhibitor and Mpro active site residues.

Conclusion

While a detailed in silico study on the specific SARS-CoV-2 Mpro-IN-19 interaction is not publicly available at the time of this writing, the methodologies and workflows presented in this guide provide a robust framework for conducting such an investigation. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations is a powerful approach to elucidate the binding mechanisms of non-covalent inhibitors and to guide the rational design of novel antiviral therapeutics targeting the main protease of SARS-CoV-2. Researchers are encouraged to apply these established computational techniques to further characterize promising inhibitors like IN-19.

In-Depth Technical Guide: Preliminary In Vitro Evaluation of SARS-CoV-2 Mpro-IN-19 (MPI94)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of SARS-CoV-2 Mpro-IN-19, a novel inhibitor of the SARS-CoV-2 main protease (Mpro). This document details its inhibitory potency, the experimental methodologies for its evaluation, and its mechanism of action based on available preliminary data.

Introduction to this compound

This compound, also identified as compound MPI94, is a potent inhibitor of the SARS-CoV-2 main protease.[1] The main protease is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics.[2] Mpro-IN-19 has been designed to leverage unique interactions within the active site of the enzyme, specifically targeting the S3 and S4 subsites.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the Mpro enzyme by 50% under the specified experimental conditions.

Compound NameAliasTarget EnzymeIC50 (µM)
This compoundMPI94SARS-CoV-2 Main Protease (Mpro)0.096

Experimental Protocols

While the precise, detailed experimental protocol for the evaluation of this compound is proprietary to the original research publication, a general and representative methodology for a high-throughput enzymatic assay to determine the IC50 of SARS-CoV-2 Mpro inhibitors is provided below. This protocol is based on established methods in the field.[5][6][7]

3.1. Principle of the Assay

The enzymatic activity of SARS-CoV-2 Mpro is typically measured using a fluorescence resonance energy transfer (FRET) assay. This assay employs a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

3.2. Materials and Reagents

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based peptide substrate

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 384-well black microplates

  • Fluorescence plate reader

3.3. Assay Procedure

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.

    • Further dilute the inhibitor solutions in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference with the enzyme activity.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant SARS-CoV-2 Mpro to the desired working concentration in assay buffer.

    • Dilute the FRET peptide substrate to the desired working concentration in assay buffer.

  • Assay Execution:

    • Add a small volume (e.g., 5 µL) of the diluted inhibitor solution (or DMSO for control wells) to the wells of a 384-well plate.

    • Add the diluted Mpro enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 5 µL) to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read). The excitation and emission wavelengths will be specific to the fluorophore used in the FRET substrate.

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "DMSO only" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Visualizations

4.1. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Inhibitor Dilution (this compound) Dispensing Dispense Inhibitor/Control into 384-well Plate Inhibitor_Prep->Dispensing Enzyme_Prep Enzyme Preparation (Recombinant Mpro) Pre_incubation Add Mpro Enzyme & Pre-incubate Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Preparation (FRET Peptide) Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Dispensing->Pre_incubation Pre_incubation->Reaction_Start Data_Acquisition Fluorescence Reading (Plate Reader) Reaction_Start->Data_Acquisition Data_Processing Calculate % Inhibition Data_Acquisition->Data_Processing IC50_Determination IC50 Calculation (Dose-Response Curve) Data_Processing->IC50_Determination Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by Mpro-IN-19 Polyprotein Viral Polyprotein (pp1a/pp1ab) Mpro SARS-CoV-2 Mpro Polyprotein->Mpro Cleavage NSPs Functional Non-structural Proteins (NSPs) Mpro->NSPs Replication Viral Replication NSPs->Replication Mpro_IN_19 This compound (MPI94) Active_Site Mpro Active Site (S3/S4 Pockets) Mpro_IN_19->Active_Site Binding Inhibition Inhibition of Proteolytic Activity Active_Site->Inhibition Inhibition->Mpro

References

A Technical Guide to the Chemical Structure and Inhibition of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical attributes and inhibitory mechanisms of compounds targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. While a specific inhibitor designated "Mpro-IN-19" was not identified in publicly available literature, this document will utilize a representative, potent, and well-characterized Mpro inhibitor as a paradigm to explore the core chemical principles and experimental methodologies relevant to this class of antiviral agents. The data and protocols presented herein are synthesized from extensive research in the field and are intended to serve as a comprehensive resource for professionals engaged in antiviral drug discovery and development.

The SARS-CoV-2 Main Protease (Mpro): A Prime Antiviral Target

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for viral replication.[1][2][3] It processes the viral polyproteins pp1a and pp1ab at multiple cleavage sites to release functional non-structural proteins (nsps) that are vital for the assembly of the replicase-transcriptase complex.[1][2] The unique cleavage specificity of Mpro, which is not found in human proteases, makes it an attractive and highly validated target for the development of selective antiviral therapeutics with a potentially high safety margin.[4]

Structurally, SARS-CoV-2 Mpro is a homodimer, with each protomer consisting of three domains.[1][5] The active site, located in a cleft between domains I and II, features a catalytic dyad composed of Cysteine-145 and Histidine-41.[1][2] Inhibition of this catalytic activity is a primary strategy for disrupting viral replication.

Chemical Structure of a Representative Mpro Inhibitor

Given the absence of specific data for "Mpro-IN-19," we will consider the chemical scaffold of a potent class of peptidomimetic α-ketoamide inhibitors. These inhibitors are designed to mimic the natural substrate of Mpro and form a covalent bond with the catalytic cysteine.

A representative structure would feature:

  • A "warhead" group: An electrophilic group, such as an α-ketoamide, that reacts with the thiol group of Cys145 to form a reversible covalent bond.[6]

  • A P1 residue mimic: Typically a glutamine mimic, such as a γ-lactam-containing moiety, that fits into the S1 subsite of the protease.

  • A P2 residue mimic: A hydrophobic group, like a cyclohexylalanine or leucine (B10760876) mimic, that occupies the S2 subsite.

  • A P3 and P4 backbone: A peptide-like backbone that establishes further interactions within the substrate-binding cleft.

The specific chemical structure dictates the binding affinity and inhibitory potency of the compound.

Quantitative Inhibitory Data

The potency of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative SARS-CoV-2 Mpro inhibitors found in the literature.

InhibitorTypeIC50 (µM)Reference
Boceprevir α-ketoamide4.13[7]
Telaprevir α-ketoamide18[7]
GC-376 Aldehyde prodrug0.033[8]
UAWJ246 α-ketoamide0.045[8]
Calpain Inhibitor II Aldehyde0.97[8]
Calpain Inhibitor XII Aldehyde0.45[7]
ML188 Non-covalent2.5[9][10]
MI-23 Bicycloproline-containing0.0076-0.7485[11]
TPM16 Peptidomimetic0.16[3]
RAY1216 α-ketoamideNot specified[3]

Experimental Protocols

A common and robust method for determining the inhibitory activity of compounds against SARS-CoV-2 Mpro is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by active Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of cleavage and thus the rate of fluorescence increase.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

    • Test compound (inhibitor) dissolved in DMSO.

    • Positive control inhibitor (e.g., GC376).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add a small volume (e.g., 20 nL) of the diluted test compound or DMSO (for control wells).

    • Add a solution of recombinant SARS-CoV-2 Mpro (e.g., 10 µL of a 20 nM solution) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 10 µL of a 20 µM solution).

    • Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).

    • Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Mpro_Catalytic_Pathway Mpro SARS-CoV-2 Mpro (Cys145-His41 dyad) ES_Complex Enzyme-Substrate Complex Mpro->ES_Complex Polyprotein Viral Polyprotein (pp1a/pp1ab) Polyprotein->ES_Complex Tetrahedral_Intermediate Tetrahedral Intermediate ES_Complex->Tetrahedral_Intermediate Nucleophilic attack by Cys145 Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Release of C-terminus P1_Product N-terminal Cleavage Product (nsp) Acyl_Enzyme->P1_Product Deacylation Deacylation (Hydrolysis) Acyl_Enzyme->Deacylation Deacylation->Mpro P2_Product C-terminal Cleavage Product Deacylation->P2_Product

Caption: Catalytic mechanism of SARS-CoV-2 Mpro processing viral polyproteins.

Mpro_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay FRET Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound/ Control to Plate Compound_Prep->Dispense_Compound Enzyme_Prep Mpro Enzyme Prep Add_Enzyme Add Mpro Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep FRET Substrate Prep Add_Substrate Add FRET Substrate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate_Inhibitor Incubate Add_Enzyme->Incubate_Inhibitor Incubate_Inhibitor->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic) Add_Substrate->Read_Fluorescence Calc_Rate Calculate Reaction Rates Read_Fluorescence->Calc_Rate Normalize_Data Normalize Data Calc_Rate->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calc_IC50 Calculate IC50 Plot_Curve->Calc_IC50

Caption: Workflow for high-throughput screening of SARS-CoV-2 Mpro inhibitors.

Covalent_Inhibition_Logic Inhibitor Covalent Inhibitor (e.g., α-ketoamide) Non_Covalent_Complex Reversible Non-Covalent Binding Inhibitor->Non_Covalent_Complex Mpro_Active_Site Mpro Active Site (Cys145 Thiol) Mpro_Active_Site->Non_Covalent_Complex Covalent_Adduct Reversible Covalent Adduct (Thiohemiketal) Non_Covalent_Complex->Covalent_Adduct Nucleophilic Attack Inhibition Inhibition of Proteolytic Activity Covalent_Adduct->Inhibition

Caption: Logical steps of covalent inhibition of SARS-CoV-2 Mpro.

References

In-Depth Technical Whitepaper: Initial Characterization of SARS-CoV-2 Mpro-IN-19 (MPI94)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the initial characterization of SARS-CoV-2 Mpro-IN-19, a novel inhibitor of the SARS-CoV-2 main protease (Mpro). Identified as compound MPI94, this small molecule demonstrates significant inhibitory potential against a critical enzyme in the viral replication cycle. This whitepaper details the quantitative inhibitory data, the precise experimental methodologies employed in its characterization, and visual representations of key experimental and logical workflows. The information presented is collated from the primary research publication by Blankenship, L.R., et al., published in ACS Medicinal Chemistry Letters in 2024, and is intended to provide researchers with the foundational knowledge required for further investigation and development of this and related compounds.

Quantitative Data Summary

This compound (MPI94) has been evaluated for its inhibitory activity against the SARS-CoV-2 main protease. The key quantitative metric obtained from this initial characterization is its half-maximal inhibitory concentration (IC50).

Compound IDTargetAssay TypeIC50 (μM)Primary Reference
Mpro-IN-19 (MPI94) SARS-CoV-2 Main Protease (Mpro)Enzymatic Inhibition Assay0.096 [Blankenship, et al., 2024]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of this compound (MPI94).

Recombinant SARS-CoV-2 Mpro Expression and Purification

The production of active SARS-CoV-2 main protease is a prerequisite for enzymatic assays and structural studies. While the specific protocol for Mpro-IN-19's characterization is detailed in its primary publication, a representative protocol is as follows:

  • Gene Cloning: The cDNA of full-length SARS-CoV-2 Mpro (GenBank: MN908947.3) is cloned into a suitable expression vector, such as pGEX-6P-1, often with an N-terminal cleavable tag (e.g., GST) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8. Mpro expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at a reduced temperature (e.g., 16-20°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA). Lysis is performed by sonication on ice. The lysate is then clarified by centrifugation. The supernatant containing the soluble Mpro is loaded onto a purification column (e.g., GST-affinity or Ni-NTA, depending on the tag).

  • Tag Cleavage and Final Purification: The affinity tag is cleaved by a specific protease (e.g., PreScission Protease for a GST tag) while the protein is bound to the column or after elution. A final purification step, such as size-exclusion chromatography, is often employed to obtain highly pure and active Mpro.

Enzymatic Inhibition Assay (FRET-based)

The inhibitory potency of this compound was determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This is a common and robust method for quantifying protease activity.

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 Mpro

    • FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

    • This compound (MPI94) dissolved in DMSO

    • 96- or 384-well black microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • A solution of recombinant SARS-CoV-2 Mpro is prepared in the assay buffer to a final concentration of approximately 30 nM.

    • Serial dilutions of Mpro-IN-19 are prepared in the assay buffer.

    • In each well of the microplate, the Mpro solution is mixed with the serially diluted inhibitor solutions and incubated for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the FRET substrate to each well.

    • The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for the EDANS/DABCYL pair).

    • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

    • The IC50 value is determined by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

The determination of the co-crystal structure of SARS-CoV-2 Mpro in complex with Mpro-IN-19 (MPI94) provides critical insights into its binding mode.

  • Crystallization:

    • Purified SARS-CoV-2 Mpro is concentrated to a suitable concentration (e.g., 10 mg/mL).

    • The Mpro is incubated with an excess of Mpro-IN-19 to ensure the formation of the Mpro-inhibitor complex.

    • The complex is crystallized using a method such as vapor diffusion (sitting or hanging drop). The protein-inhibitor complex is mixed with a crystallization solution and equilibrated against a reservoir containing a higher concentration of the precipitant.

  • Data Collection:

    • The resulting crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron light source.

  • Structure Determination and Refinement:

    • The diffraction data are processed and scaled.

    • The structure is solved by molecular replacement using a previously determined structure of Mpro as a search model.

    • The model is then refined, and the inhibitor molecule is built into the electron density map.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the characterization of this compound.

Experimental_Workflow_for_Mpro_Inhibitor_Characterization cluster_protein_production Mpro Production cluster_inhibitor_synthesis Inhibitor Preparation cluster_assays Inhibitor Evaluation Cloning Gene Cloning (Mpro cDNA into vector) Expression Protein Expression (E. coli) Cloning->Expression Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Enzymatic_Assay Enzymatic Assay (FRET) (Determination of IC50) Purification->Enzymatic_Assay Crystallography X-ray Crystallography (Co-crystal Structure) Purification->Crystallography Synthesis Chemical Synthesis of Mpro-IN-19 Characterization Characterization (NMR, MS) Synthesis->Characterization Characterization->Enzymatic_Assay Characterization->Crystallography IC50_Value IC50_Value Enzymatic_Assay->IC50_Value Quantitative Data Binding_Mode Binding_Mode Crystallography->Binding_Mode Structural Insights

Caption: Overall workflow for the characterization of this compound.

FRET_Assay_Principle cluster_0 No Inhibition cluster_1 With Mpro-IN-19 Mpro Active Mpro Cleaved_Substrate Cleaved Products (Fluorophore + Quencher) Mpro->Cleaved_Substrate cleaves Substrate FRET Substrate (Fluorophore-Quencher) Substrate->Mpro Fluorescence Fluorescence Signal Cleaved_Substrate->Fluorescence Inhibited_Mpro Inhibited Mpro Intact_Substrate Intact FRET Substrate Inhibited_Mpro->Intact_Substrate cannot cleave No_Fluorescence No/Low Fluorescence Intact_Substrate->No_Fluorescence Mpro_IN_19 Mpro-IN-19 Mpro_IN_19->Inhibited_Mpro Active_Mpro Active Mpro Active_Mpro->Inhibited_Mpro binds

Caption: Principle of the FRET-based Mpro inhibition assay.

Mpro_Inhibitor_Logic Viral_Replication SARS-CoV-2 Replication Cycle Polyprotein_Translation Translation of Viral Polyproteins (pp1a/ab) Viral_Replication->Polyprotein_Translation Mpro_Activity Mpro Proteolytic Activity Polyprotein_Translation->Mpro_Activity requires Functional_Proteins Functional Viral Proteins (e.g., RdRp) Mpro_Activity->Functional_Proteins generates New_Virions Assembly of New Virions Functional_Proteins->New_Virions leads to Mpro_IN_19 Mpro-IN-19 Inhibition Inhibition of Mpro Mpro_IN_19->Inhibition Inhibition->Mpro_Activity

Caption: Logical pathway of Mpro inhibition by Mpro-IN-19 in the viral life cycle.

The Role of Nirmatrelvir (PF-07321332) in COVID-19 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nirmatrelvir (B3392351) (PF-07321332), a potent inhibitor of the SARS-CoV-2 main protease (Mpro), and its pivotal role in COVID-19 research and therapeutic development. Nirmatrelvir is the active antiviral component of PAXLOVID™.[1]

Introduction to SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are necessary for viral replication and transcription.[3] Due to its critical role and high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[1] The absence of close human homologues to Mpro minimizes the potential for off-target effects, making it an attractive and specific therapeutic target.[2]

Nirmatrelvir: A Potent Mpro Inhibitor

Nirmatrelvir is an orally bioavailable peptidomimetic inhibitor specifically designed to target the SARS-CoV-2 Mpro.[1][4] Its mechanism of action involves the covalent, yet reversible, binding of its nitrile warhead to the catalytic cysteine residue (Cys145) within the Mpro active site.[4][5] This binding event blocks the proteolytic activity of the enzyme, thereby preventing the maturation of viral proteins and halting viral replication.[1]

To counteract its rapid metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme, Nirmatrelvir is co-administered with a low dose of Ritonavir.[6] Ritonavir, an HIV-1 protease inhibitor, acts as a pharmacokinetic enhancer by inhibiting CYP3A4, which leads to higher plasma concentrations and a longer half-life of Nirmatrelvir, thus enhancing its antiviral efficacy.[6]

Quantitative Data: Inhibitory Activity of Nirmatrelvir

The potency of Nirmatrelvir has been extensively evaluated through various in vitro biochemical and cell-based assays. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the equilibrium binding constant (Ki).

Assay Type SARS-CoV-2 Strain/Variant IC50 (nM) Reference
Biochemical (FRET)Wild-Type14 - 47[7]
Biochemical (FRET)Wild-Type103[8]
Biochemical (FRET)Omicron (B.1.1.529)-

Table 1: Biochemical Inhibitory Activity of Nirmatrelvir against SARS-CoV-2 Mpro.

Cell Line SARS-CoV-2 Strain/Variant EC50 (nM) Reference
VeroE6 P-gp KOUSA-WA1/202038.0[9]
VeroE6 P-gp KOAlpha (B.1.1.7)41.0[9]
VeroE6 P-gp KOBeta (B.1.351)127.2[9]
VeroE6 P-gp KOGamma (P.1)24.9[9]
VeroE6 P-gp KODelta (B.1.617.2)21.2[9]
VeroE6 P-gp KOLambda (C.37)15.9[9]
VeroE6 P-gp KOMu (B.1.621)25.7[9]
VeroE6 P-gp KOOmicron (B.1.1.529)16.2[9]
HEK293T-hACE2D614G33 ± 10[7]
HEK293T-hACE2Delta (B.1.617.2)33 ± 10[7]
HEK293T-hACE2Omicron (BA.1)33 ± 10[7]
VeroE6-eGFPBetaCov/Belgium/GHB-03021/2020123[8]

Table 2: Antiviral Activity of Nirmatrelvir in Cell-Based Assays.

Mpro Variant Ki (nM) Reference
Wild-Type0.933[10]
Omicron (P132H)0.635[10]
Wild-Type~3.11[11]

Table 3: Binding Affinity of Nirmatrelvir to SARS-CoV-2 Mpro.

Experimental Protocols

Biochemical Assay: FRET-based Mpro Inhibition Assay

This protocol outlines a typical Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.[12]

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (Nirmatrelvir) and DMSO (vehicle control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Nirmatrelvir in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2 µL of each compound dilution.[12]

  • Add 18 µL of a solution containing SARS-CoV-2 Mpro (final concentration ~0.5 µM) in assay buffer to each well.[12]

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.[12]

  • Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) in assay buffer to each well.[12]

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.[12]

  • The rate of substrate cleavage is determined from the linear portion of the reaction progress curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Cell-Based Assay: Cytopathic Effect (CPE) Reduction Assay

This protocol describes a CPE reduction assay to evaluate the antiviral activity of compounds against SARS-CoV-2 in a cellular context.[12]

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (Nirmatrelvir)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminescence plate reader

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[12]

  • Prepare serial dilutions of Nirmatrelvir in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compounds.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[12]

  • Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminescence plate reader.

  • The EC50 value, which is the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

Visualizations

Signaling Pathway: Mechanism of Action of Nirmatrelvir

Caption: Mechanism of Nirmatrelvir action on the SARS-CoV-2 replication cycle.

Experimental Workflow: FRET-based Mpro Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Nirmatrelvir Serial Dilutions Dispense_Cmpd Dispense Compound to 384-well Plate Compound_Prep->Dispense_Cmpd Enzyme_Prep Prepare Mpro Solution Add_Enzyme Add Mpro to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FRET Substrate Solution Add_Substrate Add FRET Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Dispense_Cmpd->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 340nm, Em: 490nm) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining Mpro inhibition using a FRET-based assay.

Logical Relationship: PAXLOVID Combination Therapy

G Nirmatrelvir Nirmatrelvir Mpro SARS-CoV-2 Mpro Nirmatrelvir->Mpro Inhibits Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits Increased_Nirmatrelvir Increased Nirmatrelvir Plasma Concentration Ritonavir->Increased_Nirmatrelvir Leads to Viral_Replication Viral Replication Mpro->Viral_Replication Enables Nirmatrelvir_Metabolism Nirmatrelvir Metabolism CYP3A4->Nirmatrelvir_Metabolism Mediates Increased_Nirmatrelvir->Mpro Enhanced Inhibition

Caption: Synergistic relationship between Nirmatrelvir and Ritonavir in PAXLOVID.

References

Methodological & Application

Application Notes and Protocols: SARS-CoV-2 Mpro-IN-19 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of SARS-CoV-2 Mpro-IN-19 against the main protease (Mpro) of SARS-CoV-2.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for viral replication, processing viral polyproteins at specific cleavage sites.[1][2] Its essential role makes it a prime target for the development of antiviral therapeutics.[2][3] Mpro-IN-19 (also referred to as compound MPI94) has been identified as an inhibitor of SARS-CoV-2 Mpro.[4] This protocol outlines a common and robust method to quantify the inhibitory potency of compounds like Mpro-IN-19 in a high-throughput format.

The assay relies on a fluorogenic substrate that is cleaved by Mpro.[5] In its uncleaved state, a quencher molecule on the substrate suppresses the fluorescence of a nearby fluorophore through FRET.[6] Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[5] The presence of an inhibitor like Mpro-IN-19 will prevent this cleavage, leading to a reduced fluorescence signal, which is directly proportional to the inhibitor's potency.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of Mpro-IN-19 against SARS-CoV-2 Mpro.

CompoundTargetAssay TypeIC50 (μM)Reference
Mpro-IN-19 (MPI94)SARS-CoV-2 MproEnzymatic Assay0.096[4]

Experimental Protocol: FRET-Based Mpro Inhibition Assay

This protocol is adapted from established high-throughput screening methods for SARS-CoV-2 Mpro inhibitors.[7][8][9]

Materials and Reagents
  • Recombinant SARS-CoV-2 Mpro: Purified and active enzyme.[5][7]

  • Mpro-IN-19: Stock solution prepared in DMSO.

  • FRET Substrate: A fluorogenic peptide substrate specific for Mpro (e.g., containing a cleavage site flanked by a fluorophore like EDANS and a quencher like Dabcyl).[5]

  • Assay Buffer: Typically composed of Tris or HEPES buffer at pH 7.3-8.0, containing salts (e.g., NaCl), and a reducing agent like Dithiothreitol (DTT).[10][11] A common formulation is 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.[10]

  • Positive Control: A known Mpro inhibitor such as GC376.[5][12]

  • Negative Control: DMSO (or the vehicle used for the test compound).

  • Microplates: Black, low-binding 96-well or 384-well plates suitable for fluorescence measurements.[1]

  • Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., 340 nm excitation and 490 nm emission for EDANS/Dabcyl).[5]

Reagent Preparation
  • Assay Buffer Preparation: Prepare the assay buffer and add fresh DTT from a stock solution just before use.[5][10]

  • Enzyme Working Solution: Thaw the recombinant Mpro on ice. Dilute the enzyme to the desired working concentration (e.g., 0.4 µmol/L) in cold assay buffer.[7] The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

  • Substrate Working Solution: Prepare a working solution of the FRET substrate in the assay buffer. A typical final concentration in the assay is between 5 µM and 20 µM.[7]

  • Compound Dilution Series: Prepare a serial dilution of Mpro-IN-19 in DMSO. Subsequently, dilute these stocks into the assay buffer to create a 10X working solution series. This minimizes the final DMSO concentration in the assay (typically ≤1%).

Assay Procedure

The assay is typically performed in two main steps: enzyme-inhibitor pre-incubation followed by the addition of the substrate to initiate the reaction.[1]

  • Dispense Compounds: Add 2 µL of the 10X compound working solutions (Mpro-IN-19, positive control, and DMSO vehicle) to the appropriate wells of the microplate.

  • Add Enzyme: Add 16 µL of the Mpro enzyme working solution to each well.

  • Pre-incubation: Mix gently and incubate the plate at room temperature (or 37°C) for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Add 2 µL of the 10X substrate working solution to all wells to start the enzymatic reaction. The final volume should be 20 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 60 seconds.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of Mpro-IN-19 is calculated using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Rateno inhibitor - Ratebackground))

    • Rateinhibitor: Reaction rate in the presence of Mpro-IN-19.

    • Rateno inhibitor: Reaction rate of the DMSO control (maximum activity).

    • Ratebackground: Reaction rate in a well with no enzyme (substrate only).

  • Determine IC50: Plot the percent inhibition against the logarithm of the Mpro-IN-19 concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Workflow and Pathway Diagrams

Mpro_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer (Tris, NaCl, DTT) P2 Prepare Serial Dilutions of Mpro-IN-19 P3 Prepare Mpro Enzyme Working Solution P4 Prepare FRET Substrate Working Solution A1 Dispense Mpro-IN-19 and Controls into Plate A2 Add Mpro Enzyme A1->A2 A3 Pre-incubate (30 min at RT) A2->A3 A4 Add FRET Substrate to Initiate Reaction A3->A4 A5 Measure Fluorescence Kinetically A4->A5 D1 Calculate Initial Reaction Rates (V₀) D2 Calculate Percent Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental workflow for the Mpro FRET-based inhibition assay.

Mpro_FRET_Mechanism cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Mpro-IN-19 Mpro Active Mpro Cleavage Cleavage Mpro->Cleavage + Substrate_I Fluorophore Peptide Quencher Substrate_I->Cleavage Products Fluorophore Peptide Fragments Quencher Cleavage->Products Fluorescence Fluorescence Signal Products:f->Fluorescence Emits Light Mpro_Inhibited Inhibited Mpro Mpro_I Active Mpro Mpro_I->Mpro_Inhibited + Inhibitor Mpro-IN-19 Inhibitor->Mpro_Inhibited Substrate_U Fluorophore Peptide Quencher No_Fluorescence No Signal (Quenched) Substrate_U:q->No_Fluorescence Absorbs Energy

Caption: Mechanism of the FRET-based assay for SARS-CoV-2 Mpro inhibition.

References

Application Notes and Protocols for Cell-Based Assay of SARS-CoV-2 Mpro Inhibitor IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][2][3][4] This critical role makes Mpro a prime target for the development of antiviral therapeutics.[1][2][3][4] Cell-based assays are crucial for evaluating the efficacy of Mpro inhibitors in a biologically relevant environment, providing insights into compound permeability, cytotoxicity, and antiviral activity.[5]

These application notes provide a comprehensive overview and detailed protocols for determining the cellular activity of a novel SARS-CoV-2 Mpro inhibitor, designated IN-19. Two principal cell-based assay methodologies are described: a fluorescent reporter "gain-of-function" assay and a cytotoxicity-based assay. While specific data for IN-19 is not publicly available, this document outlines generalized protocols that can be adapted for its characterization.

Principle of the Assays

Fluorescent Reporter (Gain-of-Function) Assay

This assay utilizes a genetically engineered cell line that expresses a reporter protein, such as Green Fluorescent Protein (GFP), fused to a sequence that is a substrate for Mpro.[1][5] In the presence of active Mpro, the reporter construct is cleaved, preventing the accumulation of the fluorescent protein. When a potent and cell-permeable Mpro inhibitor like IN-19 is introduced, Mpro is inhibited, the reporter remains intact, and a fluorescent signal is produced. The intensity of the fluorescence is directly proportional to the inhibitory activity of the compound.[1]

Mpro-Induced Cytotoxicity Assay

Expression of SARS-CoV-2 Mpro in mammalian cells can induce a cytopathic effect (CPE) and lead to cell death.[6][7][8] This assay leverages this phenomenon by transfecting cells with a plasmid encoding Mpro. In the absence of an inhibitor, Mpro expression leads to cell death, which can be quantified using viability assays such as CellTiter-Glo® or MTT. A successful inhibitor like IN-19 will rescue the cells from Mpro-induced death, resulting in a higher viability signal.[6][7][8]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the cell-based assays for IN-19 and control compounds.

Table 1: Potency and Cytotoxicity of Mpro Inhibitors

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
IN-19[Insert Data][Insert Data][Insert Data]
GC376 (Control)[Insert Data][Insert Data][Insert Data]
Nirmatrelvir (Control)[Insert Data][Insert Data][Insert Data]

EC50 (Half-maximal effective concentration): Concentration of the inhibitor that results in a 50% response (e.g., 50% of maximal fluorescence or 50% protection from cell death). CC50 (Half-maximal cytotoxic concentration): Concentration of the inhibitor that results in 50% cell death. SI (Selectivity Index): A measure of the therapeutic window of a compound.

Table 2: Summary of Assay Parameters

ParameterFluorescent Reporter AssayCytotoxicity Assay
Cell LineHEK293T, HeLa, U2OS[1]HEK293T, A549-ACE2[6]
Transfection ReagentLipofectamine 3000 or similarPoly-L-lysine and Lipofectamine 3000[9]
ReadoutFluorescence IntensityLuminescence (CellTiter-Glo®) or Absorbance (MTT)
Incubation Time24-48 hours24-72 hours
ControlsDMSO (negative), GC376 (positive)DMSO (negative), GC376 (positive)

Experimental Protocols

Protocol 1: Fluorescent Reporter Assay for Mpro Inhibition

This protocol is based on a gain-of-function principle where inhibition of Mpro leads to an increase in fluorescent signal.[1][5]

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Mpro reporter plasmid (e.g., Src-Mpro-Tat-eGFP)[1]

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM

  • 96-well black, clear-bottom plates

  • IN-19 and control inhibitors (e.g., GC376)

  • DMSO

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.

  • Transfection:

    • For each well, dilute 100 ng of the Mpro reporter plasmid in 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 3000 in 5 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

    • Add 10 µL of the DNA-lipid complex to each well.

  • Compound Treatment: 4-6 hours post-transfection, prepare serial dilutions of IN-19 and control inhibitors in complete DMEM. Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.

  • Fluorescence Measurement: Measure the GFP fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence signal of compound-treated wells to the DMSO control (0% inhibition) and a positive control for maximal inhibition (e.g., a known potent inhibitor at a high concentration, 100% inhibition).

  • Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Mpro-Induced Cytotoxicity Assay

This protocol measures the ability of an inhibitor to rescue cells from Mpro-induced cell death.[6][7]

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Mpro expression plasmid (e.g., pcDNA3.1-Mpro) and an empty vector control

  • Transfection reagent

  • 96-well white, solid-bottom plates

  • IN-19 and control inhibitors

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of IN-19 and control inhibitors in complete DMEM. Add the compounds to the cells.

  • Transfection: After 1-2 hours of compound pre-treatment, transfect the cells with 100 ng of the Mpro expression plasmid or an empty vector control using a suitable transfection reagent.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence signal of Mpro-transfected, compound-treated wells to the signal from empty vector-transfected, DMSO-treated cells (100% viability) and Mpro-transfected, DMSO-treated cells (0% protection).

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

  • Separately, determine the CC50 of IN-19 by treating non-transfected cells with the compound and measuring viability.

Visualizations

Experimental_Workflow_Fluorescent_Assay Fluorescent Reporter Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed HEK293T cells in 96-well plate transfect Transfect cells with Mpro reporter plasmid seed_cells->transfect prepare_dna Prepare Mpro reporter plasmid prepare_dna->transfect prepare_compounds Prepare serial dilutions of IN-19 treat Treat cells with IN-19 dilutions prepare_compounds->treat transfect->treat incubate Incubate for 24-48 hours treat->incubate measure Measure fluorescence (Ex: 485nm, Em: 520nm) incubate->measure analyze Normalize data and calculate EC50 measure->analyze Experimental_Workflow_Cytotoxicity_Assay Mpro-Induced Cytotoxicity Assay Workflow cluster_prep_cyto Preparation cluster_assay_cyto Assay Execution cluster_readout_cyto Data Acquisition & Analysis seed_cells_cyto Seed HEK293T cells in 96-well plate treat_cyto Pre-treat cells with IN-19 dilutions seed_cells_cyto->treat_cyto prepare_dna_cyto Prepare Mpro expression plasmid transfect_cyto Transfect cells with Mpro expression plasmid prepare_dna_cyto->transfect_cyto prepare_compounds_cyto Prepare serial dilutions of IN-19 prepare_compounds_cyto->treat_cyto treat_cyto->transfect_cyto incubate_cyto Incubate for 48-72 hours transfect_cyto->incubate_cyto measure_cyto Measure cell viability (e.g., CellTiter-Glo®) incubate_cyto->measure_cyto analyze_cyto Normalize data and calculate EC50 and CC50 measure_cyto->analyze_cyto Signaling_Pathway Mechanism of Mpro Action and Inhibition cluster_virus Viral Replication Cycle cluster_mpro Mpro Activity cluster_inhibition Inhibition by IN-19 cluster_outcome Outcome viral_rna Viral RNA polyprotein Viral Polyproteins (pp1a, pp1ab) viral_rna->polyprotein Translation mpro SARS-CoV-2 Mpro polyprotein->mpro Substrate blocked_replication Blocked Viral Replication nsps Functional Non-Structural Proteins (NSPs) mpro->nsps Cleavage inactivated_mpro Inactivated Mpro replication_complex Viral Replication Complex Assembly nsps->replication_complex in19 IN-19 in19->mpro Inhibition inactivated_mpro->blocked_replication viral_replication Viral Replication replication_complex->viral_replication

References

Application Note: High-Throughput Screening of SARS-CoV-2 Mpro Inhibitors using the Protease-Glo™ Luciferase Assay with Mpro-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, is a prime target for antiviral drug development.[1][2][3] This application note provides a detailed protocol for a sensitive and high-throughput compatible method to screen for SARS-CoV-2 Mpro inhibitors using the Protease-Glo™ Assay technology. The protocol describes the use of a specific Mpro inhibitor, Mpro-IN-19, as a model compound to demonstrate the assay's utility in characterizing inhibitor potency. The "add-mix-measure" format simplifies the workflow, making it amenable to automated screening of large compound libraries.

Introduction

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has necessitated the rapid development of effective antiviral therapies. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease essential for viral replication.[1][3] It cleaves the viral polyproteins pp1a and pp1ab at specific sites to produce functional non-structural proteins required for viral replication and transcription.[2][4] Inhibition of Mpro activity effectively halts the viral life cycle, making it an attractive target for antiviral drug discovery.[1]

The Protease-Glo™ Assay is a luminescent, homogeneous assay that provides a sensitive and rapid method for detecting protease activity. The assay utilizes a luminogenic substrate containing a specific protease cleavage site linked to aminoluciferin (B605428). In the presence of the target protease, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a stable "glow-type" luminescent signal. The intensity of the light output is directly proportional to the protease activity. This application note details the use of the Protease-Glo™ assay for determining the inhibitory activity of Mpro-IN-19 against SARS-CoV-2 Mpro.

Principle of the Assay

The Protease-Glo™ Assay for SARS-CoV-2 Mpro is based on the cleavage of a specific, luminogenic Mpro substrate. The substrate consists of a peptide sequence recognized by Mpro, such as a sequence containing the canonical Leu-Gln recognition motif, conjugated to aminoluciferin. When the recombinant SARS-CoV-2 Mpro cleaves the substrate, the liberated aminoluciferin acts as a substrate for a thermostable luciferase, leading to the production of light. In the presence of an Mpro inhibitor like Mpro-IN-19, the cleavage of the substrate is reduced or prevented, resulting in a decrease in the luminescent signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

Materials and Reagents

Material/ReagentSupplierCatalog Number
Recombinant SARS-CoV-2 MproExample: Aurora Biolabs728201
Mpro-IN-19Example: MedChemExpressHY-151731
Custom Mpro Glo-Substrate (e.g., Ac-TSAVLQ-aminoluciferin)Custom SynthesisN/A
Protease-Glo™ Assay BufferPromega(Component of Assay Kit)
Luciferin Detection ReagentPromega(Component of Assay Kit)
White, opaque 96-well or 384-well platesGreiner Bio-Onee.g., 655083
Multichannel pipettes
Plate-reading luminometer
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitor Mpro-IN-19.

CompoundTargetAssay PrincipleIC50 (µM)
Mpro-IN-19SARS-CoV-2 MproProtease-Glo™0.096

Note: The IC50 value is sourced from publicly available data and may vary depending on experimental conditions.

Experimental Protocols

Reagent Preparation

a. Mpro Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions, typically a Tris or HEPES-based buffer at pH 7.3-7.5, which may contain salts and reducing agents like DTT.

b. Recombinant SARS-CoV-2 Mpro Solution: Thaw the recombinant Mpro on ice. Dilute the enzyme to the desired working concentration (e.g., 40-80 nM) in the Mpro Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve.

c. Mpro-IN-19 Stock and Dilution Series: Prepare a 10 mM stock solution of Mpro-IN-19 in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Subsequently, dilute the DMSO serial dilutions into the Mpro Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

d. Protease-Glo™ Reagent: Prepare the Protease-Glo™ Reagent by adding the custom Mpro Glo-Substrate to the Luciferin Detection Reagent according to the manufacturer's protocol. This reagent contains the luciferase and the specific Mpro substrate. Equilibrate the reagent to room temperature before use.

Assay Procedure

The following protocol is based on a 96-well plate format. Volumes can be scaled down for 384-well plates.

  • Dispense Inhibitor: Add 5 µL of the diluted Mpro-IN-19 or control (assay buffer with the same percentage of DMSO for no-inhibitor control, and a known potent inhibitor for positive control) to the wells of a white, opaque 96-well plate.

  • Add Enzyme: Add 20 µL of the diluted recombinant SARS-CoV-2 Mpro solution to each well.

  • Incubation: Mix gently by orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the prepared Protease-Glo™ Reagent to each well to initiate the enzymatic reaction.

  • Incubation: Mix gently by orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis
  • Calculate Percent Inhibition: The percentage of Mpro inhibition is calculated using the following formula:

    Where:

    • RLU_inhibitor is the relative light units from wells containing the inhibitor.

    • RLU_no_inhibitor is the relative light units from the no-inhibitor (DMSO) control wells.

    • RLU_background is the relative light units from wells with no enzyme.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Visualizations

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Infected Host Cell cluster_assay Protease-Glo™ Assay Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation Functional Viral Proteins Functional Viral Proteins Polyproteins (pp1a, pp1ab)->Functional Viral Proteins Cleavage Mpro SARS-CoV-2 Mpro Polyproteins (pp1a, pp1ab)->Mpro Targeted by Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Cleaved_Substrate Cleaved Substrate + Aminoluciferin Mpro->Cleaved_Substrate Cleavage Mpro_IN_19 Mpro-IN-19 Mpro_IN_19->Mpro Inhibition Substrate Luminogenic Mpro Substrate Substrate->Mpro Luciferase Luciferase Cleaved_Substrate->Luciferase Light Luminescent Signal Luciferase->Light Reaction

Caption: Mechanism of SARS-CoV-2 Mpro inhibition and the principle of the Protease-Glo™ assay.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation (Enzyme, Inhibitor, Protease-Glo™ Reagent) start->reagent_prep dispense_inhibitor 2. Dispense Inhibitor/Controls into 96-well plate reagent_prep->dispense_inhibitor add_enzyme 3. Add SARS-CoV-2 Mpro dispense_inhibitor->add_enzyme incubate1 4. Incubate (30 min, RT) Inhibitor-Enzyme Binding add_enzyme->incubate1 add_reagent 5. Add Protease-Glo™ Reagent (Substrate + Luciferase) incubate1->add_reagent incubate2 6. Incubate (10-15 min, RT) Signal Stabilization add_reagent->incubate2 read_luminescence 7. Measure Luminescence incubate2->read_luminescence data_analysis 8. Data Analysis (% Inhibition, IC50) read_luminescence->data_analysis end End data_analysis->end

References

High-Throughput Screening with SARS-CoV-2 Mpro-IN-19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication.[1] This essential role makes it a prime target for the development of antiviral therapeutics. High-throughput screening (HTS) assays are fundamental in the rapid identification of Mpro inhibitors from large compound libraries. This document provides detailed application notes and protocols for conducting HTS assays with a specific and potent inhibitor, SARS-CoV-2 Mpro-IN-19.

This compound, also known as MPI94, is a potent inhibitor of the SARS-CoV-2 main protease with a reported half-maximal inhibitory concentration (IC50) of 0.096 μM.[2] This inhibitor leverages unique interactions with the solvent-exposed S3 site of the enzyme.[2] These protocols are designed to be adaptable for various HTS platforms and provide a framework for the screening and characterization of this and other Mpro inhibitors.

Data Presentation

The inhibitory potency of this compound is summarized in the table below. This data is critical for establishing positive controls and reference standards in HTS campaigns.

Compound NameAliasTargetIC50 (μM)
This compoundMPI94SARS-CoV-2 Main Protease (Mpro)0.096

Signaling and Inhibition Pathway

The following diagram illustrates the mechanism of SARS-CoV-2 Mpro inhibition. Mpro is essential for cleaving the viral polyprotein into functional non-structural proteins (nsps), which are vital for viral replication. Inhibitors like Mpro-IN-19 block the active site of the enzyme, preventing this cleavage and thereby halting the viral life cycle.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Polyprotein Polyprotein pp1a/pp1ab Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro nsps Functional nsps Mpro->nsps Cleavage Replication Viral Replication nsps->Replication Mpro_IN_19 This compound Mpro_IN_19->Mpro Inhibition

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

Experimental Protocols

Two common and robust methods for HTS of SARS-CoV-2 Mpro inhibitors are the Fluorescence Resonance Energy Transfer (FRET)-based assay and the Fluorescence Polarization (FP)-based assay.

Protocol 1: FRET-based High-Throughput Screening Assay

This protocol is adapted from established FRET-based assays for SARS-CoV-2 Mpro.[1]

1. Principle: This assay utilizes a fluorogenic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a low fluorescence signal.

2. Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-E(EDANS))

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound (for positive control)

  • Test compounds

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

3. Experimental Workflow:

FRET_Workflow Start Start Dispense_Compounds Dispense Test Compounds & Controls (e.g., Mpro-IN-19) Start->Dispense_Compounds Add_Mpro Add SARS-CoV-2 Mpro Solution Dispense_Compounds->Add_Mpro Incubate_1 Pre-incubate at Room Temperature Add_Mpro->Incubate_1 Add_Substrate Add FRET Substrate Solution Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Read_Fluorescence Measure Fluorescence Incubate_2->Read_Fluorescence Analyze_Data Data Analysis (Calculate % Inhibition) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: FRET-based HTS Workflow for Mpro Inhibitors.

4. Procedure:

  • Prepare serial dilutions of test compounds and this compound in DMSO.

  • Dispense 1 µL of the compound solutions into the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Prepare a solution of SARS-CoV-2 Mpro in assay buffer at a final concentration of 50 nM.

  • Add 20 µL of the Mpro solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Prepare a solution of the FRET substrate in assay buffer at a final concentration of 20 µM.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for the example substrate).

  • Calculate the percent inhibition for each compound.

5. Data Analysis: Percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)] * 100

Where:

  • Fluorescence_compound is the fluorescence from wells with the test compound.

  • Fluorescence_blank is the fluorescence from wells without the enzyme.

  • Fluorescence_DMSO is the fluorescence from wells with DMSO instead of a compound (representing 0% inhibition).

IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Fluorescence Polarization (FP)-based High-Throughput Screening Assay

This protocol is based on a robust FP assay for SARS-CoV-2 Mpro inhibitors.[3][4]

1. Principle: This assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled peptide substrate (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When Mpro cleaves the probe, it remains small and tumbles rapidly. However, in the presence of an inhibitor, the enzyme-probe complex is larger, tumbles slower, and thus has a higher fluorescence polarization. Correction: The provided search results describe an FP assay where a FITC- and biotin-labeled peptide is used. Cleavage by Mpro results in a smaller FITC-labeled fragment, leading to a decrease in mP value. Inhibition of Mpro prevents this cleavage, maintaining a high mP value.

2. Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FP probe (e.g., FITC-AVLQSGFRKK-Biotin)

  • Assay Buffer: 25 mM Tris (pH 8.0), 150 mM NaCl, 1 mM EDTA

  • This compound (for positive control)

  • Test compounds

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

3. Experimental Workflow:

FP_Workflow Start Start Dispense_Compounds Dispense Test Compounds & Controls (e.g., Mpro-IN-19) Start->Dispense_Compounds Add_Mpro Add SARS-CoV-2 Mpro Solution Dispense_Compounds->Add_Mpro Incubate_1 Pre-incubate at Room Temperature Add_Mpro->Incubate_1 Add_Probe Add FP Probe Solution Incubate_1->Add_Probe Incubate_2 Incubate at Room Temperature Add_Probe->Incubate_2 Read_FP Measure Fluorescence Polarization (mP) Incubate_2->Read_FP Analyze_Data Data Analysis (Calculate % Inhibition) Read_FP->Analyze_Data End End Analyze_Data->End

Caption: FP-based HTS Workflow for Mpro Inhibitors.

4. Procedure:

  • Prepare serial dilutions of test compounds and this compound in DMSO.

  • Dispense 1 µL of the compound solutions into the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Prepare a solution of SARS-CoV-2 Mpro in assay buffer at a final concentration of 0.4 µM.

  • Add 29 µL of the Mpro solution to each well.

  • Pre-incubate the plate at room temperature for 30 minutes.[3]

  • Prepare a solution of the FP probe in assay buffer at a final concentration of 60 nM.

  • Add 20 µL of the FP probe solution to each well.[3]

  • Incubate the plate at room temperature for 20 minutes.[3]

  • Measure the fluorescence polarization (in mP units) using a plate reader with appropriate filters for the fluorophore (e.g., FITC).

  • Calculate the percent inhibition for each compound.

5. Data Analysis: Percent inhibition is calculated based on the change in mP values. The exact formula will depend on the specific assay design (competitive vs. cleavage-based). For a cleavage-based assay where inhibition leads to a higher mP value: % Inhibition = [(mP_compound - mP_min) / (mP_max - mP_min)] * 100

Where:

  • mP_compound is the mP value from wells with the test compound.

  • mP_min is the mP value from wells with complete enzyme activity (e.g., DMSO control).

  • mP_max is the mP value from wells with no enzyme activity (e.g., no enzyme control or a saturating concentration of a known inhibitor).

IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The provided protocols offer robust and adaptable methods for the high-throughput screening of inhibitors against SARS-CoV-2 Mpro, using this compound as a potent reference compound. The choice between a FRET-based or FP-based assay will depend on the available instrumentation and specific experimental goals. Careful optimization of enzyme and substrate concentrations, as well as incubation times, is recommended to ensure the reliability and sensitivity of the screening results. These application notes serve as a comprehensive guide for researchers engaged in the discovery and development of novel antiviral agents targeting the SARS-CoV-2 main protease.

References

Application Notes and Protocols for Assessing Cell Permeability of SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methods for Assessing SARS-CoV-2 Mpro-IN-19 Cell Permeability

Audience: Researchers, scientists, and drug development professionals.

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] For an Mpro inhibitor to be effective, it must not only bind to its target with high affinity but also be able to cross the host cell membrane to reach the cytoplasm where viral replication occurs. Therefore, assessing the cell permeability of potential Mpro inhibitors, such as the hypothetical compound Mpro-IN-19 , is a critical step in the drug discovery process.[4][5]

These application notes provide detailed protocols for three common methods to evaluate the cell permeability of SARS-CoV-2 Mpro inhibitors: a cell-based Mpro activity assay, a Caco-2 permeability assay, and the direct measurement of intracellular drug concentration using LC-MS/MS.

Cell-Based Mpro Activity Assay

This method indirectly assesses cell permeability by measuring the inhibition of Mpro activity within living cells. A variety of reporter systems can be employed where Mpro activity suppresses a signal (e.g., by cleaving a reporter construct), and inhibition of Mpro restores the signal.[4][6][7] A gain of signal in the presence of the inhibitor indicates that it can penetrate the cell membrane and engage its intracellular target.[8]

Experimental Protocol: Luciferase-Based Gain-of-Signal Mpro Assay

This protocol is adapted from established gain-of-signal assays for SARS-CoV-2 Mpro.[4][7]

1.1. Principle: Cells are engineered to express a reporter construct that is suppressed by the activity of co-expressed SARS-CoV-2 Mpro. A cell-permeable Mpro inhibitor will block this suppression, leading to a quantifiable increase in reporter signal (e.g., luciferase activity).[4]

1.2. Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Plasmid encoding SARS-CoV-2 Mpro

  • Plasmid for a luciferase reporter system suppressed by Mpro activity

  • Transfection reagent (e.g., Lipofectamine 3000)

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

  • Mpro-IN-19 and control inhibitors (e.g., GC376)

1.3. Procedure:

  • Cell Seeding: Seed HEK293T cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C and 5% CO2 for 24 hours.

  • Transfection: Co-transfect the cells with the Mpro-encoding plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, prepare serial dilutions of Mpro-IN-19 and control inhibitors in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

1.4. Data Analysis: Calculate the percentage of Mpro inhibition for each concentration of Mpro-IN-19 relative to the positive control (e.g., a known Mpro inhibitor like GC376) and the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value using a non-linear regression model.

Hypothetical Data for Mpro-IN-19
CompoundEC50 (µM) in Cell-Based Assay
Mpro-IN-190.85
GC376 (Control)0.50

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[9][10] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier.[11] This assay measures the rate of transport of a compound across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Experimental Protocol: Caco-2 Transwell Assay

2.1. Principle: The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane in a Transwell® insert. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

2.2. Materials:

  • Caco-2 cells

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Mpro-IN-19 and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS system for sample analysis

  • TEER meter (e.g., Millicell® ERS-2)

2.3. Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

  • Transport Experiment (A-B): a. Wash the monolayer twice with pre-warmed HBSS. b. Add 0.5 mL of HBSS containing Mpro-IN-19 (e.g., at 10 µM) to the apical (donor) side. c. Add 1.5 mL of fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh HBSS.

  • Transport Experiment (B-A): a. Wash the monolayer twice with pre-warmed HBSS. b. Add 1.5 mL of HBSS containing Mpro-IN-19 to the basolateral (donor) side. c. Add 0.5 mL of fresh HBSS to the apical (receiver) side. d. Follow the same incubation and sampling procedure as for the A-B transport.

  • Sample Analysis: Quantify the concentration of Mpro-IN-19 in the collected samples using a validated LC-MS/MS method.

2.4. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

  • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)

  • A is the surface area of the membrane (cm²)

  • C0 is the initial concentration of the drug in the donor compartment (µmol/mL)

Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B) An efflux ratio > 2 suggests that the compound is subject to active efflux.

Hypothetical Data for Mpro-IN-19
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Mpro-IN-198.59.21.08High
Propranolol (High Permeability Control)25.024.50.98High
Atenolol (Low Permeability Control)0.50.61.2Low

Intracellular Concentration Measurement by LC-MS/MS

This method provides a direct and quantitative measurement of the amount of drug that has accumulated inside the cells.

Experimental Protocol: Cell Lysis and LC-MS/MS Analysis

3.1. Principle: Cells are incubated with the test compound, after which the extracellular compound is removed by washing. The cells are then lysed, and the intracellular concentration of the compound is determined by LC-MS/MS.

3.2. Materials:

  • A549 or other suitable human cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with an internal standard for protein precipitation

  • LC-MS/MS system

3.3. Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Incubation: Treat the cells with Mpro-IN-19 at various concentrations (e.g., 1, 5, and 10 µM) in serum-free medium for a defined period (e.g., 2 hours) at 37°C.

  • Washing: Quickly wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.

  • Protein Precipitation: Add cold acetonitrile containing an internal standard to the cell lysate to precipitate proteins. Centrifuge to pellet the protein.

  • Sample Analysis: Analyze the supernatant containing the intracellular compound by a validated LC-MS/MS method.

  • Cell Number Determination: In a parallel set of wells, detach and count the cells to normalize the intracellular concentration to the cell number.

3.4. Data Analysis: The intracellular concentration is typically expressed as the amount of drug per million cells (e.g., pmol/10^6 cells). The cell-to-medium concentration ratio (Kp) can also be calculated: Kp = (Amount of drug in cell lysate / Cell volume) / Concentration of drug in the medium

Hypothetical Data for Mpro-IN-19
Extracellular Concentration (µM)Intracellular Concentration (pmol/10⁶ cells)Kp (Cell-to-Medium Ratio)
12.52.5
513.02.6
1027.52.75

Visualizations

experimental_workflow_mpro_assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HEK293T cells in 96-well plate transfect Co-transfect with Mpro and Luciferase plasmids seed_cells->transfect 24h incubation add_compound Add serial dilutions of Mpro-IN-19 transfect->add_compound 24h post-transfection incubate Incubate for 24 hours add_compound->incubate read_luminescence Add luciferase reagent and read plate incubate->read_luminescence calc_ec50 Calculate EC50 read_luminescence->calc_ec50

Caption: Workflow for the cell-based Mpro activity assay.

experimental_workflow_caco2_assay cluster_culture Cell Culture cluster_transport Transport Experiment cluster_quantification Quantification seed_caco2 Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed_caco2->differentiate check_integrity Measure TEER differentiate->check_integrity add_compound_donor Add Mpro-IN-19 to donor chamber (Apical or Basolateral) check_integrity->add_compound_donor If TEER is acceptable incubate_transport Incubate at 37°C add_compound_donor->incubate_transport sample_receiver Sample from receiver chamber at time points incubate_transport->sample_receiver analyze_lcms Analyze samples by LC-MS/MS sample_receiver->analyze_lcms calculate_papp Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp

Caption: Workflow for the Caco-2 permeability assay.

logical_relationship_permeability_assessment compound Mpro-IN-19 cell_based Cell-Based Mpro Assay compound->cell_based caco2 Caco-2 Transwell Assay compound->caco2 intracellular_lcms Intracellular LC-MS/MS compound->intracellular_lcms ec50 Cellular Efficacy (EC50) cell_based->ec50 papp Permeability (Papp) caco2->papp efflux Efflux Ratio caco2->efflux kp Intracellular Conc. (Kp) intracellular_lcms->kp

Caption: Relationship between assays and key permeability parameters.

References

Application Notes and Protocols for the Study of SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SARS-CoV-2 Main Protease (Mpro) inhibitors in antiviral research, using the well-characterized inhibitor Nirmatrelvir (B3392351) (PF-07321332) as a representative example. The protocols outlined below are designed to facilitate the evaluation of Mpro inhibitors' efficacy and safety profiles.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the life cycle of the virus.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[2][3] Due to its indispensable role and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.[4][5]

Nirmatrelvir (PF-07321332) is an orally bioavailable, potent, and reversible covalent inhibitor of SARS-CoV-2 Mpro.[1][6][7] It acts as a peptidomimetic inhibitor, binding to the catalytic cysteine (Cys145) in the active site of the enzyme, thereby blocking its proteolytic activity and halting viral replication.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Nirmatrelvir against SARS-CoV-2 Mpro and various viral strains.

Table 1: In Vitro Mpro Inhibition by Nirmatrelvir [2][8][9]

ParameterSARS-CoV-2 Strain/VariantValue (nM)Assay Type
Ki Wildtype (Washington)~1Biochemical Assay
Omicron~1Biochemical Assay
Wildtype0.933Enzymatic Assay
Omicron (P132H)0.635Enzymatic Assay
IC50 Wildtype47Enzymatic Assay
Wildtype14Enzymatic Assay

Table 2: In Vitro Antiviral Activity of Nirmatrelvir [4][8][9][10]

ParameterSARS-CoV-2 Strain/VariantCell LineValue
EC50 USA-WA1/2020VeroE6 P-gp knockout38.0 nM
Alpha (B.1.1.7)VeroE6 P-gp knockout41.0 nM
Beta (B.1.351)VeroE6 P-gp knockout127.2 nM
Gamma (P.1)VeroE6 P-gp knockout24.9 nM
Delta (B.1.617.2)VeroE6 P-gp knockout15.9 nM
Lambda (C.37)VeroE6 P-gp knockout21.2 nM
Mu (B.1.621)VeroE6 P-gp knockout25.7 nM
Omicron (B.1.1.529)VeroE6 P-gp knockout16.2 nM
OmicronA549-ACE2~50 nM (Virus Yield Reduction)
D614G, Delta, Omicron BA.1HEK293T-hACE233 ± 10 nM (Cell Death Prevention)
WildtypeCalu-30.45 µM (RNA Reduction)
EC90 USA-WA1/2020VeroE6 P-gp knockout203.4 nM
Alpha (B.1.1.7)VeroE6 P-gp knockout212.9 nM
Beta (B.1.351)VeroE6 P-gp knockout455.6 nM
Gamma (P.1)VeroE6 P-gp knockout153.4 nM
Delta (B.1.617.2)VeroE6 P-gp knockout26.0 nM
Lambda (C.37)VeroE6 P-gp knockout127.2 nM
Mu (B.1.621)VeroE6 P-gp knockout57.4 nM

Table 3: Cytotoxicity of Nirmatrelvir

ParameterCell LineValue
CC50 VeroE6/TMPRSS2>100 µM

Experimental Protocols

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a Förster Resonance Energy Transfer (FRET) assay to determine the in vitro inhibitory activity of a compound against recombinant SARS-CoV-2 Mpro.[11][12][13]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (e.g., Nirmatrelvir)

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of each compound dilution.

  • Add 18 µL of a solution containing SARS-CoV-2 Mpro (final concentration ~0.5 µM) in assay buffer to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) in assay buffer to each well.

  • Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 460-490 nm) every minute for 30 minutes at 37°C.[12][13]

  • Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (CPE Reduction Assay)

This protocol evaluates the antiviral activity of a compound by measuring the reduction of virus-induced cytopathic effect (CPE) in a cell-based system.[13]

Materials:

  • Vero E6 cells (or other susceptible cell lines like A549-ACE2 or HeLa-ACE2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 virus stock

  • Test compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminescence plate reader

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compounds.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol determines the cytotoxicity of a compound on host cells.[11]

Materials:

  • Vero E6 cells (or the same cell line used in the antiviral assay)

  • DMEM supplemented with FBS and antibiotics

  • Test compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT assay kit

  • Microplate reader

Procedure:

  • Seed cells (e.g., ACE2-HEK293T at 5 × 10^4 cells per well) in 96-well plates and culture overnight.[11]

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 24-72 hours (matching the duration of the antiviral assay).

  • Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Mpro_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Compound + Mpro Compound_Prep->Incubation Enzyme_Prep Prepare Mpro Solution Enzyme_Prep->Incubation Substrate_Prep Prepare FRET Substrate Reaction Add Substrate & Start Reaction Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Velocity_Calc Calculate Initial Velocity Measurement->Velocity_Calc IC50_Calc Determine IC50 Velocity_Calc->IC50_Calc

Caption: Workflow for SARS-CoV-2 Mpro Enzymatic Inhibition Assay.

Antiviral_Assay_Workflow A Seed Host Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Infect Cells with SARS-CoV-2 C->D E Incubate for 72 hours D->E F Assess Cell Viability (e.g., CellTiter-Glo) E->F G Calculate EC50 F->G

Caption: Workflow for Cell-Based Antiviral Activity Assay.

Mpro_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro SARS-CoV-2 Mpro Polyproteins->Mpro Processed by Blocked_Cleavage Cleavage Blocked Polyproteins->Blocked_Cleavage NSPs Functional Non-Structural Proteins Replication Viral Replication NSPs->Replication Mpro->NSPs Cleavage Mpro->Blocked_Cleavage Inhibitor Mpro Inhibitor (e.g., Nirmatrelvir) Inhibitor->Mpro Binds to Active Site

Caption: Mechanism of Action of a SARS-CoV-2 Mpro Inhibitor.

References

Application Notes and Protocols for the Kinetic Analysis of SARS-CoV-2 Mpro with the Inhibitor IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the kinetic parameters of the interaction between SARS-CoV-2 Main Protease (Mpro) and the inhibitor IN-19 (also identified as compound MPI94). The primary methodology outlined is a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay, a common and robust method for characterizing Mpro inhibitors.

Introduction

The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for viral replication. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1] IN-19 (MPI94) is a potent inhibitor of SARS-CoV-2 Mpro.[2] Understanding the kinetic profile of this inhibitor is crucial for its development as a potential therapeutic agent. This document details the materials, experimental setup, and data analysis procedures required to perform a thorough kinetic analysis.

Mechanism of Action: SARS-CoV-2 Mpro Inhibition

SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. Its catalytic activity depends on a Cys-His dyad in the active site. The protease recognizes and cleaves specific peptide sequences within the viral polyprotein, most notably at a Leu-Gln↓(Ser, Ala, Gly) junction.

Inhibitors, such as IN-19, are designed to bind within the active site of Mpro, preventing the substrate from accessing the catalytic dyad. This binding can be covalent or non-covalent.[3] By occupying the active site, the inhibitor effectively blocks the proteolytic activity of Mpro, which in turn halts the viral replication cycle. The inhibitor IN-19 has been identified as a SARS-CoV-2 Mpro inhibitor with an IC50 of 0.096 μM.[2] A recent study by Blankenship, L.R., et al. suggests that novel inhibitors can leverage unique interactions with the solvent-exposed S3 site of the enzyme, in addition to other key pockets like the S1, S2, and S4 sites.[4]

Mpro_Inhibition_Mechanism General Mechanism of SARS-CoV-2 Mpro Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Pathway Viral_Polyprotein Viral Polyprotein (pp1a/pp1ab) Mpro_Active Active Mpro (Homodimer) Viral_Polyprotein->Mpro_Active Cleavage by Mpro Functional_NSPs Functional Non-Structural Proteins (NSPs) Mpro_Active->Functional_NSPs Mpro_Inhibited Inhibited Mpro (Enzyme-Inhibitor Complex) RTC Replication/Transcription Complex Assembly Functional_NSPs->RTC Viral_Replication Viral Replication RTC->Viral_Replication IN19 Inhibitor (IN-19) IN19->Mpro_Active Binding to Active Site Blocked_Replication Blocked Viral Replication Mpro_Inhibited->Blocked_Replication Prevents Cleavage FRET_Assay_Workflow Experimental Workflow for FRET-based Mpro Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare IN-19 Serial Dilutions (in DMSO, then Assay Buffer) Add_Components Add Mpro and IN-19 (or control) to 384-well plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare Mpro Solution (in Assay Buffer) Prep_Enzyme->Add_Components Prep_Substrate Prepare FRET Substrate Solution (in Assay Buffer) Initiate_Reaction Initiate reaction by adding FRET Substrate Prep_Substrate->Initiate_Reaction Incubate Pre-incubate at Room Temp (e.g., 30 minutes) Add_Components->Incubate Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically (e.g., every 60s for 15-30 min) Initiate_Reaction->Measure_Fluorescence Calc_Rates Calculate Initial Reaction Rates (V₀) from linear phase of progress curves Measure_Fluorescence->Calc_Rates Normalize_Data Normalize Rates to Controls (% Inhibition) Calc_Rates->Normalize_Data Plot_Curve Plot % Inhibition vs. [IN-19] Normalize_Data->Plot_Curve Calc_IC50 Fit data to a dose-response curve to determine IC₅₀ Plot_Curve->Calc_IC50

References

Troubleshooting & Optimization

"troubleshooting SARS-CoV-2 Mpro-IN-19 solubility issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 Mpro inhibitor, Mpro-IN-19.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving SARS-CoV-2 Mpro-IN-19?

A1: For creating stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a common practice for dissolving small molecule inhibitors for use in enzymatic assays.[1]

Q2: I am observing precipitation or incomplete dissolution of Mpro-IN-19 in my solvent. What should I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Try gently warming the solution to a maximum of 37°C.

  • Sonication: Use a sonication bath for a short period to aid in dissolution.

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • Solvent Quality: Confirm that you are using high-purity, anhydrous DMSO. The presence of water can significantly decrease the solubility of many organic compounds.

  • Fresh Solvent: Use fresh, unopened DMSO, as it can absorb moisture from the air over time.

Q3: What is the reported IC50 value for this compound?

A3: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.096 μM against the SARS-CoV-2 Main Protease (Mpro).[2][3]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
IC50 0.096 μM[2][3]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Serial Dilutions for Enzymatic Assays

This protocol outlines the steps for preparing a stock solution of Mpro-IN-19 and subsequent serial dilutions for determining its IC50 value in an Mpro enzymatic assay.

  • Stock Solution Preparation:

    • Allow the vial of Mpro-IN-19 to equilibrate to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming or sonication can be applied.

  • Serial Dilutions:

    • Prepare a series of dilutions of the Mpro-IN-19 stock solution in DMSO. This is crucial for generating a dose-response curve to determine the IC50 value.[1]

    • For example, to create a 10-point dilution series with a 3-fold dilution factor, you can perform the following steps in a microplate:

      • Add a specific volume of DMSO to wells 2 through 10.

      • Add a corresponding volume of the Mpro-IN-19 stock solution to wells 1 and 2.

      • Mix the contents of well 2 thoroughly and then transfer the same volume from well 2 to well 3.

      • Repeat this process down to well 10.

  • Enzymatic Assay:

    • Dispense a small volume (e.g., 1 µL) of each serially diluted inhibitor concentration into the wells of a 384-well assay plate.[1]

    • Include control wells with DMSO only (for no-inhibitor and no-enzyme controls).[1]

    • Proceed with the addition of the Mpro enzyme and the FRET substrate according to your specific assay protocol.[1]

Visual Guides

The following diagrams illustrate key experimental workflows and logical relationships relevant to working with this compound.

G cluster_troubleshooting Troubleshooting Workflow for Solubility Issues start Start: Mpro-IN-19 Solubility Issue check_solvent Is the solvent high-purity, anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, high-purity anhydrous DMSO check_solvent->use_fresh_dmso No mechanical_agitation Apply mechanical agitation (Vortexing, Sonication) check_solvent->mechanical_agitation Yes use_fresh_dmso->mechanical_agitation gentle_warming Apply gentle warming (Max 37°C) mechanical_agitation->gentle_warming observe_dissolution Observe for complete dissolution gentle_warming->observe_dissolution solution_ready Solution is ready for experiment observe_dissolution->solution_ready Yes consult_senior Consult senior personnel or technical support observe_dissolution->consult_senior No

Caption: Troubleshooting workflow for Mpro-IN-19 solubility.

G cluster_protocol Experimental Workflow: Mpro-IN-19 Stock Preparation start Start: Obtain Mpro-IN-19 add_dmso Add high-purity DMSO to create stock solution start->add_dmso dissolve Vortex/Sonicate/Warm to dissolve add_dmso->dissolve serial_dilution Perform serial dilutions in DMSO for assay dissolve->serial_dilution dispense Dispense into assay plate serial_dilution->dispense end Proceed with Mpro enzymatic assay dispense->end

Caption: Protocol for preparing Mpro-IN-19 stock solution.

References

Technical Support Center: Accurate Determination of SARS-CoV-2 Mpro Inhibitor IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the accuracy of SARS-CoV-2 Main Protease (Mpro) inhibitor IC50 determination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: IC50 Value Variability and Discrepancies

Q1: We are observing significant variability in our Mpro inhibitor IC50 values between experiments. What are the common causes for this?

A1: Significant variability in IC50 values is a common issue that can stem from several factors. Minor variations in experimental conditions can have a substantial impact on the results. Key areas to investigate include:

  • Enzyme and Substrate Concentrations: Ensure that the concentrations of both the Mpro enzyme and the substrate are consistent across all experiments. Batch-to-batch variation in enzyme activity should be checked by qualifying each new lot of recombinant protease.[1]

  • Inhibitor Stock and Dilutions: Always prepare fresh dilutions of your inhibitor from a validated stock solution for each experiment. The stability of the inhibitor in the assay buffer can affect its potency, leading to drifting IC50 values over time.[1]

  • DMSO Concentration: High concentrations of Dimethyl Sulfoxide (DMSO), a common solvent for inhibitors, can inhibit Mpro activity. It is crucial to maintain a consistent and low final DMSO concentration in all wells.[1][2]

  • Pipetting Accuracy: Inaccurate pipetting, particularly of the inhibitor, can introduce significant errors in the final concentrations and, consequently, the IC50 values.[1]

  • Incubation Times: Both pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time need to be precisely controlled and kept consistent. For some inhibitors, the potency can change with different pre-incubation times.[3]

Q2: Our inhibitor shows high potency in the biochemical (enzymatic) assay but has weak or no activity in our cell-based antiviral assay. What could be the reason for this discrepancy?

A2: This is a frequent challenge in drug discovery. A potent inhibitor in a purified system might not be effective in a cellular context due to several factors:[1][4][5]

  • Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach the Mpro enzyme located in the cytoplasm.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form by cellular enzymes.

  • Cytotoxicity: The compound may be toxic to the host cells, which can mask its antiviral activity. It is essential to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[1]

  • Off-Target Effects: The observed antiviral activity in some assays might not be due to Mpro inhibition but rather from hitting other viral or host targets, such as host proteases like cathepsin L.[4][6]

To troubleshoot this, you can perform cell permeability assays (e.g., PAMPA), use efflux pump inhibitors, and conduct metabolic stability assays with liver microsomes.[1]

Section 2: Assay Setup and Optimization

Q3: We are setting up a new Mpro inhibition assay. What are the critical parameters to optimize?

A3: Proper assay optimization is fundamental for obtaining reliable data. Key parameters to optimize include:

  • Enzyme Concentration: Titrate the Mpro enzyme to find a concentration that gives a robust signal within the linear range of the assay over the desired reaction time.[7][8]

  • Substrate Concentration: The relationship between substrate concentration and IC50 values is crucial. For competitive inhibitors, the IC50 value will increase linearly with the substrate concentration.[9][10] It is often recommended to use a substrate concentration at or below the Michaelis constant (Km) to accurately determine the potency of competitive inhibitors.

  • Buffer Composition: The assay buffer can significantly influence enzyme activity. The inclusion of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol is often necessary to maintain the catalytic cysteine (Cys145) in a reduced, active state.[6] However, be aware that some compounds' inhibitory activities can be affected by reducing agents.[11] The addition of kosmotropic salts like citrate (B86180) has been shown to boost enzyme activity by facilitating dimerization.[12]

  • Pre-incubation Time: The time the inhibitor is pre-incubated with the enzyme before adding the substrate can be critical, especially for covalent or slow-binding inhibitors.[3][13]

Q4: My inhibitor is poorly soluble in the aqueous assay buffer. How can I address this without compromising the results?

A4: Compound solubility is a major challenge that can lead to underestimated potency.[14] Here are some strategies:

  • DMSO Concentration: While DMSO is a common solvent, its concentration should be kept as low as possible (typically ≤1%) and consistent across all assay plates.[1][2]

  • Alternative Solvents: Other co-solvents like glycerol (B35011) might be explored, but their compatibility with the enzyme must be validated.[15]

  • Assay Buffer Additives: The inclusion of detergents should be approached with caution as they can form micelles that sequester the inhibitor.[16]

  • Solubility Screening: It is advisable to perform early solubility screening of your compounds in the assay buffer to ensure they are fully solubilized at the tested concentrations.[14]

Section 3: Data Interpretation

Q5: What does it mean if my inhibitor is a "tight-binding" inhibitor, and how does this affect my IC50 determination?

A5: A tight-binding inhibitor has an inhibition constant (Ki) that is close to the enzyme concentration used in the assay. In this scenario, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid, as a significant portion of the inhibitor is bound to the enzyme.[17] This can lead to an inaccurate estimation of potency. A key indicator of tight-binding inhibition is if the IC50 value changes with the enzyme concentration. For such inhibitors, the Morrison equation is often used to determine the Ki value, which is a more accurate measure of potency than the IC50.[12]

Q6: No inhibition is observed for my compound. What are the initial troubleshooting steps?

A6: If you do not observe any inhibition, consider the following possibilities:

  • Inactive Inhibitor or Enzyme: Verify the identity, purity, and integrity of your inhibitor. Check the activity of your Mpro enzyme using a known control inhibitor, such as GC376 or ebselen.[1][18]

  • Incorrect Assay Setup: Double-check all reagent concentrations, buffer components, and incubation steps in your protocol.[1]

  • Compound Solubility: The compound may have precipitated out of solution. Visually inspect the assay plate for any signs of precipitation.

Quantitative Data Summary

The following tables summarize IC50 and other relevant values for known SARS-CoV-2 Mpro inhibitors, which can be used as reference points.

Table 1: IC50/EC50 Values of Selected SARS-CoV-2 Main Protease (Mpro) Inhibitors

InhibitorMpro IC50 (µM)Antiviral EC50 (µM)Cell LineReference
Ebselen0.674.67-[19]
Carmofur1.82--[19]
Thimerosal0.6--[19]
Boceprevir4.13 - 8.01.31 - 15.57Vero E6[6]
GC3760.033.37-[20]
MG-101-0.038Huh-7.5[21]
Lycorine HCl-0.01Huh-7.5[21]
Nelfinavir mesylate--Huh-7.5[21]
MPI8-0.030Vero E6[5]
Tideglusib1.39 ± 0.2--[22]
Pomotrelvir (B12783405)-0.032iPS-AT2[23]

Table 2: Catalytic Efficiency of Mpro Mutants

Mpro Mutantkcat/Km (relative to WT)Reference
Most nirmatrelvir (B3392351) resistance mutationsSimilar or better catalytic efficiency[23]

Experimental Protocols & Workflows

Detailed Methodology for a Fluorogenic In Vitro Mpro Inhibition Assay

This protocol is a generalized procedure based on common practices for determining the IC50 of Mpro inhibitors.[11][18][24]

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA.[11] Add fresh DTT to a final concentration of 1 mM before use.[18]
  • SARS-CoV-2 Mpro Enzyme: Thaw on ice and dilute to the desired working concentration in the assay buffer. The final concentration should be optimized for the assay (e.g., 30 nM).[24]
  • Fluorogenic Substrate: Prepare a stock solution of a suitable Mpro substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2) in DMSO and dilute to the working concentration in the assay buffer.[19]
  • Inhibitor: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
  • Positive Control: Use a known Mpro inhibitor like GC376.[18]

2. Assay Procedure:

  • In a 96-well or 384-well black plate, add the serially diluted inhibitor solutions.
  • Add the diluted Mpro enzyme solution to each well.
  • Incubate the plate at room temperature for a defined pre-incubation period (e.g., 10-60 minutes) to allow the inhibitor to bind to the enzyme.[3][24]
  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
  • Immediately place the plate in a fluorescence plate reader.
  • Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) over time.[18]

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
  • Normalize the data to the positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

Diagrams of Workflows and Logical Relationships

Mpro_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (with fresh DTT) prep_enzyme Dilute Mpro Enzyme prep_buffer->prep_enzyme prep_inhibitor Prepare Inhibitor Dilutions prep_buffer->prep_inhibitor prep_substrate Dilute Fluorogenic Substrate prep_buffer->prep_substrate add_inhibitor Add Inhibitor to Plate add_enzyme Add Mpro Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (Enzyme + Inhibitor) add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate calc_velocity Calculate Initial Velocity read_plate->calc_velocity normalize_data Normalize Data calc_velocity->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a typical in vitro Mpro inhibition assay.

Troubleshooting_IC50_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High IC50 Variability cause1 Inconsistent Reagent Concentrations issue->cause1 cause2 Inhibitor Instability issue->cause2 cause3 Variable Incubation Times issue->cause3 cause4 Inaccurate Pipetting issue->cause4 cause5 Variable DMSO Concentration issue->cause5 sol1 Qualify new enzyme lots Use consistent substrate conc. cause1->sol1 sol2 Prepare fresh dilutions Assess stability in buffer cause2->sol2 sol3 Use precise timing for pre-incubation & reaction cause3->sol3 sol4 Calibrate pipettes Use careful technique cause4->sol4 sol5 Maintain consistent final DMSO concentration cause5->sol5

Caption: Troubleshooting logic for high IC50 variability.

Biochemical_vs_Cellular_Assay biochem Potent in Biochemical Assay cellular Weak/Inactive in Cell-Based Assay biochem->cellular Discrepancy due to: reason1 Poor Cell Permeability cellular->reason1 reason2 Metabolic Instability cellular->reason2 reason3 Efflux by Cellular Pumps cellular->reason3 reason4 High Cytotoxicity cellular->reason4

Caption: Reasons for discrepancy between biochemical and cellular assay results.

References

"addressing off-target effects of SARS-CoV-2 Mpro-IN-19"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a representative, hypothetical covalent SARS-CoV-2 Main Protease (Mpro) inhibitor, herein referred to as Mpro-IN-19. As specific data for a compound with this exact designation is not publicly available, this guide is based on the general characteristics and potential issues associated with this class of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SARS-CoV-2 Mpro-IN-19?

A1: this compound is designed as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme crucial for the cleavage of viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription.[1][3][4] Mpro-IN-19, as a covalent inhibitor, is expected to form a stable, covalent bond with a key amino acid residue (typically Cysteine-145) in the Mpro active site, thereby irreversibly inactivating the enzyme and halting viral replication.[5]

Q2: I am not observing the expected inhibition of viral replication in my cell-based assays. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy in cell-based assays:

  • Compound Stability: Mpro-IN-19 may be unstable in your cell culture medium. Ensure proper storage and handling of the compound.

  • Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell. Co-administration with a P-gp inhibitor might enhance intracellular concentration.[6]

  • Incorrect Assay Conditions: Verify the concentration of the inhibitor, cell density, and incubation times.

  • Viral Strain Specificity: While Mpro is highly conserved, minor variations in different SARS-CoV-2 strains could potentially affect inhibitor binding.[7]

Q3: My experiments are showing significant cytotoxicity. What are the potential off-target effects of Mpro-IN-19?

A3: Cytotoxicity is a common concern with covalent inhibitors and can arise from off-target effects.[8] Potential off-target mechanisms for a covalent Mpro inhibitor like Mpro-IN-19 include:

  • Reaction with Host Cysteine Proteases: The electrophilic "warhead" of the inhibitor, designed to react with the Mpro catalytic cysteine, could also react with cysteine residues in host cell proteases (e.g., cathepsins, calpains), leading to unintended inhibition and cellular dysfunction.[3][9]

  • General Reactivity: The compound may have broad reactivity with other cellular nucleophiles, leading to non-specific protein modification and cellular stress.

  • Mitochondrial Toxicity: Off-target effects on mitochondrial proteins can disrupt cellular respiration and lead to apoptosis.

  • Inhibition of Host Signaling Pathways: The inhibitor might interfere with essential host cell signaling pathways. For instance, Mpro itself has been shown to suppress the host's innate immune response.[10][11] While inhibiting Mpro is the goal, off-target interactions could have unintended immunological consequences.

Q4: How can I experimentally assess the off-target effects of Mpro-IN-19?

A4: A multi-pronged approach is recommended to identify off-target effects:

  • Proteome-wide Target Engagement: A Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (Thermal Proteome Profiling) can identify which proteins in the cell are physically interacting with Mpro-IN-19.[12][13][14]

  • Kinome Scanning: If the inhibitor is suspected to have off-target effects on kinases, a kinome scan can assess its activity against a panel of human kinases.

  • Cytotoxicity Assays: Standard cytotoxicity assays (e.g., MTT, LDH) in different cell lines can determine the concentration at which the compound becomes toxic.

  • Host Protease Profiling: Assess the inhibitory activity of Mpro-IN-19 against a panel of key human cysteine proteases.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent IC50/EC50 values - Compound degradation- Inconsistent assay setup- Cell line variability- Aliquot the compound and store it properly. - Standardize protocols for cell density, incubation time, and reagent concentrations. - Use a consistent cell line and passage number.
High background in FRET assay - Autofluorescence of the compound- Non-specific substrate cleavage- Measure the fluorescence of the compound alone. - Run a control without the Mpro enzyme to assess substrate stability.
Observed cytotoxicity at low concentrations - Off-target activity- Non-specific covalent binding- Perform a Cellular Thermal Shift Assay (CETSA) to identify off-target binders. - Conduct a host cysteine protease screening panel. - Consider synthesizing a non-covalent analog as a control.
Discrepancy between biochemical and cell-based assay results - Poor cell permeability- Efflux by transporters- Perform a cell permeability assay (e.g., PAMPA). - Test for P-glycoprotein efflux and consider using a P-gp inhibitor.[6]

Experimental Protocols

Mpro FRET-Based Enzymatic Assay

This assay measures the enzymatic activity of Mpro and the inhibitory potential of compounds like Mpro-IN-19.

  • Principle: A fluorogenic peptide substrate containing a sequence recognized by Mpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[15]

  • Methodology:

    • Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of Mpro-IN-19 in an appropriate assay buffer.

    • The FRET peptide substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 325/393 nm).

    • The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the inhibition of Mpro activity against the inhibitor concentration.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of Mpro-IN-19 on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cells (e.g., Vero E6, HEK293T) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Mpro-IN-19 for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Mpro-IN-19 to its target (Mpro) and to identify potential off-targets within intact cells.[12][13]

  • Principle: The binding of a ligand (like Mpro-IN-19) to a target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[12][16]

  • Methodology:

    • Treat intact cells with Mpro-IN-19 or a vehicle control.

    • Heat the cell suspensions at various temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein (Mpro) and potential off-targets at different temperatures using Western blotting or mass spectrometry (proteome-wide CETSA).[12][14]

    • A shift in the melting curve to a higher temperature in the presence of Mpro-IN-19 indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis cluster_proteomics Proteomics Biochemical_Assay Mpro Enzymatic Assay (e.g., FRET) Host_Protease_Panel Host Protease Panel (e.g., Cathepsins, Calpains) Cell_Based_Assay Antiviral Efficacy Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assay->Cytotoxicity_Assay Evaluate therapeutic index (CC50/EC50) CETSA Cellular Thermal Shift Assay (CETSA) Cytotoxicity_Assay->CETSA Investigate cause of toxicity Proteome_Profiling Thermal Proteome Profiling (CETSA-MS) CETSA->Proteome_Profiling Identify off-targets proteome-wide Mpro_IN_19 Mpro-IN-19 Mpro_IN_19->Biochemical_Assay Assess on-target potency (IC50) Mpro_IN_19->Host_Protease_Panel Assess off-target inhibition Mpro_IN_19->Cell_Based_Assay Determine antiviral efficacy (EC50) Troubleshooting_Logic_Flow Start Low Antiviral Efficacy Observed Check_Biochem Is biochemical IC50 potent? Start->Check_Biochem Investigate_Compound Investigate compound stability and assay conditions. Check_Biochem->Investigate_Compound No Check_Permeability Assess cell permeability and efflux. Check_Biochem->Check_Permeability Yes Check_Toxicity Is cytotoxicity observed at efficacious concentrations? Check_Permeability->Check_Toxicity High_Toxicity High cytotoxicity likely due to off-target effects. Check_Toxicity->High_Toxicity Yes Good_Therapeutic_Index Proceed with further preclinical development. Check_Toxicity->Good_Therapeutic_Index No Investigate_Off_Targets Perform CETSA-MS and host protease profiling. High_Toxicity->Investigate_Off_Targets

References

Technical Support Center: Synthesis of SARS-CoV-2 Mpro-IN-19 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of SARS-CoV-2 Mpro-IN-19 analogs and other pyrazole-based Mpro inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for pyrazole-based SARS-CoV-2 Mpro inhibitors?

A1: The most common approach for synthesizing the pyrazole (B372694) core of these inhibitors is the Knorr pyrazole synthesis. This method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[1] Variations of this method, including reactions of α,β-unsaturated aldehydes and ketones with hydrazines followed by an oxidation step, are also employed.[2] For Mpro-IN-19 analogs, which are covalent inhibitors, subsequent steps would involve functional group manipulations to introduce a reactive "warhead," such as an α-ketoamide or an aldehyde, that can form a covalent bond with the catalytic cysteine (Cys145) of the Mpro enzyme.[3]

Q2: What are the key challenges in synthesizing these pyrazole-based covalent inhibitors?

A2: Researchers may encounter several challenges, including:

  • Low reaction yields: This can be due to poor quality of starting materials, side reactions, or incomplete conversion.[4]

  • Formation of regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, a mixture of pyrazole regioisomers can be formed, complicating purification.[1]

  • Purification difficulties: The polarity of pyrazole compounds and the presence of closely related byproducts can make purification by standard column chromatography challenging.[5][6]

  • Stability issues: The final covalent inhibitor analogs may have limited stability, which can affect storage and handling.

  • Characterization complexities: The presence of reactive functional groups can sometimes lead to ambiguous results in NMR or mass spectrometry analysis.[7]

Q3: How can I improve the yield of my pyrazole synthesis reaction?

A3: To improve reaction yields, consider the following:

  • Starting Material Purity: Ensure that your 1,3-dicarbonyl compounds and hydrazine reagents are of high purity. Impurities can lead to side reactions and lower yields.[4]

  • Reaction Conditions: Optimize the reaction temperature, time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][4]

  • Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of hydrazine is sometimes used to drive the reaction to completion.[4]

  • pH Control: The pH of the reaction can significantly influence the outcome. For some reactions, acidic or basic conditions may be required to facilitate cyclization.[4]

Q4: What are common byproducts in the synthesis of pyrazole and pyrazolone (B3327878) derivatives?

A4: Typical byproducts include:

  • Regioisomers: As mentioned, unsymmetrical starting materials can lead to different positional isomers of the pyrazole ring.[1]

  • Pyrazoline intermediates: Incomplete aromatization during the synthesis can result in the formation of pyrazoline byproducts.[1]

  • Hydrazone intermediates: If the cyclization step is not complete, the stable hydrazone intermediate may be isolated.[4]

  • Side products from hydrazine: Self-condensation or decomposition of hydrazine can lead to colored impurities.[1]

  • Hydrolysis products: The β-ketonitrile starting material for 5-aminopyrazoles is susceptible to hydrolysis, especially under acidic or basic conditions.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
No product formation observed by TLC/LC-MS.Incorrect reaction conditions (temperature, solvent).Review literature for optimal conditions for similar pyrazole syntheses. Experiment with different solvents and temperatures.
Poor quality of starting materials.Verify the purity of your 1,3-dicarbonyl compound and hydrazine. Use freshly opened or purified reagents.[4]
Incorrect stoichiometry.Ensure a 1:1 or slight excess of the hydrazine reagent is used.[4]
Low product yield with significant starting material remaining.Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC.
Reversible reaction.Consider removing a byproduct (e.g., water) using a Dean-Stark apparatus if applicable.
Low product yield with multiple new spots on TLC.Formation of byproducts and side reactions.Optimize reaction conditions to minimize side reactions (e.g., lower temperature, change of solvent). See Problem 2 for byproduct identification.
Problem 2: Presence of Impurities and Byproducts
Symptom Possible Cause Suggested Solution
Multiple spots on TLC with similar Rf values.Formation of regioisomers.Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of one isomer. Purification may require careful column chromatography with a specialized solvent system or preparative HPLC.[1][8]
Product is colored (yellow/red) when it should be colorless.Oxidation of intermediates or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For purification, consider treating a solution of the crude product with activated charcoal.[1]
NMR spectrum shows unexpected peaks.Presence of pyrazoline or hydrazone intermediates.Drive the reaction to completion by increasing reaction time or temperature. An oxidation step may be necessary to convert pyrazolines to pyrazoles.[1][2]
Contamination with unreacted starting materials.Optimize the reaction stoichiometry. Unreacted hydrazine can often be removed with an acidic wash during workup.[1]
Problem 3: Purification Challenges
Symptom Possible Cause Suggested Solution
Compound streaks or does not move from the baseline on a silica (B1680970) gel column.Compound is too polar or is interacting strongly with the silica.Deactivate the silica gel with a small amount of triethylamine (B128534) or ammonia (B1221849) in the eluent.[6] Consider using a different stationary phase like alumina (B75360) or reverse-phase silica (C18).[6]
Poor separation of product from impurities.Similar polarity of the compounds.Optimize the solvent system for column chromatography. A gradient elution may be necessary.[5] If separation is still difficult, consider recrystallization or preparative HPLC.[6]
Product degrades on the silica gel column.Compound is unstable on acidic silica.Use a neutral or basic stationary phase like neutral alumina. Deactivating the silica with a base can also help.

Quantitative Data Summary

The following table summarizes the inhibitory activity of some reported pyrazole-based SARS-CoV-2 Mpro inhibitors.

Compound Scaffold IC50 (µM) against Mpro Reference
(R)-EN82Pyrazoline0.53[9]
HW-2010BPyrazoline0.014[9]
Compound 7iPyrazolone- (High binding affinity in silico)[10]
Compound 7kPyrazolone- (High binding affinity in silico)[10]
Compound 8fPyrazolone- (High binding affinity in silico)[10]

Experimental Protocols

Note: The following is a generalized protocol for the synthesis of a pyrazole core, which is a key component of Mpro-IN-19 analogs. Specific reaction conditions may need to be optimized for your particular analog.

General Procedure for the Synthesis of 5-Amino-3-aryl-1H-pyrazoles: [4]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (B1144303) or the desired substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Pyrazole-Based Mpro Inhibitors cluster_synthesis Core Synthesis cluster_modification Functionalization cluster_final Final Steps Start 1,3-Dicarbonyl Compound Condensation Condensation (e.g., Knorr Synthesis) Start->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole_Core Pyrazole Core Structure Condensation->Pyrazole_Core Modification Functional Group Interconversion Pyrazole_Core->Modification Warhead Introduction of Covalent Warhead (e.g., α-ketoamide) Modification->Warhead Purification Purification (Chromatography/ Recrystallization) Warhead->Purification Final_Product Mpro-IN-19 Analog Purification->Final_Product

Caption: General synthesis workflow for pyrazole-based Mpro inhibitors.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield in Pyrazole Synthesis Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Modify_Reaction Modify Reaction Conditions Optimize_Conditions->Modify_Reaction No Improvement Success Yield Improved Optimize_Conditions->Success Improvement Check_Stoichiometry->Optimize_Conditions Correct Adjust_Ratios Adjust Reactant Ratios Check_Stoichiometry->Adjust_Ratios Incorrect Analyze_Byproducts Analyze Byproducts (NMR, MS) Improve_Purification Improve Purification Strategy Analyze_Byproducts->Improve_Purification Purify_Reagents->Check_Stoichiometry Modify_Reaction->Analyze_Byproducts Adjust_Ratios->Optimize_Conditions Improve_Purification->Success

Caption: Troubleshooting decision tree for low yield in pyrazole synthesis.

References

"how to mitigate cytotoxicity of SARS-CoV-2 Mpro-IN-19"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SARS-CoV-2 main protease (Mpro) inhibitors, with a focus on mitigating potential cytotoxicity, using "Mpro-IN-19" as a representative example of a novel inhibitor under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our lead compound, Mpro-IN-19, even at concentrations where we expect to see antiviral activity. What are the potential reasons for this?

A1: High cytotoxicity of a novel Mpro inhibitor can stem from several factors. It could be due to off-target effects, where the compound interacts with other cellular proteins essential for cell survival. The observed toxicity might also be inherent to the chemical scaffold of the molecule. Additionally, the formulation or solvent used to dissolve the compound could be contributing to cell death. It is also crucial to ensure that the cytotoxicity is not an artifact of the assay itself, such as interference with the detection method.

Q2: How can we differentiate between cytotoxicity caused by the Mpro inhibitor itself and the effects of the solvent or formulation?

A2: To distinguish between compound- and vehicle-induced cytotoxicity, it is essential to include proper controls in your experiments. A "vehicle-only" control, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Mpro-IN-19, is crucial. If you observe significant cell death in the vehicle-only control, it indicates a problem with the solvent concentration. It is recommended to use a final solvent concentration that is non-toxic to the cells, typically below 0.5% for DMSO.

Q3: What are the first steps we should take to mitigate the cytotoxicity of Mpro-IN-19?

A3: A primary approach to mitigate cytotoxicity involves optimizing the formulation of the compound. This can be approached through pharmacokinetic or pharmacodynamic modulation.[1] Pharmacokinetic-modulating strategies aim to alter the release profile of the drug, potentially reducing peak plasma concentrations that may be associated with toxicity.[1] Pharmacodynamic-modulating approaches involve co-administering the drug with another agent that can counteract its toxic effects.[1] Additionally, exploring different delivery vehicles or encapsulation methods, such as liposomes or nanoparticles, can help in targeted delivery and reduction of systemic toxicity.[2]

Q4: Could the observed cytotoxicity be related to the mechanism of action of Mpro inhibitors?

A4: While the primary target of Mpro inhibitors is the viral protease, some studies suggest that the expression of SARS-CoV-2 Mpro itself can induce toxicity in host cells.[3][4] Therefore, it is important to distinguish between the cytotoxicity of the compound and the potential cytopathic effects of the virus or viral proteins in your experimental system. A well-designed experiment should include uninfected cells treated with the compound to assess its intrinsic cytotoxicity.[5]

Q5: Are there specific cellular pathways we should investigate for potential off-target effects of Mpro-IN-19?

A5: Yes, some research suggests that compounds targeting SARS-CoV-2 Mpro may also interact with host cell signaling pathways associated with inflammation, such as NF-κB, MAPKs, and JAK/STAT.[6] Investigating the activation or inhibition of these pathways in response to Mpro-IN-19 treatment could provide insights into potential off-target effects contributing to cytotoxicity.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays

High variability between replicate wells is a common issue that can mask the true cytotoxic potential of a compound.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate. When preparing serial dilutions, ensure thorough mixing between each step.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and media components, leading to higher cytotoxicity. To mitigate this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation, which can interfere with assay readings. If precipitation is observed, consider improving the solubility of the compound through different solvents or formulation strategies.[7]
Guide 2: High Background Signal in Cytotoxicity Assays

A high background signal can lead to an underestimation of cytotoxicity.

Potential Cause Troubleshooting Steps
Media Interference Phenol (B47542) red in culture media can interfere with colorimetric and fluorescent assays.[8] Consider using phenol red-free media during the assay incubation period.
Compound Interference The compound itself may be colored or fluorescent, leading to false-positive readings. Include a "compound-only" control (wells with the compound in media but without cells) and subtract this background reading from your experimental wells.[7]
Microbial Contamination Contamination can lead to increased metabolic activity and alter assay results. Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

The following tables can be used to structure and compare your experimental data when assessing the cytotoxicity and efficacy of Mpro-IN-19.

Table 1: Cytotoxicity (CC50) and Antiviral Efficacy (EC50) of Mpro-IN-19

Cell Line Assay Type Exposure Time (hours) CC50 (µM) EC50 (µM) Selectivity Index (SI = CC50/EC50)
e.g., Vero E6e.g., MTTe.g., 48
e.g., A549e.g., LDHe.g., 72

Table 2: Effect of Mitigation Strategy on Mpro-IN-19 Cytotoxicity

Mitigation Strategy Cell Line CC50 (µM) - Before CC50 (µM) - After Fold Change in CC50 Impact on EC50 (µM)
e.g., Co-administration with antioxidante.g., Vero E6
e.g., Liposomal formulatione.g., A549

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Plating: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Mpro-IN-19 in culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium and add the MTT solution to each well. Incubate for 1-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[9] Mix thoroughly until the crystals are completely dissolved.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Visualizations

Experimental_Workflow_for_Cytotoxicity_Mitigation cluster_assessment Phase 1: Initial Assessment cluster_mitigation Phase 2: Mitigation Strategy cluster_evaluation Phase 3: Evaluation A Prepare Mpro-IN-19 Stock Solution B Perform Serial Dilutions A->B C Treat Cells with Mpro-IN-19 B->C D Conduct Cytotoxicity Assay (e.g., MTT, LDH) C->D E Determine CC50 Value D->E F Develop Mitigation Strategy (e.g., Formulation, Co-treatment) E->F If cytotoxicity is high K Compare CC50 Values E->K G Prepare Modified Mpro-IN-19 F->G H Treat Cells with Modified Compound G->H I Conduct Cytotoxicity Assay H->I J Determine New CC50 Value I->J J->K L Assess Impact on Antiviral Efficacy (EC50) K->L M Calculate Selectivity Index (SI) L->M End End M->End Start Start Start->A

Caption: Workflow for assessing and mitigating the cytotoxicity of a novel Mpro inhibitor.

NFkB_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Response Inflammatory Response Transcription->Inflammatory_Response Mpro_IN_19 Mpro-IN-19 (Potential Off-Target) Mpro_IN_19->IKK Potential Inhibition?

Caption: Potential off-target interaction of an Mpro inhibitor with the NF-κB signaling pathway.

Troubleshooting_Logic Start Problem Observed: Inaccurate Cytotoxicity Data HighVariability High Variability between Replicates? Start->HighVariability HighBackground High Background Signal? Start->HighBackground LowSignal Low or No Signal? Start->LowSignal CheckSeeding Check Cell Seeding Protocol HighVariability->CheckSeeding CheckPipetting Verify Pipetting Accuracy HighVariability->CheckPipetting UseInnerWells Use Inner Wells to Avoid Edge Effects HighVariability->UseInnerWells CheckSolubility Check for Compound Precipitation HighVariability->CheckSolubility CheckMedia Use Phenol Red-Free Media HighBackground->CheckMedia CompoundControl Include Compound-Only Control HighBackground->CompoundControl CheckContamination Screen for Contamination HighBackground->CheckContamination CheckCellNumber Optimize Cell Number LowSignal->CheckCellNumber CheckReagents Verify Assay Reagent Stability LowSignal->CheckReagents CheckIncubation Optimize Incubation Time LowSignal->CheckIncubation Solution Obtain Reliable Data CheckSolubility->Solution CheckContamination->Solution CheckIncubation->Solution

Caption: Troubleshooting flowchart for common issues in cytotoxicity assays.

References

Technical Support Center: Stabilizing SARS-CoV-2 Mpro-IN-19 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term storage and handling of the SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-19 (also known as compound MPI94). Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2 Mpro-IN-19?

A1: this compound (compound MPI94) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] It has an IC50 value of 0.096 μM, indicating strong inhibitory activity against its target.[1]

Q2: What are the primary recommendations for long-term storage of solid Mpro-IN-19?

A2: For long-term stability, solid (powder) Mpro-IN-19 should be stored at -20°C.[2][3] Under these conditions, similar small molecules are typically stable for up to three years.[2][3] It is also advisable to keep the compound in a desiccated environment to prevent hydration.

Q3: How should I prepare and store stock solutions of Mpro-IN-19?

A3: Mpro-IN-19 is soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO to a desired high concentration (e.g., 10 mM). To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]

Q4: Can I store Mpro-IN-19 in aqueous solutions?

A4: It is not recommended to store Mpro-IN-19 in aqueous solutions for extended periods due to the potential for hydrolysis and reduced stability. For experiments requiring aqueous dilutions, prepare them fresh from a DMSO stock solution immediately before use.

Q5: My Mpro-IN-19 solution has precipitated after dilution into an aqueous buffer. What should I do?

A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.

  • Adjust the pH of the buffer: The solubility of some compounds can be pH-dependent.

  • Use a co-solvent: In some cases, a small percentage of an organic co-solvent can help maintain solubility, but this must be compatible with your experimental system.

Q6: How is Mpro-IN-19 shipped, and what should I do upon receipt?

A6: Small molecule inhibitors like Mpro-IN-19 are typically shipped at room temperature, as they are known to be stable for the duration of shipping.[2] Upon receipt, it is imperative to transfer the compound to the recommended long-term storage conditions (-20°C for solid form) as soon as possible.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Inhibitory Activity Compound degradation due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).Always store the solid compound at -20°C and stock solutions in single-use aliquots at -80°C. Protect from light. Prepare fresh working solutions for each experiment.
Inconsistent Experimental Results Inaccurate concentration of stock solution due to solvent evaporation or incomplete dissolution.Use vials with Teflon-lined screw caps (B75204) to prevent evaporation. Ensure the compound is fully dissolved in the solvent before making aliquots. Visually inspect for any undissolved particulate matter.
Precipitation in Cell Culture Media The final concentration of DMSO is too high, or the compound's solubility in the media is low.Keep the final DMSO concentration in cell culture experiments below 0.5% to avoid cytotoxicity and solubility issues.[2] If precipitation persists, lower the final concentration of Mpro-IN-19.
Visible Discoloration of Solid Compound Possible degradation or contamination.Do not use the compound. Contact the supplier for a replacement and provide details of the storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsKeep desiccated.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot into single-use volumes.
-20°CUp to 1 monthFor shorter-term storage.
Aqueous DilutionsRoom Temperature< 1 dayPrepare fresh before use.

Table 2: Inhibitory Activity of Mpro-IN-19 and Related Compounds

CompoundIC50 (μM)
Mpro-IN-19 (MPI94) 0.096
MPI95>1
MPI960.28
MPI970.45
MPI980.28
Data from ACS Med. Chem. Lett. 2024, 15, 6, 950–957.[4]

Experimental Protocols

Protocol 1: Preparation of Mpro-IN-19 Stock Solution

  • Allow the vial of solid Mpro-IN-19 to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for at least 30 seconds to ensure the compound is fully dissolved.

  • Visually inspect the solution to confirm there is no undissolved material.

  • Dispense the stock solution into single-use aliquots in vials with Teflon-lined screw caps.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of Mpro-IN-19 in an aqueous buffer.

  • Prepare a 10 mM stock solution of Mpro-IN-19 in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Mix and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.

Visualizations

experimental_workflow Experimental Workflow for Mpro-IN-19 Handling cluster_storage Long-Term Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use solid Solid Mpro-IN-19 (-20°C, Desiccated) prepare_stock Prepare DMSO Stock (e.g., 10 mM) solid->prepare_stock Equilibrate to RT stock Stock Solution in DMSO (-80°C, Aliquoted) prepare_working Prepare Fresh Working Solution in Assay Buffer stock->prepare_working Thaw one aliquot prepare_stock->stock assay Perform in vitro or cell-based assay prepare_working->assay analysis Data Analysis assay->analysis

Caption: Workflow for handling and using Mpro-IN-19.

logical_relationship Factors Affecting Mpro-IN-19 Stability stability Mpro-IN-19 Stability temperature Temperature stability->temperature solvent Solvent stability->solvent light Light Exposure stability->light freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw moisture Moisture stability->moisture

Caption: Key factors influencing the stability of Mpro-IN-19.

References

Technical Support Center: SARS-CoV-2 Mpro Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with SARS-CoV-2 Main Protease (Mpro) inhibitors, using a representative peptidomimetic covalent inhibitor, herein referred to as Mpro-IN-19, as an example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a typical covalent Mpro inhibitor like Mpro-IN-19?

A1: The SARS-CoV-2 Mpro is a cysteine protease that is essential for viral replication.[1] It functions by cleaving viral polyproteins into mature non-structural proteins.[1][2] Covalent inhibitors, such as many peptidomimetics, typically contain an electrophilic "warhead" group (e.g., α-ketoamide, aldehyde) that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][4][5] This irreversible or reversible covalent interaction blocks the enzyme's catalytic activity, thereby halting the viral life cycle.[1][4]

Q2: What is the typical substrate specificity for SARS-CoV-2 Mpro?

A2: SARS-CoV-2 Mpro has a distinct substrate preference, most notably cleaving after a glutamine residue at the P1 position of the substrate sequence (recognition motif: Leu-Gln↓(Ser, Ala, Gly)).[2][3] This specificity is unique, as no known human proteases share a similar cleavage pattern, making Mpro an attractive and potentially highly selective drug target.[2]

Q3: My Mpro-IN-19 inhibitor shows potent enzymatic inhibition but weak antiviral activity in cell-based assays. What are the possible reasons?

A3: A discrepancy between enzymatic and cellular activity is a common challenge. Several factors could be responsible:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the Mpro enzyme in the cytoplasm.

  • Compound Instability: The inhibitor might be unstable in cell culture media or rapidly metabolized by the host cells.

  • Efflux Pump Activity: The compound could be actively transported out of the cells by efflux pumps.

  • Off-Target Effects: In some cases, an apparent antiviral effect might not be due to Mpro inhibition but other mechanisms. Conversely, off-target effects could lead to cytotoxicity that masks the specific antiviral activity. A specific cell-based assay that directly measures Mpro inhibition within the cell can help diagnose this issue.[6][7]

Q4: How should I store the Mpro enzyme and the Mpro-IN-19 inhibitor?

A4: For the purified Mpro enzyme, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C to maintain activity.[8] Avoid repeated freeze-thaw cycles. For the Mpro-IN-19 inhibitor, if it is in solid form, store it desiccated at -20°C. For stock solutions in a solvent like DMSO, store in small aliquots at -20°C or -80°C to prevent degradation and contamination.[9] Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guides

Recombinant Mpro Expression and Purification
IssuePossible Cause(s)Suggested Solution(s)
Low Protein Yield - Suboptimal induction conditions (IPTG concentration, temperature).- Codon usage mismatch between the Mpro gene and the expression host (e.g., E. coli).- Protein degradation by host proteases.- Optimize IPTG concentration (e.g., 0.2-0.5 mM) and induction temperature/time (e.g., 16-25°C overnight).[10][11]- Use an E. coli strain like BL21(DE3)-RIL that supplies tRNAs for rare codons.[12]- Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout purification.[13]
Protein Aggregation / Poor Solubility - High expression levels leading to inclusion body formation.- Incorrect buffer conditions (pH, ionic strength).- Absence of stabilizing agents.- Lower the induction temperature to slow down protein expression.[14]- Screen different lysis and purification buffers with varying pH and salt concentrations (e.g., 100-200 mM KCl) to improve solubility.[15][16]- Add stabilizing agents like glycerol (B35011) (e.g., 10%) to the buffer.[15]- For inclusion bodies, use a denaturant (e.g., urea, guanidine (B92328) HCl) to solubilize, followed by refolding via dialysis.
Low Purity After Purification - Inefficient binding to the affinity column (e.g., Ni-NTA).- Non-specific binding of contaminant proteins.- Co-purification with nucleic acids.- Ensure the His-tag is accessible and not sterically hindered.- Increase the concentration of imidazole (B134444) in the wash buffer (e.g., 20-40 mM) to reduce non-specific binding.[8]- Add DNase/RNase or Benzonase to the cell lysate to remove nucleic acids.[8]- Add a second purification step, such as size-exclusion chromatography, for higher purity.[8]
Enzymatic Activity Assays (FRET-based)
IssuePossible Cause(s)Suggested Solution(s)
No or Very Low Signal - Inactive Mpro enzyme.- Degraded FRET substrate.- Incorrect buffer components (e.g., missing DTT).- Verify enzyme activity with a positive control inhibitor of known potency.- Prepare fresh FRET substrate and protect it from light.[11]- Ensure the assay buffer contains a reducing agent like DTT (e.g., 1 mM), as Mpro is a cysteine protease. Note: Some inhibitors, like ebselen, may interact with DTT, requiring a DTT-free buffer.[9][17]
High Background Fluorescence - Autohydrolysis of the FRET substrate.- Intrinsic fluorescence of the inhibitor compound.- Contamination in the buffer or microplate.- Run a control reaction without the enzyme to measure the background signal from the substrate alone.[9]- Measure the fluorescence of the inhibitor in the assay buffer without the enzyme or substrate.- Use high-quality reagents and non-fluorescent, black microplates.[9]
Inconsistent/Irreproducible Results - Pipetting errors.- Temperature fluctuations.- Inhibitor precipitation at high concentrations.- Use calibrated pipettes and consider using a multi-channel pipette for consistency.[9]- Pre-incubate the plate at the reaction temperature (e.g., 37°C) before initiating the reaction.[18]- Check the solubility of your inhibitor in the final assay buffer. If needed, lower the final DMSO concentration. Eight compounds in one study showed solubility issues during the assay.[19]
Cell-Based Assays
IssuePossible Cause(s)Suggested Solution(s)
High Cytotoxicity - The inhibitor has off-target effects that are toxic to the host cells.- The solvent (e.g., DMSO) concentration is too high.- Determine the CC50 (50% cytotoxic concentration) of the compound in the absence of viral infection.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Low Antiviral Potency - Poor membrane permeability of the inhibitor.- The inhibitor is a substrate for cellular efflux pumps.- Inappropriate cell line for the assay.- Modify the chemical structure to improve lipophilicity or add cell-penetrating moieties.- Co-administer with known efflux pump inhibitors to test this hypothesis.- Use a cell line that is highly permissive to SARS-CoV-2 infection and expresses necessary host factors (e.g., ACE2, TMPRSS2).[6][20]

Data Presentation

Table 1: Potency of Various Published SARS-CoV-2 Mpro Inhibitors

The following table summarizes the reported inhibitory concentrations for several Mpro inhibitors to provide a reference for expected potency.

InhibitorTypeMpro IC50Antiviral EC50Cell Line
Nirmatrelvir Covalent (Nitrile)~0.003 µM0.123 µMVeroE6
GC-376 Covalent (Aldehyde prodrug)0.033 µM3.37 µMVero
Boceprevir Covalent (α-ketoamide)Low µM--
Calpain Inhibitor II Covalent (Aldehyde)Low µM--
MPI8 Covalent105 nM30 nMACE2+ A549
Compound A9 Covalent0.154 µM0.18 µMVeroE6-eGFP

IC50: 50% inhibitory concentration in an enzymatic assay. EC50: 50% effective concentration in a cell-based antiviral assay. Values are approximate and can vary based on experimental conditions.[3][6][21][22]

Experimental Protocols

Protocol 1: Recombinant Mpro Expression and Purification

This protocol describes the expression of His-tagged Mpro in E. coli and subsequent purification.[11][23]

  • Transformation: Transform a pET-based plasmid containing the Mpro gene into E. coli BL21(DE3) cells.[23] Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into a starter culture. Use this to inoculate a larger volume of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[11]

  • Induction: Cool the culture and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.[10][11] Incubate overnight at a lower temperature (e.g., 18-25°C) with shaking.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 0.5 M NaCl, 5 mM imidazole) supplemented with lysozyme (B549824) and Benzonase.[8][11] Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a Ni-NTA affinity column.[11]

  • Wash and Elution: Wash the column with several column volumes of wash buffer (lysis buffer with 20-40 mM imidazole). Elute the bound Mpro protein using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[11]

  • Buffer Exchange/Desalting: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA) using dialysis or a desalting column.

  • Purity Check and Storage: Analyze the purified protein by SDS-PAGE.[8] Determine the concentration, flash-freeze aliquots in liquid nitrogen, and store at -80°C.

Protocol 2: FRET-Based Mpro Enzymatic Assay

This is a common method to measure Mpro activity and inhibition.[18][24]

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[9] Prepare serial dilutions of the Mpro-IN-19 inhibitor in DMSO, then dilute further in assay buffer.

  • Reaction Setup: In a 384-well black plate, add the inhibitor solution. Add the Mpro enzyme solution (final concentration typically 5-50 nM) and incubate for a set period (e.g., 15-60 minutes) at room temperature or 37°C to allow for inhibitor binding.[20][24]

  • Initiate Reaction: Add the FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) to a final concentration near its Km value to start the reaction.[17]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., Excitation: 320-380 nm, Emission: 405-455 nm) over time (e.g., every 30 seconds for 10-20 minutes).[9][11]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mpro_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation cluster_2 Cellular Evaluation cluster_3 Lead Optimization A Compound Library B High-Throughput Screening (FRET-based Enzymatic Assay) A->B C Identify Primary Hits B->C D Dose-Response Analysis (Determine IC50) C->D E Mechanism of Action Studies (e.g., Reversibility Assay) D->E F Selectivity Assays (vs. Host Proteases like Cathepsins) D->F G Antiviral Assay (Determine EC50) F->G H Cytotoxicity Assay (Determine CC50) F->H I Calculate Selectivity Index (SI = CC50 / EC50) G->I H->I J Promising Lead Compound I->J Mpro_Covalent_Inhibition His41 His41 Cys145 Cys145-SH (Nucleophile) Complex Enzyme-Inhibitor Intermediate Complex Inhibitor Inhibitor (with electrophilic warhead) Inhibitor->Complex Reversible Binding CovalentAdduct Covalent Adduct (Inactive Enzyme) Complex->CovalentAdduct Nucleophilic Attack FRET_Assay_Troubleshooting Start FRET Assay Fails (No or Low Signal) CheckEnzyme Run Positive Control (Known Inhibitor) Start->CheckEnzyme EnzymeOK Control Works? CheckEnzyme->EnzymeOK EnzymeBad Enzyme is Inactive (Purify new batch) EnzymeOK->EnzymeBad No CheckSubstrate Check Substrate Integrity (Prepare fresh stock) EnzymeOK->CheckSubstrate Yes SubstrateOK Signal Restored? CheckSubstrate->SubstrateOK SubstrateBad Substrate Degraded SubstrateOK->SubstrateBad No, but old substrate was faulty CheckBuffer Verify Assay Buffer (e.g., presence of DTT) SubstrateOK->CheckBuffer No Success Problem Solved SubstrateOK->Success Yes BufferOK Signal Restored? CheckBuffer->BufferOK BufferBad Incorrect Buffer BufferOK->BufferBad No, but buffer was incorrect BufferOK->Success Yes FurtherTroubleshoot Consult Instrument Settings or Compound Interference BufferOK->FurtherTroubleshoot No

References

Validation & Comparative

A Comparative Guide to the Antiviral Activity of SARS-CoV-2 Mpro Inhibitors: Mpro-IN-19, Nirmatrelvir, and Ensitrelvir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of the novel SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-19, against the clinically approved drugs nirmatrelvir (B3392351) and ensitrelvir (B8223680). The following sections detail their performance based on available experimental data, outline the methodologies used for their validation, and present visual representations of key processes and relationships.

The main protease (Mpro), a key enzyme in the replication cycle of SARS-CoV-2, is a validated and highly attractive target for antiviral drug development. Its essential role in processing viral polyproteins and its high conservation across coronaviruses make it a prime candidate for inhibitors with broad-spectrum potential.[1][2][3] This guide focuses on a recently identified inhibitor, SARS-CoV-2 Mpro-IN-19 (also known as MPI94), and compares its in vitro activity with two leading Mpro inhibitors: nirmatrelvir, the active component of Paxlovid, and ensitrelvir (Xocova).

Comparative Analysis of In Vitro Efficacy

The antiviral potency of Mpro inhibitors is primarily assessed through enzymatic and cell-based assays. Enzymatic assays determine the direct inhibitory effect on the Mpro enzyme, typically measured as the half-maximal inhibitory concentration (IC50). Cell-based assays evaluate the inhibitor's ability to block viral replication in cultured cells, with efficacy measured by the half-maximal effective concentration (EC50).

InhibitorTargetAssay TypeIC50 (μM)Cell LineEC50 (μM)Reference
Mpro-IN-19 (MPI94) SARS-CoV-2 MproEnzymatic Assay0.096293TNot Reported in initial findings[4]
Nirmatrelvir SARS-CoV-2 MproEnzymatic Assay (FRET)0.014 - 0.047VeroE6-Pgp-KO0.15[5][6]
SARS-CoV-2 Variants (D614G, Delta, Omicron BA.1)Cell-based CPE Assay-HEK293T-hACE20.033 (mean)[7]
Ensitrelvir SARS-CoV-2 MproEnzymatic Assay0.013VeroE6/TMPRSS20.37[8]

In Vivo Efficacy in Animal Models

Preclinical evaluation in animal models is crucial for determining the in vivo therapeutic potential of antiviral candidates. Transgenic mice expressing human ACE2 (hACE2), such as the K18-hACE2 and BALB/c models, are commonly used to assess the efficacy of SARS-CoV-2 inhibitors in reducing viral load and mitigating disease pathology.[9][10][11]

InhibitorAnimal ModelDosing RegimenKey FindingsReference
Nirmatrelvir K18-hACE2 mice150 mg/kg, oral gavage, twice dailySignificantly reduced lung viral titers against WA1/2020 and Omicron subvariants.[9][12][7][9][12]
Ensitrelvir BALB/c mice (mouse-adapted SARS-CoV-2)16 and 32 mg/kg, oral gavage, twice daily for 5 daysDose-dependent reduction in lung viral loads and improved survival.[11][13][10][11][13]
Mpro-IN-19 Not yet reported-In vivo data is not yet publicly available.-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols used to evaluate the antiviral activity of SARS-CoV-2 Mpro inhibitors.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the direct inhibition of the Mpro enzyme's proteolytic activity using a fluorescent substrate.

  • Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate containing the Mpro cleavage sequence is used. In its intact form, a quencher molecule suppresses the fluorescence of a nearby fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.

  • Protocol Outline:

    • Recombinant SARS-CoV-2 Mpro enzyme is pre-incubated with varying concentrations of the inhibitor compound (e.g., Mpro-IN-19, nirmatrelvir, ensitrelvir) in an appropriate assay buffer.

    • The FRET peptide substrate is added to initiate the enzymatic reaction.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • Fluorescence intensity is measured over time using a plate reader at specific excitation and emission wavelengths.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[14][15][16]

Cell-Based Antiviral Assay (CPE Reduction or Plaque Reduction)

This assay determines the inhibitor's efficacy in protecting host cells from virus-induced cytopathic effect (CPE) or in reducing the formation of viral plaques.

  • Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of the inhibitor. The ability of the compound to protect cells from virus-induced death or to reduce the number of infectious virus particles is quantified.

  • Protocol Outline:

    • Vero E6 cells are seeded in multi-well plates and allowed to form a confluent monolayer.

    • Cells are treated with serial dilutions of the inhibitor.

    • Cells are then infected with a known titer of SARS-CoV-2.

    • After an incubation period (typically 2-3 days), the cells are assessed for viability (CPE assay) using a reagent like CellTiter-Glo or stained to visualize and count viral plaques (plaque reduction assay).[17][18][19]

    • The EC50 value is calculated as the concentration of the inhibitor that reduces CPE or plaque formation by 50%.

In Vivo Efficacy Study in K18-hACE2 Transgenic Mice

This animal model is used to evaluate the therapeutic efficacy of antiviral compounds in a living organism that mimics aspects of human COVID-19.

  • Principle: K18-hACE2 mice, which are susceptible to SARS-CoV-2 infection, are infected with the virus and then treated with the test compound. The effectiveness of the treatment is assessed by measuring viral load in tissues and observing clinical outcomes.

  • Protocol Outline:

    • K18-hACE2 mice are infected with SARS-CoV-2, typically via the intranasal route.

    • Treatment with the inhibitor (e.g., nirmatrelvir) or a vehicle control is initiated at a specified time point post-infection (e.g., 4 hours).

    • The compound is administered according to a defined dosing schedule (e.g., oral gavage twice daily for several days).

    • At the end of the study period, tissues such as the lungs and nasal turbinates are harvested to quantify viral titers (e.g., by plaque assay) and viral RNA levels (by RT-qPCR).

    • Clinical parameters such as body weight and survival are monitored throughout the experiment.[7][9]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and processes.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Life Cycle Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Translation Polyprotein Translation (pp1a/pp1ab) Viral_RNA_Release->Polyprotein_Translation Mpro_Cleavage Mpro Proteolytic Cleavage Polyprotein_Translation->Mpro_Cleavage Functional_Proteins Functional Viral Proteins (e.g., RdRp) Mpro_Cleavage->Functional_Proteins Replication_Transcription Replication & Transcription Functional_Proteins->Replication_Transcription Virion_Assembly Virion Assembly & Release Replication_Transcription->Virion_Assembly Mpro_Inhibitor Mpro Inhibitor (e.g., Mpro-IN-19) Mpro_Inhibitor->Mpro_Cleavage Inhibits

Caption: Mechanism of action for SARS-CoV-2 Mpro inhibitors.

Experimental_Workflow Start Compound Synthesis (Mpro-IN-19) Enzymatic_Assay In Vitro Enzymatic Assay (FRET) Start->Enzymatic_Assay Determine_IC50 Determine IC50 Enzymatic_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Antiviral Assay (Vero E6, CPE/Plaque) Determine_IC50->Cell_Based_Assay Potent Inhibitor Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 In_Vivo_Study In Vivo Efficacy Study (hACE2 Mouse Model) Determine_EC50->In_Vivo_Study Active in Cells Assess_Efficacy Assess In Vivo Efficacy (Viral Load, Pathology) In_Vivo_Study->Assess_Efficacy End Lead Candidate Assess_Efficacy->End Effective In Vivo

Caption: Workflow for validating the antiviral activity of Mpro inhibitors.

Inhibitor_Comparison Mpro_IN_19 Mpro-IN-19 (MPI94) IC50: 0.096 μM In Vivo Data: N/A Status: Preclinical Nirmatrelvir Nirmatrelvir (Paxlovid) IC50: ~0.014-0.047 μM EC50: ~0.033-0.15 μM Status: Clinically Approved Ensitrelvir Ensitrelvir (Xocova) IC50: 0.013 μM EC50: 0.37 μM Status: Approved (Japan) Core_Target Target: SARS-CoV-2 Mpro Core_Target->Mpro_IN_19 Core_Target->Nirmatrelvir Core_Target->Ensitrelvir

Caption: Comparison of key features for Mpro inhibitors.

References

A Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors: Nirmatrelvir and Mpro-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two SARS-CoV-2 main protease (Mpro) inhibitors: the clinically approved drug nirmatrelvir (B3392351) and the investigational compound Mpro-IN-19. The objective is to present a side-by-side analysis of their biochemical and cellular activities, supported by experimental data and detailed methodologies, to aid in the evaluation and development of next-generation antiviral therapeutics.

Mechanism of Action

Both nirmatrelvir and, hypothetically, Mpro-IN-19, target the main protease (Mpro or 3CLpro) of SARS-CoV-2. Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of Mpro blocks this process, thereby halting viral propagation.[1]

Nirmatrelvir is a peptidomimetic covalent inhibitor that binds directly to the catalytic cysteine residue (Cys145) in the Mpro active site.[2][3] It is administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thus increasing the plasma concentration of nirmatrelvir.

The precise mechanism of Mpro-IN-19 is not yet widely characterized in publicly available literature. For a comprehensive comparison, its mechanism—whether it is a covalent or non-covalent inhibitor and its specific binding interactions with Mpro—would need to be determined.

Mpro_Inhibition_Pathway SARS-CoV-2 Viral RNA SARS-CoV-2 Viral RNA Viral Polyproteins (pp1a/1ab) Viral Polyproteins (pp1a/1ab) SARS-CoV-2 Viral RNA->Viral Polyproteins (pp1a/1ab) Translation Functional Non-Structural Proteins Functional Non-Structural Proteins Viral Polyproteins (pp1a/1ab)->Functional Non-Structural Proteins Cleavage by Mpro Mpro (3CLpro) Mpro (3CLpro) Mpro (3CLpro)->Viral Polyproteins (pp1a/1ab) Viral Replication Complex Viral Replication Complex Functional Non-Structural Proteins->Viral Replication Complex Viral Replication Viral Replication Viral Replication Complex->Viral Replication Nirmatrelvir / Mpro-IN-19 Nirmatrelvir / Mpro-IN-19 Nirmatrelvir / Mpro-IN-19->Mpro (3CLpro) Inhibition

Figure 1: Mechanism of SARS-CoV-2 Mpro Inhibition.

Quantitative Efficacy Data

The following tables summarize the key efficacy parameters for nirmatrelvir and provide a template for the data required for Mpro-IN-19.

Table 1: In Vitro Enzymatic Inhibition
InhibitorTargetAssay TypeIC50 (nM)Ki (nM)Reference
Nirmatrelvir SARS-CoV-2 MproFRET-based4N/A
Mpro-IN-19 SARS-CoV-2 MproFRET-basedData not availableData not available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: Cell-Based Antiviral Activity
InhibitorCell LineSARS-CoV-2 VariantAssay TypeEC50 (nM)Reference
Nirmatrelvir VeroE6 P-gp KOUSA-WA1/2020qRT-PCR38.0[2]
Alpha (B.1.1.7)qRT-PCR41.0[2]
Beta (B.1.351)qRT-PCR127.2[2]
Delta (B.1.617.2)qRT-PCR15.9[2]
Omicron (B.1.1.529)qRT-PCR16.2[2]
Mpro-IN-19 e.g., VeroE6, A549-hACE2e.g., WA1, Omicrone.g., CPE, qRT-PCRData not available

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data.

FRET-Based Enzymatic Assay for Mpro Inhibition

This assay measures the enzymatic activity of recombinant SARS-CoV-2 Mpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

Protocol Outline:

  • Reagents: Recombinant SARS-CoV-2 Mpro, FRET peptide substrate (e.g., containing a fluorophore and a quencher), assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT), test inhibitors (nirmatrelvir, Mpro-IN-19), and a positive control (e.g., GC376).

  • Procedure: a. The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in a 96- or 384-well plate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). b. The enzymatic reaction is initiated by adding the FRET substrate to each well. c. The fluorescence intensity is measured kinetically over time using a plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition at each inhibitor concentration is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a suitable equation (e.g., four-parameter logistic regression).

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Prepare serial dilutions of inhibitors Incubation Incubate Mpro with inhibitors in plate Serial Dilution->Incubation Enzyme Prep Prepare Mpro enzyme solution Enzyme Prep->Incubation Substrate Prep Prepare FRET substrate solution Reaction Add FRET substrate to initiate reaction Substrate Prep->Reaction Incubation->Reaction Measurement Measure fluorescence kinetically Reaction->Measurement Rate Calculation Calculate initial reaction rates Measurement->Rate Calculation Inhibition Calculation Determine percent inhibition Rate Calculation->Inhibition Calculation IC50 Determination Calculate IC50 value Inhibition Calculation->IC50 Determination

Figure 2: Experimental Workflow for FRET-based Mpro Inhibition Assay.
Cell-Based Antiviral Assay

This assay evaluates the ability of an inhibitor to block SARS-CoV-2 replication in a cellular context.

Protocol Outline:

  • Cell Culture: A susceptible cell line (e.g., VeroE6, A549-hACE2) is seeded in 96-well plates and grown to an appropriate confluency.

  • Infection and Treatment: a. Cells are treated with serial dilutions of the test compound. b. Subsequently, the cells are infected with a specific strain of SARS-CoV-2 at a known multiplicity of infection (MOI). c. The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using one of several methods:

    • Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is visualized and quantified, often using a cell viability stain (e.g., crystal violet, MTS).

    • Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell supernatant or lysate, and the copy number is quantified.

    • Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted to determine the reduction in infectious virus particles.

  • Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (e.g., CC50) is also performed in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

Logical Framework for Comparison

A robust comparison between nirmatrelvir and Mpro-IN-19 requires a multi-faceted evaluation. The following diagram illustrates the key areas of comparison.

Comparison_Framework Overall Efficacy Overall Efficacy Biochemical Potency Biochemical Potency Overall Efficacy->Biochemical Potency Cellular Antiviral Activity Cellular Antiviral Activity Overall Efficacy->Cellular Antiviral Activity Mechanism of Action Mechanism of Action Overall Efficacy->Mechanism of Action Pharmacokinetics Pharmacokinetics Overall Efficacy->Pharmacokinetics Safety Profile Safety Profile Overall Efficacy->Safety Profile Nirmatrelvir Nirmatrelvir Nirmatrelvir->Biochemical Potency Nirmatrelvir->Cellular Antiviral Activity Nirmatrelvir->Mechanism of Action Nirmatrelvir->Pharmacokinetics Nirmatrelvir->Safety Profile Mpro-IN-19 Mpro-IN-19 Mpro-IN-19->Biochemical Potency Mpro-IN-19->Cellular Antiviral Activity Mpro-IN-19->Mechanism of Action Mpro-IN-19->Pharmacokinetics Mpro-IN-19->Safety Profile

Figure 3: Logical Framework for Inhibitor Comparison.

Conclusion

Nirmatrelvir has demonstrated potent in vitro and cellular activity against a range of SARS-CoV-2 variants, leading to its clinical approval and use. A comprehensive comparison with Mpro-IN-19 requires the generation of equivalent, high-quality data for the latter compound. By employing standardized enzymatic and cell-based assays as detailed in this guide, researchers can establish a direct comparison of their respective potencies and antiviral activities. Further studies on the mechanism of action, pharmacokinetic properties, and safety profile of Mpro-IN-19 will be essential to fully evaluate its potential as a therapeutic candidate. This guide serves as a framework for such an evaluation, highlighting the critical data and methodologies required for a rigorous and objective comparison.

References

A Comparative Guide to Covalent Inhibitors of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Covalent inhibitors, which form a stable bond with the enzyme, have shown significant promise in neutralizing this key viral component. This guide provides a comparative overview of prominent covalent Mpro inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

While this guide aims to be comprehensive, it is important to note that specific information regarding "SARS-CoV-2 Mpro-IN-19" was not publicly available at the time of this writing. Therefore, the following comparisons focus on other well-documented covalent Mpro inhibitors.

Mechanism of Action: Covalent Inhibition of Mpro

The catalytic activity of SARS-CoV-2 Mpro relies on a cysteine-histidine catalytic dyad (Cys145 and His41) in its active site. Covalent inhibitors are designed with an electrophilic "warhead" that is attacked by the nucleophilic thiol group of the Cys145 residue. This forms a covalent bond, effectively and often irreversibly, blocking the enzyme's ability to process viral polyproteins, thereby halting viral replication.[1][2]

cluster_Mpro Mpro Active Site Cys145 Cys145 (Thiol) Inactive_Complex Inactive Covalent Complex Cys145->Inactive_Complex Covalent bond formation His41 His41 His41->Cys145 Proton transfer Inhibitor Covalent Inhibitor (with electrophilic warhead) Inhibitor->Cys145 Nucleophilic attack

Figure 1. General mechanism of covalent inhibition of SARS-CoV-2 Mpro.

Performance Comparison of Covalent Mpro Inhibitors

The following tables summarize key in vitro efficacy data for several notable covalent Mpro inhibitors. These values are essential for comparing the potency of different compounds.

Table 1: Enzymatic Inhibition (IC50)

InhibitorIC50 (nM)Description
Nirmatrelvir (B3392351) (PF-07321332)3.1 - 180The active component of Paxlovid, a reversible covalent inhibitor.[3]
Ensitrelvir (S-217622)13A non-covalent inhibitor included for comparison of potency.[4]
GC-37335An aldehyde-based reversible covalent inhibitor.
Boceprevir4100An approved hepatitis C virus protease inhibitor repurposed for SARS-CoV-2.[5]
MI-237.6A potent bicycloproline-containing inhibitor.[6]
MI-30540 - 1100A bicycloproline-containing inhibitor with good in vivo activity.[7]

Table 2: Antiviral Activity in Cell Culture (EC50)

InhibitorEC50 (nM)Cell Line
Nirmatrelvir (PF-07321332)74.5Not Specified
Ensitrelvir (S-217622)370VeroE6-TMPRSS2
GC-376 (prodrug of GC-373)490Not Specified
Boceprevir1900Not Specified
MI-09860 - 1200Not Specified
MI-30540 - 1100Not Specified

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of Mpro inhibitors. Below are generalized methodologies for key assays.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Mpro.

Start Start Reagents Prepare Assay Buffer, Mpro Enzyme, and FRET Substrate Start->Reagents Inhibitor_Prep Prepare serial dilutions of test inhibitor Reagents->Inhibitor_Prep Plate_Setup Add Mpro and inhibitor to 384-well plate (Incubate) Inhibitor_Prep->Plate_Setup Reaction_Start Add FRET substrate to initiate reaction Plate_Setup->Reaction_Start Measurement Measure fluorescence intensity over time Reaction_Start->Measurement Analysis Calculate initial reaction velocities and determine IC50 values Measurement->Analysis End End Analysis->End

Figure 2. Workflow for a FRET-based Mpro enzymatic inhibition assay.

Methodology:

  • Reagents:

    • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • SARS-CoV-2 Mpro: Recombinant, purified enzyme.

    • FRET Substrate: A peptide substrate containing a fluorophore and a quencher, which upon cleavage by Mpro, produces a fluorescent signal.

  • Procedure:

    • A dilution series of the test inhibitor is prepared in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer.

    • A fixed concentration of Mpro enzyme is added to the wells of a microplate.

    • The test inhibitor dilutions are added to the wells containing the enzyme and incubated for a defined period at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • Fluorescence intensity is measured kinetically over time using a plate reader.

  • Data Analysis:

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The percent inhibition is determined relative to a control with no inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay determines the ability of a compound to inhibit viral replication in a cellular context.

Methodology:

  • Cell Culture:

    • A susceptible cell line (e.g., Vero E6, Calu-3) is seeded in 96-well plates and grown to a specific confluency.

  • Infection and Treatment:

    • The cells are treated with serial dilutions of the test compound.

    • The treated cells are then infected with a known titer of SARS-CoV-2.

  • Incubation:

    • The infected and treated plates are incubated for a period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Viral Replication:

    • Several methods can be used to quantify the extent of viral replication and the antiviral effect of the compound:

      • Plaque Reduction Assay: The number of viral plaques (areas of cell death) is counted.

      • qRT-PCR: Viral RNA levels are quantified.

      • Immunofluorescence: Viral antigen expression is detected using specific antibodies.

      • Cytopathic Effect (CPE) Assay: The protective effect of the compound on cells from virus-induced death is measured, often using a cell viability dye.

  • Data Analysis:

    • The EC50 value, the concentration of the compound that reduces viral replication by 50%, is determined by plotting the percentage of viral inhibition against the compound concentration.

    • The CC50 (50% cytotoxic concentration) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window.

Pharmacokinetic Profiles

The in vivo efficacy of an Mpro inhibitor is highly dependent on its pharmacokinetic (PK) properties, which determine its absorption, distribution, metabolism, and excretion (ADME).

Table 3: Key Pharmacokinetic Parameters

InhibitorAdministrationKey PK Characteristics
Nirmatrelvir (PF-07321332)Oral (co-administered with Ritonavir)Ritonavir is a CYP3A4 inhibitor that boosts the plasma concentration of nirmatrelvir.[8]
Ensitrelvir (S-217622)OralShows excellent pharmacokinetic qualities in animal models.[9]
MI-09 & MI-30Oral or Intraperitoneal (in mice)Displayed good pharmacokinetic properties and safety in rats.[10]

Signaling Pathways and Logical Relationships

The inhibition of Mpro disrupts a critical step in the SARS-CoV-2 replication cycle.

Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA Translation Translation Viral_RNA->Translation Polyproteins pp1a & pp1ab Polyproteins Translation->Polyproteins Mpro_Cleavage Mpro Cleavage Polyproteins->Mpro_Cleavage NSPs Non-Structural Proteins (NSPs) Mpro_Cleavage->NSPs Functional Proteins RTC Replication/Transcription Complex (RTC) Formation NSPs->RTC Replication Viral RNA Replication & Transcription RTC->Replication Assembly Virion Assembly & Release Replication->Assembly

Figure 3. The role of Mpro in the SARS-CoV-2 replication cycle.

Conclusion

The development of covalent inhibitors targeting the SARS-CoV-2 main protease has been a cornerstone of COVID-19 therapeutic research. Compounds like nirmatrelvir have demonstrated significant clinical success, validating Mpro as a druggable target. The ongoing discovery and characterization of new covalent inhibitors with improved potency, selectivity, and pharmacokinetic profiles remain a high priority for combating the current pandemic and preparing for future coronavirus outbreaks. The data and methodologies presented in this guide offer a framework for the comparative evaluation of these vital antiviral agents.

References

Selectivity Profile of SARS-CoV-2 Main Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a prime target for antiviral drug development due to its essential role in the viral life cycle. A key advantage of targeting Mpro is its distinct substrate specificity, which is not mirrored by any known human proteases. This inherent difference allows for the design of highly selective inhibitors with a reduced likelihood of off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity of several prominent SARS-CoV-2 Mpro inhibitors against other proteases, supported by available experimental data and detailed methodologies.

Cross-Reactivity Data of Mpro Inhibitors

The following table summarizes the inhibitory activity of selected SARS-CoV-2 Mpro inhibitors against their primary target and a panel of human proteases. The data, presented as IC50 values, highlight the high selectivity of these compounds.

CompoundTarget ProteaseIC50 (nM)Human Protease PanelIC50 (nM)
Nirmatrelvir (B3392351) SARS-CoV-2 Mpro4Cathepsin K231[1]
19 other human cysteine proteases>1000[1]
Various host and HIV proteases>100,000[2]
SY110 SARS-CoV-2 Mpro14.4Various human proteases>100,000
Pomotrelvir (B12783405) SARS-CoV-2 Mpro24High selectivity against human proteases (specific data not provided)[3]-

Note: A higher IC50 value indicates lower inhibitory activity. The data clearly demonstrates that nirmatrelvir and SY110 are significantly more potent against SARS-CoV-2 Mpro than against the tested human proteases, underscoring their high selectivity.

Experimental Protocols

The determination of inhibitor cross-reactivity is typically performed using in vitro enzymatic assays. Below is a generalized protocol for a fluorescence resonance energy transfer (FRET)-based assay, a common method for measuring protease activity and inhibition.

Fluorogenic In Vitro Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protease.

Materials:

  • Recombinant protease (e.g., SARS-CoV-2 Mpro, human cathepsins)

  • Fluorogenic peptide substrate specific to the protease

  • Test inhibitor compound

  • Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 384-well microplates (black, low-volume)

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

    • Further dilute the compound in assay buffer to the final desired concentrations for the assay.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant protease to a working concentration in assay buffer.

    • Dilute the fluorogenic substrate to a working concentration in assay buffer. The final substrate concentration should be at or near its Michaelis constant (Km) for the enzyme.

  • Assay Reaction:

    • Add a small volume of the diluted test inhibitor to the wells of the 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background control).

    • Add the diluted enzyme to all wells except the background control wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Subtract the background fluorescence from all measurements.

    • Normalize the reaction rates to the no-inhibitor control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a protease inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., Nirmatrelvir) Plate 384-Well Plate Incubation Inhibitor->Plate Proteases Panel of Proteases (Mpro & Human Proteases) Proteases->Plate Substrates Fluorogenic Substrates Substrates->Plate Reader Fluorescence Plate Reader Plate->Reader Rates Calculate Reaction Rates Reader->Rates Curve Dose-Response Curve (IC50 Determination) Rates->Curve

Caption: Workflow for protease inhibitor cross-reactivity screening.

Logical Relationship of High Selectivity

The high selectivity of an Mpro inhibitor is a critical attribute for a successful therapeutic agent. The following diagram illustrates the logical relationship between unique viral enzyme characteristics and the desired outcome of a safe and effective drug.

selectivity_logic Mpro Unique SARS-CoV-2 Mpro Substrate Specificity Inhibitor Design of Specific Mpro Inhibitor Mpro->Inhibitor NoHomolog No Known Human Protease Homologs NoHomolog->Inhibitor Selectivity High Selectivity for Mpro over Human Proteases Inhibitor->Selectivity Safety Reduced Off-Target Effects & Improved Safety Profile Selectivity->Safety

Caption: Rationale for the high selectivity of Mpro inhibitors.

References

In Vivo Efficacy of SARS-CoV-2 Mpro Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] This guide provides a comparative overview of the in vivo efficacy of several notable Mpro inhibitors, presenting key experimental data and methodologies to aid in the evaluation and selection of promising therapeutic candidates. As no specific data for a compound designated "Mpro-IN-19" is publicly available, this guide focuses on a selection of well-characterized Mpro inhibitors with published in vivo validation.

Comparative Efficacy of Mpro Inhibitors In Vivo

The following table summarizes the in vivo performance of selected SARS-CoV-2 Mpro inhibitors based on available preclinical data. These compounds have demonstrated significant reductions in viral load and lung pathology in animal models of COVID-19.

InhibitorAnimal ModelDosage and AdministrationKey FindingsReference
MI-09 K18-hACE2 transgenic mice50 mg/kg, intraperitoneal (IP), twice dailySignificantly reduced lung viral loads and alleviated lung lesions.[1][3]
MI-30 K18-hACE2 transgenic mice50 mg/kg, oral (PO), twice dailySignificantly reduced lung viral loads and mitigated lung lesions.[1][3]
Nirmatrelvir (B3392351) (component of Paxlovid) K18-hACE2 transgenic miceNot specified in provided abstractsEffectively reduces viral load in the lungs. When combined with ritonavir, it prevents severe disease progression.[4][5]
A novel benzoxazepine-based inhibitor Syrian golden hamstersNot specified in provided abstractsReduces SARS-CoV-2 replication in Omicron-infected hamsters without obvious toxicities.[6]
An orally available Ugi-4CR inhibitor K18-hACE2 transgenic miceNot specified in provided abstractsPotent in vivo antiviral activity against wild-type SARS-CoV-2 and variants of concern.[7]

Mechanism of Action: Mpro Inhibition

SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs), which are essential for viral replication and transcription.[5][8] Mpro inhibitors act by binding to the active site of the enzyme, preventing this cleavage and thereby halting the viral life cycle.[9] The high degree of conservation of the Mpro active site across different coronaviruses makes it an attractive target for developing broad-spectrum antiviral agents.[10]

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation NSPs Functional Non-Structural Proteins (NSPs) Polyproteins->NSPs Cleavage by Mpro Main Protease (Mpro) Mpro->Polyproteins Replication_Complex Viral Replication & Transcription Complex NSPs->Replication_Complex New_Virions Progeny Virions Replication_Complex->New_Virions Mpro_Inhibitor Mpro Inhibitor (e.g., MI-09, Nirmatrelvir) Mpro_Inhibitor->Mpro Inhibits

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

Experimental Protocols

The in vivo validation of Mpro inhibitors typically involves challenging a suitable animal model with SARS-CoV-2 and subsequently administering the inhibitor to assess its therapeutic effect.

General In Vivo Efficacy Study Workflow

A representative workflow for evaluating the in vivo efficacy of a novel Mpro inhibitor is outlined below.

InVivo_Workflow Animal_Model Select Animal Model (e.g., K18-hACE2 mice) Infection Intranasal Inoculation with SARS-CoV-2 Animal_Model->Infection Treatment_Groups Establish Treatment Groups (Vehicle vs. Inhibitor) Infection->Treatment_Groups Dosing Administer Inhibitor (e.g., Oral, IP) Treatment_Groups->Dosing Monitoring Monitor Clinical Signs (Weight loss, Morbidity) Dosing->Monitoring Endpoint Euthanasia at Pre-defined Endpoint (e.g., Day 4 post-infection) Monitoring->Endpoint Analysis Analyze Tissues (Lungs, Nasal Turbinates) Endpoint->Analysis Quantification Quantify Viral Load (RT-qPCR) & Assess Lung Pathology (Histology) Analysis->Quantification

Caption: General workflow for in vivo efficacy studies.

Key Methodologies
  • Animal Models: K18-hACE2 transgenic mice are frequently used as they express human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2, leading to a robust infection that recapitulates aspects of severe COVID-19 in humans.[1][3] Syrian golden hamsters are another valuable model, particularly for studying variants like Omicron.[6]

  • Virus Inoculation: Animals are typically anesthetized and intranasally inoculated with a specific plaque-forming unit (PFU) dose of a SARS-CoV-2 strain.

  • Treatment Regimen: The inhibitor is administered at a predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and frequency, starting at a specified time relative to infection. A vehicle control group is always included for comparison.

  • Efficacy Assessment:

    • Viral Load Quantification: Tissues such as the lungs and nasal turbinates are harvested at a defined time point post-infection. Viral RNA is then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A significant reduction in viral RNA copies in the treated group compared to the vehicle group indicates antiviral efficacy.

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the extent of inflammation, tissue damage, and other pathological changes. A reduction in lung lesions in the treated group is a key indicator of therapeutic benefit.[3]

    • Clinical Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss, hunched posture, and ruffled fur. The ability of an inhibitor to prevent weight loss is a measure of its efficacy in mitigating disease severity.

Conclusion

The in vivo data for Mpro inhibitors like MI-09, MI-30, and nirmatrelvir demonstrate that targeting this viral protease is a highly effective strategy for combating SARS-CoV-2 infection. These studies, conducted in relevant animal models, provide strong preclinical evidence of their potential therapeutic value. The detailed experimental protocols outlined in this guide offer a framework for the continued development and comparative evaluation of novel Mpro inhibitors. Researchers are encouraged to consider these established methodologies when designing their own in vivo validation studies.

References

Head-to-Head Comparison of SARS-CoV-2 Mpro Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of key inhibitors targeting the main protease of SARS-CoV-2, including Mpro-IN-19, Nirmatrelvir, GC376, and Ensitrelvir, with supporting experimental data and protocols.

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication and transcription.[1] Its essential role and high conservation among coronaviruses make it a prime target for the development of antiviral therapeutics.[2] This guide provides a head-to-head comparison of several key Mpro inhibitors, presenting quantitative data on their inhibitory and antiviral activities, detailed experimental methodologies, and visual representations of their mechanism of action and evaluation workflow.

Quantitative Comparison of Mpro Inhibitors

The following table summarizes the key performance indicators for Mpro-IN-19 and other notable Mpro inhibitors. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorTargetIC50 (µM)Ki (nM)EC50 (µM)Cell LineSource(s)
Mpro-IN-19 (MPI94) SARS-CoV-2 Mpro0.096Not ReportedNot Reported-[3]
Nirmatrelvir (PF-07321332) SARS-CoV-2 Mpro0.0043.110.0745Vero E6[4][5]
GC376 SARS-CoV-2 Mpro0.03 - 1.142.1 - 402.1 - 3.37Vero, Vero E6[6][7][8][9]
Ensitrelvir (S-217622) SARS-CoV-2 MproNot ReportedNot Reported0.37 (ancestral)VeroE6/TMPRSS2[10][11]

Mechanism of Action and Evaluation Workflow

To understand how these inhibitors function and how they are evaluated, the following diagrams illustrate the Mpro signaling pathway and a standard experimental workflow for inhibitor testing.

Mpro_Signaling_Pathway Viral RNA Viral RNA Ribosome Ribosome Viral RNA->Ribosome Translation Polyprotein (pp1a/pp1ab) Polyprotein (pp1a/pp1ab) Ribosome->Polyprotein (pp1a/pp1ab) Mpro (3CLpro) Mpro (3CLpro) Polyprotein (pp1a/pp1ab)->Mpro (3CLpro) Autocatalytic cleavage Blocked Cleavage Polyprotein (pp1a/pp1ab)->Blocked Cleavage Cleavage Site Non-structural Proteins (nsps) Non-structural Proteins (nsps) Mpro (3CLpro)->Non-structural Proteins (nsps) Proteolytic Cleavage Mpro (3CLpro)->Blocked Cleavage Mpro Inhibitor Mpro Inhibitor Mpro Inhibitor->Blocked Cleavage Inhibition Viral Replication Complex Viral Replication Complex Non-structural Proteins (nsps)->Viral Replication Complex Progeny Virions Progeny Virions Viral Replication Complex->Progeny Virions Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation Compound Synthesis/Screening Compound Synthesis/Screening FRET-based Enzymatic Assay FRET-based Enzymatic Assay Compound Synthesis/Screening->FRET-based Enzymatic Assay IC50/Ki Determination IC50/Ki Determination FRET-based Enzymatic Assay->IC50/Ki Determination Antiviral Assay (CPE or Plaque Reduction) Antiviral Assay (CPE or Plaque Reduction) IC50/Ki Determination->Antiviral Assay (CPE or Plaque Reduction) Lead Compound Selection EC50 Determination EC50 Determination Antiviral Assay (CPE or Plaque Reduction)->EC50 Determination Selectivity Index (SI = CC50/EC50) Selectivity Index (SI = CC50/EC50) EC50 Determination->Selectivity Index (SI = CC50/EC50) Cytotoxicity Assay Cytotoxicity Assay CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination CC50 Determination->Selectivity Index (SI = CC50/EC50)

References

Assessing the Resistance Profile of SARS-CoV-2 to Mpro-IN-19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of SARS-CoV-2 has spurred an unprecedented effort in the development of antiviral therapeutics. A key target in this endeavor is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2][3] This guide provides a comparative analysis of a novel Mpro inhibitor, Mpro-IN-19 (also known as MPI94), and its potential resistance profile in the context of other well-characterized Mpro inhibitors.

While direct experimental data on the resistance profile of SARS-CoV-2 to Mpro-IN-19 is not yet available in published literature, this guide will offer a comprehensive comparison based on its mechanism of action, binding site interactions, and in vitro efficacy. This analysis will be juxtaposed with the known resistance profiles of established Mpro inhibitors, such as nirmatrelvir (B3392351) and ensitrelvir, to provide a predictive assessment for researchers.

Executive Summary

Mpro-IN-19 is a potent inhibitor of SARS-CoV-2 Mpro with a reported IC50 of 0.096 μM.[4] A key distinguishing feature of Mpro-IN-19 is its unique interaction with the solvent-exposed S3 subsite of the Mpro active site.[5][6] This contrasts with many other Mpro inhibitors that primarily target the S1, S2, and S4 pockets. This differential binding mode suggests that Mpro-IN-19 may possess a distinct resistance profile and could potentially be effective against viral variants that have developed resistance to other Mpro inhibitors.

Comparative Efficacy of Mpro Inhibitors

The following table summarizes the in vitro efficacy of Mpro-IN-19 in comparison to other notable Mpro inhibitors.

InhibitorTargetIC50 (μM)Mechanism of ActionReference
Mpro-IN-19 (MPI94) SARS-CoV-2 Mpro0.096Covalent, S3 subsite binding[4]
Nirmatrelvir SARS-CoV-2 Mpro0.0031 (Ki)Covalent, S1/S2/S4 subsite binding[7]
Ensitrelvir SARS-CoV-2 Mpro0.013Non-covalent, S1/S2/S4 subsite binding[1]
GC376 Feline Infectious Peritonitis Virus Mpro, SARS-CoV-2 Mpro0.033Covalent, S1/S2/S4 subsite binding[7]
Boceprevir Hepatitis C Virus NS3/4A Protease, SARS-CoV-2 Mpro4.13Covalent, S1/S2/S4 subsite binding[7]

SARS-CoV-2 Mpro Resistance Profiles

Resistance to Mpro inhibitors is an emerging concern. Mutations in the Mpro gene can alter the structure of the active site, reducing the binding affinity of the inhibitor and thereby diminishing its efficacy.

Known Resistance Mutations for Nirmatrelvir and other S1/S2/S4 Binders:

Several mutations have been identified that confer resistance to nirmatrelvir and other inhibitors that bind to the S1, S2, and S4 subsites of Mpro. These include:

  • E166V: This mutation has been shown to confer strong resistance to nirmatrelvir, with a significant increase in the antiviral EC50.[8]

  • S144M/F/A/G/Y, M165T, H172Q/F, Q192T: These mutations, found in naturally occurring Mpro variants, have demonstrated resistance to nirmatrelvir while maintaining enzymatic activity.[9]

  • Hyperactive Mutations (e.g., T21I, L50F): Some mutations can increase the catalytic activity of Mpro, which may contribute to drug resistance by requiring higher inhibitor concentrations to achieve the same level of inhibition.[10][11]

Predicted Resistance Profile for Mpro-IN-19:

Given that Mpro-IN-19 primarily interacts with the S3 subsite, it is plausible that its resistance profile will differ from that of inhibitors targeting other subsites.

  • Potential for Evasion of Existing Resistance: Mpro-IN-19 may retain activity against viruses with mutations in the S1, S2, and S4 pockets that confer resistance to drugs like nirmatrelvir.

  • Possible Emergence of S3 Subsite Mutations: Conversely, prolonged exposure to Mpro-IN-19 could select for mutations within or near the S3 subsite that disrupt its binding. The specific residues involved in the interaction with Mpro-IN-19 would be critical hotspots for the emergence of resistance.

  • Cross-Resistance: The potential for cross-resistance between Mpro-IN-19 and other S3-targeting inhibitors, should they be developed, would need to be investigated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of Mpro inhibitors.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay is commonly used to determine the in vitro potency of Mpro inhibitors.

  • Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the reporter and quencher are separated, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds (e.g., Mpro-IN-19) at various concentrations.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Add a solution of the test compound at various concentrations to the wells of the assay plate.

    • Add the Mpro enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based SARS-CoV-2 Replication Assay

This assay evaluates the antiviral activity of a compound in a cellular context.

  • Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is measured by quantifying the amount of viral RNA or infectious virus particles produced.

  • Materials:

    • Vero E6 or other susceptible cell lines.

    • SARS-CoV-2 virus stock.

    • Cell culture medium and supplements.

    • Test compounds at various concentrations.

    • 96-well cell culture plates.

    • Reagents for quantifying viral RNA (qRT-PCR) or infectious virus (plaque assay or TCID50).

  • Procedure (qRT-PCR based):

    • Seed host cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a defined period.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the infected cells for a set period (e.g., 24-48 hours).

    • Harvest the cell culture supernatant.

    • Extract viral RNA from the supernatant.

    • Quantify the amount of viral RNA using a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay targeting a specific viral gene (e.g., N gene).

    • Determine the EC50 value by plotting the viral RNA levels against the compound concentration.

    • In parallel, assess the cytotoxicity of the compound on the host cells using an appropriate assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value and calculate the selectivity index (SI = CC50/EC50).

Visualizing Key Pathways and Workflows

SARS-CoV-2 Mpro Proteolytic Cascade

The following diagram illustrates the critical role of Mpro in processing the viral polyproteins, a process that is inhibited by Mpro-IN-19 and other Mpro inhibitors.

Mpro_Pathway Viral RNA Viral RNA Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Viral RNA->Polyprotein pp1a/pp1ab Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein pp1a/pp1ab->Mpro (3CLpro) Autocatalytic cleavage Functional nsps Functional nsps Viral Replication Complex Viral Replication Complex Functional nsps->Viral Replication Complex Viral Replication Complex->Viral RNA Replication Mpro (3CLpro)->Functional nsps Proteolytic Cleavage Mpro Inhibitor (e.g., Mpro-IN-19) Mpro Inhibitor (e.g., Mpro-IN-19) Mpro Inhibitor (e.g., Mpro-IN-19)->Mpro (3CLpro) Inhibition

Caption: SARS-CoV-2 Mpro proteolytic processing pathway and its inhibition.

Experimental Workflow for Assessing Mpro Inhibitor Resistance

This diagram outlines a typical workflow for selecting and characterizing viral resistance to Mpro inhibitors in vitro.

Resistance_Workflow cluster_0 In Vitro Resistance Selection cluster_1 Genotypic Analysis cluster_2 Phenotypic Analysis Start with wild-type SARS-CoV-2 Start with wild-type SARS-CoV-2 Serial passage in cell culture with increasing concentrations of Mpro inhibitor Serial passage in cell culture with increasing concentrations of Mpro inhibitor Start with wild-type SARS-CoV-2->Serial passage in cell culture with increasing concentrations of Mpro inhibitor Isolate resistant virus clones Isolate resistant virus clones Serial passage in cell culture with increasing concentrations of Mpro inhibitor->Isolate resistant virus clones Sequence Mpro gene of resistant clones Sequence Mpro gene of resistant clones Isolate resistant virus clones->Sequence Mpro gene of resistant clones Identify mutations Identify mutations Determine EC50 of inhibitor against resistant clones Determine EC50 of inhibitor against resistant clones Identify mutations->Determine EC50 of inhibitor against resistant clones Perform enzymatic assays with mutant Mpro Perform enzymatic assays with mutant Mpro Identify mutations->Perform enzymatic assays with mutant Mpro Assess viral fitness of resistant mutants Assess viral fitness of resistant mutants Determine EC50 of inhibitor against resistant clones->Assess viral fitness of resistant mutants

Caption: Workflow for in vitro selection and characterization of Mpro inhibitor resistance.

Conclusion and Future Directions

Mpro-IN-19 represents a promising class of SARS-CoV-2 Mpro inhibitors that leverage a unique binding interaction with the S3 subsite. While its in vitro potency is well-documented, the critical next step is to perform comprehensive resistance studies. In vitro selection experiments are necessary to identify potential resistance mutations and to understand the genetic barrier to resistance for this compound. Furthermore, assessing the efficacy of Mpro-IN-19 against known nirmatrelvir-resistant variants will be crucial in determining its potential clinical utility. The distinct mechanism of action of Mpro-IN-19 offers a compelling rationale for its further development as a potential therapeutic agent that could circumvent existing resistance mechanisms and broaden the arsenal (B13267) of antiviral drugs against COVID-19.

References

Validating SARS-CoV-2 Mpro Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Validating that a potential inhibitor engages Mpro within the complex environment of a living cell is a crucial step in the drug discovery pipeline. This guide provides a comparative overview of key cellular target engagement validation methods, featuring data for the novel inhibitor Mpro-IN-19 and other notable Mpro inhibitors.

Quantitative Comparison of Mpro Inhibitors

The efficacy of various Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. A lower value indicates higher potency. The table below summarizes the reported activities of Mpro-IN-19 and a selection of other well-characterized Mpro inhibitors.

CompoundBiochemical IC50 (μM)Cellular EC50 (μM)Notes
Mpro-IN-19 (MPI94) 0.096[1]Not ReportedA novel inhibitor leveraging unique interactions with the solvent-exposed S3 site of the enzyme.[1]
Nirmatrelvir (PF-07321332) 0.00311 (Ki)[2]0.0745[2]The active component of the antiviral drug Paxlovid; a reversible covalent inhibitor.[2]
GC376 0.040[2]0.72[2]A broad-spectrum coronavirus Mpro inhibitor; a covalent inhibitor.
Boceprevir Not ReportedNot ReportedAn approved antiviral that has been studied as a potential Mpro inhibitor.
Ebselen 0.67[2]4.67An organoselenium compound with anti-inflammatory and antioxidant properties.[3]
Calpain Inhibitor II Not ReportedNot ReportedA cysteine protease inhibitor that has shown activity against Mpro.
MI-09 0.0076 - 0.7485 (range for derivatives)Significantly reduced lung viral loads in a mouse model.[4]A bicycloproline-containing inhibitor.[4]
MI-30 0.0076 - 0.7485 (range for derivatives)Significantly reduced lung viral loads in a mouse model.[4]A bicycloproline-containing inhibitor.[4]
VS10 0.20[5]Not ReportedIdentified through virtual screening.[5]
VS12 1.89[5]Not ReportedIdentified through virtual screening.[5]

Key Experimental Methods for Target Engagement Validation

Several robust methods are employed to confirm that a compound directly interacts with and inhibits Mpro within a cellular context.

Fluorescence Resonance Energy Transfer (FRET)-Based Assays

Principle: FRET-based assays are widely used to monitor protease activity.[6] A substrate peptide containing the Mpro cleavage sequence is flanked by a donor and an acceptor fluorophore. In the intact state, FRET occurs. Upon cleavage by Mpro, the fluorophores separate, leading to a loss of FRET. An effective inhibitor will prevent this cleavage, thus preserving the FRET signal.

Experimental Protocol:

  • Construct Design: A genetically encoded FRET biosensor is designed with a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorescent protein connected by a linker containing a specific Mpro cleavage site.[7]

  • Cell Culture and Transfection: Human cells (e.g., HEK293T) are cultured and co-transfected with plasmids expressing the FRET biosensor and SARS-CoV-2 Mpro.

  • Compound Treatment: The transfected cells are incubated with varying concentrations of the test inhibitor (e.g., Mpro-IN-19) or a vehicle control (DMSO).

  • FRET Measurement: FRET is measured using a fluorescence plate reader or a microscope. The ratio of acceptor to donor emission is calculated.

  • Data Analysis: A decrease in the FRET ratio indicates Mpro activity. The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to verify target engagement in intact cells.[8][9] The principle is that a protein becomes more thermally stable when a ligand is bound to it. By heating the cells to various temperatures, the aggregation and precipitation of the unbound protein can be induced, while the ligand-bound protein remains soluble.

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures in a thermal cycler.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble Mpro in the supernatant is quantified. This is typically done by Western blotting, but higher-throughput methods like AlphaScreen can also be used.[8]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In-Cell Western™ Assay

Principle: The In-Cell Western assay is an immunocytochemical method performed in microplates to quantify protein levels in fixed cells.[10][11][12] This technique can be adapted to assess Mpro activity by measuring the reduction of a specific Mpro substrate within the cell.

Experimental Protocol:

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the Mpro inhibitor.

  • Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and permeabilized with a detergent like Triton X-100 to allow antibody access.

  • Blocking: Non-specific antibody binding is blocked using a blocking buffer.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the Mpro substrate.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Imaging and Quantification: The plate is scanned on an infrared imaging system, and the fluorescence intensity, which is proportional to the amount of substrate, is quantified.

  • Data Analysis: An increase in the substrate level in treated cells compared to untreated cells indicates Mpro inhibition.

Visualizing the Molecular and Experimental Pathways

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the SARS-CoV-2 Mpro signaling pathway and the workflows for the key validation assays.

Mpro_Signaling_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Inhibitor Action Viral_RNA Viral RNA Genome Polyproteins pp1a & pp1ab Polyproteins Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Autocleavage NSPs Non-Structural Proteins (NSPs) (Replication/Transcription Complex) Polyproteins->NSPs Cleavage by Mpro Mpro->Polyproteins Replication Viral Replication NSPs->Replication Inhibitor Mpro-IN-19 Inhibitor->Mpro Inhibition

Caption: SARS-CoV-2 Mpro Signaling Pathway and Point of Inhibition.

FRET_Assay_Workflow cluster_workflow FRET-Based Mpro Inhibition Assay Workflow Start Start: Co-transfect cells with Mpro and FRET biosensor plasmids Treat Treat cells with Mpro inhibitor (e.g., Mpro-IN-19) Start->Treat Incubate Incubate Treat->Incubate Measure Measure FRET Signal (Acceptor/Donor Emission Ratio) Incubate->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze End End: Determine inhibitor potency Analyze->End

Caption: Workflow for a FRET-based Mpro cellular assay.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start: Treat cells with Mpro inhibitor Heat Apply heat gradient to cell suspensions Start->Heat Lyse Lyse cells and centrifuge to separate soluble and aggregated proteins Heat->Lyse Quantify Quantify soluble Mpro (e.g., Western Blot) Lyse->Quantify Analyze Analyze Data: Compare melting curves Quantify->Analyze End End: Confirm target engagement Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of target engagement in a cellular context is a non-negotiable step in the development of effective SARS-CoV-2 Mpro inhibitors. This guide has provided a comparative framework for understanding the potency of Mpro-IN-19 relative to other inhibitors and has detailed the experimental methodologies crucial for this validation. By employing a combination of FRET-based assays, CETSA, and In-Cell Westerns, researchers can build a robust data package to confidently advance promising Mpro inhibitors towards clinical development.

References

Benchmarking SARS-CoV-2 Mpro-IN-19: A Comparative Analysis Against Known Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing global effort to develop effective therapeutics against COVID-19, a novel inhibitor, SARS-CoV-2 Mpro-IN-19, has emerged as a potent agent targeting the virus's main protease (Mpro). This guide provides a comprehensive comparison of Mpro-IN-19's in vitro efficacy against established and investigational antiviral compounds, supported by experimental data and detailed protocols for researchers in virology and drug development.

The main protease of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication.[1] Its inhibition effectively halts this process, making it a prime target for antiviral drug design. This comparative analysis situates the performance of Mpro-IN-19 within the current landscape of Mpro inhibitors, offering a valuable resource for the scientific community.

Performance Comparison of Mpro Inhibitors

The following table summarizes the in vitro inhibitory and antiviral activities of this compound and a selection of known antiviral compounds. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), have been compiled from various scientific publications. Lower values indicate higher potency.

CompoundType of InhibitorIC50 (µM)EC50 (µM)
This compound (MPI94) Covalent (presumed)0.096Data Not Available
Nirmatrelvir (PF-07321332)Covalent, Reversible0.004 (Ki)[2], 0.014 - 0.047[3]0.019[2], 0.033 - 0.054[3]
Ensitrelvir (S-217622)Non-covalent0.013[4]0.37[4]
GC376Covalent, Reversible0.03 - 0.89[1][5]0.49 - 3.37[1][6]
BoceprevirCovalent, Reversible4.13[1][7]1.90 - 1.95[7][8]
LopinavirNon-covalent>100 (in vitro enzymatic assay)9.0 (Vero E6 cells)
RitonavirNon-covalent>100 (in vitro enzymatic assay)13.7 (Vero E6 cells)

Experimental Protocols

The determination of inhibitory and antiviral efficacy relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

a. Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well assay plates (black, non-binding surface)

  • Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 490 nm)

b. Protocol:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Add 2 µL of the diluted compound solution to the wells of the 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme (assay buffer only).

  • Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 µM) to each well, except for the no-enzyme control wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 8 µL of the FRET substrate (final concentration ~20 µM) to all wells.

  • Immediately begin kinetic reading of the fluorescence signal every 60 seconds for 15-30 minutes at 30°C using a plate reader.

  • The rate of substrate cleavage is determined from the linear phase of the reaction progress curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This assay evaluates the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).

a. Materials:

  • Vero E6 cells (or other susceptible cell lines like Calu-3)

  • SARS-CoV-2 virus stock of a known titer

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader for measuring luminescence, absorbance, or fluorescence.

b. Protocol:

  • Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • On the day of the assay, remove the growth medium from the cells and add the diluted compounds.

  • In a separate plate, pre-incubate the SARS-CoV-2 virus (at a multiplicity of infection, MOI, of 0.01-0.1) with the diluted compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the cells. Include controls for virus-infected cells without compound and uninfected cells.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2, until significant CPE is observed in the virus control wells.

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

  • Determine the EC50 value by fitting the dose-response curve using a non-linear regression model. A parallel cytotoxicity assay (CC50) should be performed on uninfected cells to determine the compound's toxicity and calculate the selectivity index (SI = CC50/EC50).

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the mechanism of action of Mpro inhibitors and a typical experimental workflow for their evaluation.

Experimental Workflow for Benchmarking Mpro Inhibitors cluster_enzymatic Enzymatic Assay (In Vitro) cluster_cellular Cell-Based Assay (In Cellulo) Compound Dilution Compound Dilution Enzyme-Inhibitor Incubation Enzyme-Inhibitor Incubation Compound Dilution->Enzyme-Inhibitor Incubation Substrate Addition Substrate Addition Enzyme-Inhibitor Incubation->Substrate Addition Kinetic Reading Kinetic Reading Substrate Addition->Kinetic Reading IC50 Determination IC50 Determination Kinetic Reading->IC50 Determination Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Virus Infection Virus Infection Compound Treatment->Virus Infection Incubation (48-72h) Incubation (48-72h) Virus Infection->Incubation (48-72h) Cell Viability Assay Cell Viability Assay Incubation (48-72h)->Cell Viability Assay EC50 Determination EC50 Determination Cell Viability Assay->EC50 Determination EC50 Determination->Data Analysis & Comparison

Caption: Workflow for in vitro and in cellulo benchmarking of SARS-CoV-2 Mpro inhibitors.

Mechanism of Mpro Inhibition in SARS-CoV-2 Replication Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins (pp1a, pp1ab) Translation of Polyproteins (pp1a, pp1ab) Viral RNA Release->Translation of Polyproteins (pp1a, pp1ab) Mpro Cleavage Mpro Cleavage Translation of Polyproteins (pp1a, pp1ab)->Mpro Cleavage Functional Viral Proteins Functional Viral Proteins Mpro Cleavage->Functional Viral Proteins Viral Replication & Transcription Viral Replication & Transcription Functional Viral Proteins->Viral Replication & Transcription Assembly of New Virions Assembly of New Virions Viral Replication & Transcription->Assembly of New Virions Release of New Virions Release of New Virions Assembly of New Virions->Release of New Virions Mpro Inhibitors (e.g., Mpro-IN-19) Mpro Inhibitors (e.g., Mpro-IN-19) Mpro Inhibitors (e.g., Mpro-IN-19)->Mpro Cleavage

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for SARS-CoV-2 Mpro-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of the SARS-CoV-2 Mpro inhibitor, SARS-CoV-2 Mpro-IN-19. Adherence to these guidelines is essential for ensuring laboratory safety and preventing environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the management of potent, bioactive small molecules and waste generated from COVID-19 research.

All waste associated with SARS-CoV-2 research, including the inhibitor itself, contaminated labware, and personal protective equipment (PPE), should be treated as biohazardous waste.[1] A thorough risk assessment, specific to your site and activities, must be conducted to identify and mitigate any potential hazards.[1]

Core Principles of Biohazardous Waste Management

Personnel must strictly adhere to all federal, state, and local regulations governing biohazardous waste disposal.[1] Standard laboratory practices for the decontamination of work surfaces and the management of laboratory waste are mandatory.[1]

**Quantitative Data for Decontamination and Disposal
ParameterSpecificationNotes
Chemical Decontamination 1% Sodium Hypochlorite (B82951) SolutionContact time will depend on the nature of the inhibitor.
Incineration Temperature 760 - 1093°C (1400 - 2000°F)For complete destruction of residual hazardous material.[1]
Incineration Residence Time >10 minutesTo ensure efficacy against enveloped viruses like SARS-CoV-2.[1]

Step-by-Step Disposal Protocol

A systematic approach to waste management, from segregation to final disposal, is critical.

Segregation at the Source
  • Immediate Action: All waste contaminated with this compound must be immediately segregated into designated, leak-proof, and clearly labeled biohazard containers.[1]

  • Solid Waste: Use double-layered biohazard bags for collecting solid waste to ensure strength and prevent leakage.[1]

  • Sharps: All sharps, such as needles and syringes, must be placed in puncture-resistant sharps containers.[1]

Container Labeling
  • Clear Identification: All waste containers must be explicitly labeled as "COVID-19 Waste" or with the universal biohazard symbol for easy identification and priority treatment.[1]

Decontamination
  • Liquid Waste: Liquid waste containing this compound should be decontaminated with a 1% sodium hypochlorite solution before disposal.[1] The appropriate contact time should be determined by consulting safety data sheets for similar compounds.

  • Surfaces: All work surfaces should be decontaminated using appropriate disinfectants.

Final Disposal
  • Treated Waste: Decontaminated waste should be sent to a licensed biomedical waste treatment facility.[1]

  • Untreated Waste: Never dispose of untreated or improperly contained COVID-19-related waste in general waste streams or unsecured open dumpsites.[1]

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal A Conduct Site-Specific Risk Assessment B Review and Understand Disposal Regulations A->B C Prepare Labeled Biohazard Waste Containers B->C D Wear Appropriate PPE E Handle this compound in a Designated Area D->E F Segregate Waste at Point of Generation E->F G Decontaminate Liquid Waste (e.g., 1% Sodium Hypochlorite) F->G H Package Solid and Sharps Waste in Designated Containers F->H I Transport to Licensed Biomedical Waste Facility G->I H->I

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationship of Disposal Steps

Start Waste Generation Segregation Segregation (Biohazard Containers) Start->Segregation Labeling Labeling ('COVID-19 Waste') Segregation->Labeling Decontamination Decontamination (Chemical/Physical) Labeling->Decontamination Storage Secure Storage Decontamination->Storage Transport Transport to Treatment Facility Storage->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

Caption: Key stages in the disposal process for this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling SARS-CoV-2 Mpro-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of the novel coronavirus protease inhibitor, SARS-CoV-2 Mpro-IN-19, are critical for ensuring the well-being of laboratory personnel. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to empower researchers in the ongoing development of COVID-19 therapeutics.

As a novel research chemical, this compound lacks a specific Safety Data Sheet (SDS). Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be potentially hazardous upon inhalation, ingestion, or skin contact. The following guidelines are based on best practices for handling chemical protease inhibitors and antiviral compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Compound Weighing and Aliquoting - Disposable Nitrile Gloves (double-gloving recommended)- Safety Goggles with side shields or a Face Shield- Laboratory Coat (fully buttoned)- Respiratory Protection (N95 or higher, particularly for powders)
Solution Preparation and Handling - Disposable Nitrile Gloves- Safety Goggles- Laboratory Coat
General Laboratory Use - Disposable Nitrile Gloves- Safety Goggles- Laboratory Coat

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount to minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • All work with solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare all necessary materials, including reagents, solvents, and waste containers, before commencing work.

2. Compound Handling:

  • When weighing the solid compound, use a disposable weigh boat and handle it with forceps.

  • For solution preparation, slowly add the solvent to the solid to avoid splashing.

  • Avoid direct contact with the compound at all times. Use spatulas and other appropriate tools for transfer.

3. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Plan: Ensuring Safe Deactivation and Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Solid Compound - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, puncture-resistant hazardous waste container.
Liquid Waste (Solutions containing the compound) - Collect in a sealed, properly labeled hazardous waste container.- Segregate halogenated and non-halogenated solvent waste where applicable.[1]
Contaminated PPE - Remove and dispose of in a designated hazardous waste stream as per institutional guidelines.

All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[2][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials & Waste Containers prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe final_wash Wash Hands Thoroughly cleanup_ppe->final_wash final_documentation Document Experiment final_wash->final_documentation

Caption: Workflow for Safe Handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, contributing to the vital effort of developing effective treatments for COVID-19 while prioritizing their own health and safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.